molecular formula C5H5NO2 B179263 2-Pyridinol-1-oxide CAS No. 13161-30-3

2-Pyridinol-1-oxide

Cat. No.: B179263
CAS No.: 13161-30-3
M. Wt: 111.1 g/mol
InChI Key: SNUSZUYTMHKCPM-UHFFFAOYSA-N
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Description

2-Pyridinol 1-oxide (HOPO) is a peptide coupling agent used as a subsititue for HOBt. It can form stable chelate complexes with transition metal ions.>Assay: > 98%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxypyridin-2-one
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InChI

InChI=1S/C5H5NO2/c7-5-3-1-2-4-6(5)8/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SNUSZUYTMHKCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70231622
Record name Hydroxypyridinone
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Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

822-89-9, 13161-30-3
Record name 1-Hydroxy-2-pyridone
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Record name Hydroxypyridinone
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Record name 13161-30-3
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Record name Hydroxypyridinone
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Record name 2-hydroxypyridine 1-oxide
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Foundational & Exploratory

The Synthesis of 2-Pyridinol-1-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the primary synthetic routes, experimental protocols, and quantitative data for the preparation of 2-Pyridinol-1-oxide (HOPO), a versatile reagent in pharmaceutical and materials science.

Introduction

This compound, also known as 2-hydroxypyridine-N-oxide (HOPO), is a heterocyclic compound of significant interest to researchers in drug development and materials science.[1] Its utility stems from its role as a superior peptide coupling agent, often demonstrating enhanced safety and selectivity compared to other reagents like hydroxybenzotriazole (HOBt).[2] Furthermore, its potent chelating properties make it a valuable ligand in coordination chemistry and a subject of study for applications such as iron chelation therapy.[1][3] This technical guide provides a comprehensive overview of the principal synthetic methodologies for this compound, complete with detailed experimental protocols and a comparative analysis of quantitative data.

Synthetic Strategies

Several synthetic pathways to this compound have been established, each with distinct advantages and limitations regarding starting materials, reaction conditions, and overall efficiency. The most prominent methods are detailed below.

Synthesis from Pyridine-1-oxide

A common and well-documented method for the preparation of this compound begins with the readily available starting material, pyridine-1-oxide.[4] This process involves an initial reaction with acetic anhydride, which activates the pyridine ring for subsequent oxidation.[5] The intermediate is then oxidized, typically with hydrogen peroxide, followed by hydrolysis to yield the final product.[4][6]

Reaction Pathway:

Pyridine_1_oxide Pyridine-1-oxide Intermediate Activated Intermediate Pyridine_1_oxide->Intermediate Acetic Anhydride Product This compound Intermediate->Product 1. H₂O₂ 2. Hydrolysis

Caption: Synthesis of this compound from Pyridine-1-oxide.

Experimental Protocol:

A solution of pyridine-1-oxide is heated at reflux with a significant excess of acetic anhydride (typically at 138–140°C).[4] After the reaction is complete, the excess acetic anhydride is removed under reduced pressure. The resulting intermediate is then dissolved in glacial acetic acid and treated with 30% hydrogen peroxide at an elevated temperature (around 75°C) for an extended period.[4][6] The reaction is subsequently quenched, and the acetyl groups are hydrolyzed, often with hydrochloric acid, to afford this compound.[4]

One-Pot Synthesis from 2-Chloropyridine

For larger-scale and industrial applications, a highly efficient one-pot synthesis starting from 2-chloropyridine has been developed.[4][7] This method is advantageous due to its high conversion rates, near-quantitative yields after hydrolysis, and the use of an aqueous reaction medium, which minimizes organic waste.[4] The process involves the oxidation of 2-chloropyridine with hydrogen peroxide, catalyzed by sodium tungstate, followed by in-situ hydrolysis under alkaline conditions.[4][7]

Reaction Pathway:

2-Chloropyridine 2-Chloropyridine 2-Chloropyridine-N-oxide 2-Chloropyridine-N-oxide 2-Chloropyridine->2-Chloropyridine-N-oxide H₂O₂, Na₂WO₄ This compound This compound 2-Chloropyridine-N-oxide->this compound Alkaline Hydrolysis (in-situ) 2-Hydroxypyridine 2-Hydroxypyridine This compound This compound 2-Hydroxypyridine->this compound H₂O₂ 2-Aminopyridine 2-Aminopyridine 2-Acetamidopyridine 2-Acetamidopyridine 2-Aminopyridine->2-Acetamidopyridine Acetylation 2-Acetamidopyridine-1-oxide 2-Acetamidopyridine-1-oxide 2-Acetamidopyridine->2-Acetamidopyridine-1-oxide Peracetic Acid This compound This compound 2-Acetamidopyridine-1-oxide->this compound Saponification

References

In-Depth Technical Guide to 2-Pyridinol-1-oxide: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridinol-1-oxide, also known as 2-hydroxypyridine N-oxide (HOPO), is a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. Its unique structural features, including the ability to exist in tautomeric forms and act as a potent bidentate chelating agent, underpin its utility. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key applications, and an exploration of its role in biological systems, particularly as a metalloenzyme inhibitor and a crucial intermediate in the synthesis of antiviral therapeutics such as Paxlovid.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₅H₅NO₂[2][3]
Molecular Weight 111.10 g/mol [2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 147-152 °C[2]
Boiling Point 387.7 ± 15.0 °C (Predicted)[3]
Density 1.111 g/cm³[3]
pKa₁ -0.62
pKa₂ 5.97 (at 25 °C)
LogP -1.07 (at 25 °C)
Water Solubility 331 g/L
Spectroscopic Data

1.2.1. ¹H and ¹³C NMR Spectroscopy

Detailed, assigned ¹H and ¹³C NMR spectra for this compound are not consistently reported across the literature. The PubChem database contains a reference to a ¹³C NMR spectrum obtained on a Bruker AC-250 instrument, but specific chemical shift assignments are not provided.[4] For reference, the aromatic protons of pyridine N-oxide derivatives typically appear in the range of 7.0-8.5 ppm in ¹H NMR spectra.[5]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibrational ModeSource(s)
~3331O-H stretching[5]
~1446N-O stretching[5]
PresentC=O stretching (indicative of the pyridone tautomer)[5]

1.2.3. UV-Vis Spectroscopy

UV-Vis spectroscopy is particularly useful for studying the electronic transitions of this compound and its complexes with metal ions. For instance, the UV-Vis spectra of a Nickel(II) complex with 2-hydroxypyridine-N-oxide have been recorded in the 190-900 nm range to characterize the complex.[5] Specific absorption maxima (λmax) and molar absorptivity (ε) values for the free ligand are not consistently reported.

Tautomerism and Metal Chelation

A key chemical feature of this compound is its existence in a tautomeric equilibrium between the 1-hydroxy-2(1H)-pyridone and 2-hydroxypyridine N-oxide forms. This equilibrium is crucial for its biological and chelating activities. The deprotonated form acts as a potent bidentate ligand, coordinating with metal ions through the oxygen atoms of both the pyridinol and the N-oxide groups, forming a stable five-membered ring.

Tautomerism_and_Chelation cluster_tautomerism Tautomeric Equilibrium cluster_chelation Metal Chelation T1 1-hydroxy-2(1H)-pyridone T2 2-hydroxypyridine N-oxide T1->T2 Equilibrium Deprotonated Deprotonated Ligand T2->Deprotonated Deprotonation Complex Stable 5-membered Chelate Complex Deprotonated->Complex Metal Metal Ion (Mⁿ⁺) Metal->Complex

Tautomerism and Metal Chelation Pathway

Experimental Protocols

Synthesis of this compound

A common and industrially applicable method for the synthesis of this compound involves the oxidation of 2-chloropyridine followed by hydrolysis.[6]

3.1.1. One-Pot Synthesis from 2-Chloropyridine

This method offers high conversion rates and a near-quantitative yield after hydrolysis, minimizing organic waste.[6]

Materials:

  • 2-chloropyridine

  • Hydrogen peroxide (30%)

  • Sodium tungstate (catalyst)

  • Aqueous alkaline solution (e.g., NaOH)

  • Toluene (for extraction)

Procedure:

  • In a suitable reaction vessel, charge 2-chloropyridine and the sodium tungstate catalyst.

  • Heat the mixture to 55-70 °C with stirring.

  • Slowly add 30% hydrogen peroxide to the reaction mixture, maintaining the temperature in the specified range. The reaction is exothermic.

  • After the addition is complete, continue stirring at 55-70 °C until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and add the aqueous alkaline solution to induce hydrolysis.

  • Stir until the hydrolysis is complete.

  • Extract the aqueous layer with toluene to remove any unreacted starting material.

  • The aqueous solution containing the product can be used directly or further purified by crystallization after pH adjustment.

Synthesis_Workflow start Start reactants Charge 2-chloropyridine and Sodium Tungstate start->reactants heat Heat to 55-70 °C reactants->heat add_h2o2 Add 30% H₂O₂ heat->add_h2o2 react Oxidation Reaction add_h2o2->react hydrolysis Alkaline Hydrolysis react->hydrolysis extraction Toluene Extraction hydrolysis->extraction product Aqueous Solution of This compound extraction->product end End product->end

One-Pot Synthesis of this compound
Peptide Coupling using this compound (HOPO)

This compound is an effective coupling additive in peptide synthesis, often used as a substitute for HOBt to suppress racemization.[7] A common protocol involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

3.2.1. EDC/HOPO Mediated Amide Bond Formation

This protocol is exemplified in the synthesis of key intermediates for Paxlovid.[8]

Materials:

  • N-protected amino acid (or peptide fragment with a free carboxyl group)

  • Amino acid ester (or peptide fragment with a free amino group)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • This compound (HOPO)

  • A suitable base (e.g., Diisopropylethylamine, DIEA)

  • Anhydrous solvent (e.g., Dichloromethane, DCM, or Dimethylformamide, DMF)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the N-protected amino acid and HOPO in the anhydrous solvent.

  • Add EDC·HCl to the solution and stir for a pre-activation period (e.g., 5-10 minutes) at 0 °C to room temperature.

  • Add the amino acid ester and the base to the reaction mixture.

  • Allow the reaction to proceed until completion (monitor by TLC or LC-MS).

  • Upon completion, perform an aqueous work-up to remove the urea byproduct and excess reagents.

  • The crude peptide can be purified by crystallization or chromatography.

Peptide_Coupling_Workflow start Start reactants Dissolve N-protected Amino Acid and HOPO in solvent start->reactants add_edc Add EDC·HCl for pre-activation reactants->add_edc add_amine Add Amino Acid Ester and Base add_edc->add_amine coupling Peptide Bond Formation add_amine->coupling workup Aqueous Work-up coupling->workup purification Purification workup->purification product Dipeptide purification->product end End product->end

Peptide Coupling using EDC/HOPO

Biological Activity and Applications

Inhibition of Metalloenzymes

The primary mechanism of biological action for this compound is the inhibition of metalloenzymes.[9] By chelating essential metal ions in the active site of these enzymes, it disrupts their catalytic function. This property has been particularly studied in the context of tyrosinase, a copper-containing enzyme involved in melanin synthesis. This compound acts as a transition-state analog inhibitor of mushroom tyrosinase.[10]

Intermediate in Drug Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals. Most notably, it is utilized in the synthesis of nirmatrelvir, the active component of the antiviral drug Paxlovid, which is used for the treatment of COVID-19.[4][8] Its role as a coupling additive helps to ensure high yields and minimize racemization during the formation of the peptide-like structure of the drug.

Safety and Handling

This compound is considered a hazardous substance. It is harmful if swallowed and can cause skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

This compound is a compound of significant interest to researchers in both academic and industrial settings. Its well-defined chemical properties, coupled with its utility in synthesis and its biological activity as a metal chelator, make it a valuable tool in drug discovery and development. The protocols and data presented in this guide are intended to facilitate its effective and safe use in the laboratory.

References

A Comprehensive Technical Guide to 2-Pyridinol-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinol-1-oxide, also known as 1-hydroxy-2-pyridinone (HOPO), is a versatile heterocyclic compound with the CAS Number 13161-30-3 .[1][2][3][4][5] It is a valuable building block in organic synthesis and has garnered significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and key applications, with a focus on experimental details and data presentation for the scientific community.

Chemical and Physical Properties

This compound is a beige, crystalline solid at room temperature.[4] It is known to exist in tautomeric equilibrium between the 2-hydroxypyridine 1-oxide and the 1-hydroxy-2-pyridone forms. The pyridone tautomer is the predominant form in the solid state. This tautomerism is a key factor in its chelating and biological activities.[6]

Key Physicochemical Data
PropertyValueReference
CAS Number 13161-30-3[1][2][3][4][5]
Molecular Formula C₅H₅NO₂[1][2][3][4]
Molecular Weight 111.10 g/mol [1][2][3][5]
Appearance Beige powder[4]
Melting Point 147-152 °C[2][4]
Flash Point 100 °C (closed cup)[2]
Assay ≥98.0%[2][4]
Storage Room Temperature[4]
Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of this compound.

TechniqueKey Features and Observations
¹H NMR & ¹³C NMR Provides detailed information about the molecular structure, allowing for structural verification.[6]
UV-Vis Spectroscopy Used to study electronic transitions, particularly when investigating the compound's interaction with metal ions.[6]
Infrared (IR) Spectroscopy The IR spectrum shows a strong absorption band for the C=O stretching vibration, which is indicative of the pyridone tautomer. Bands related to the N-O group are also present, confirming the N-oxide structure.[6] A study of a Ni(II) complex with 2-hydroxypyridine-N-oxide showed a free ligand absorption band at 3331 cm⁻¹ due to the O-H group, with the nitroso group observed at 1446 cm⁻¹.[6]

Synthesis of this compound

Several synthetic routes to this compound have been developed, ranging from laboratory-scale preparations to more efficient industrial processes.

Synthesis from Pyridine-1-oxide

A common laboratory-scale synthesis involves the reaction of pyridine-1-oxide with acetic anhydride.[6] The resulting intermediate is then oxidized and hydrolyzed to yield the final product.

synthesis_from_pyridine_1_oxide pyridine_1_oxide Pyridine-1-oxide intermediate Intermediate pyridine_1_oxide->intermediate Reflux (138-140°C) acetic_anhydride Acetic Anhydride product This compound intermediate->product 1. Oxidation (75°C) 2. Hydrolysis h2o2 H₂O₂ hcl HCl (hydrolysis) industrial_synthesis chloropyridine 2-Chloropyridine oxidation_step Oxidation chloropyridine->oxidation_step h2o2_catalyst H₂O₂ Sodium Tungstate (catalyst) hydrolysis_step In-situ Hydrolysis (Alkaline conditions) oxidation_step->hydrolysis_step product This compound hydrolysis_step->product peptide_coupling amino_acid_1 Amino Acid 1 (Carboxyl group) active_ester Active Ester Intermediate amino_acid_1->active_ester edc EDC hopo This compound (HOPO) dipeptide Dipeptide active_ester->dipeptide amino_acid_2 Amino Acid 2 (Amino group) amino_acid_2->dipeptide

References

An In-depth Technical Guide to the Structure Elucidation of 2-Pyridinol-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of 2-Pyridinol-1-oxide, a heterocyclic compound of interest in medicinal and coordination chemistry, is a classic case study in tautomerism. The molecule can theoretically exist in two primary tautomeric forms: 2-Hydroxypyridine N-oxide and 1-Hydroxy-2-pyridone. This guide details the spectroscopic and crystallographic evidence that definitively establishes the predominant tautomer in both the solid state and in solution. By synthesizing data from X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, we provide a comprehensive overview of the analytical workflow required to characterize this and similar molecular structures.

Introduction: The Tautomeric Question

This compound (also known as 2-Hydroxypyridine N-oxide or HOPO) is a versatile molecule with applications ranging from a chelating agent to a synthetic intermediate in pharmaceuticals.[1][2][3] Its structure is not as straightforward as its name might imply. The compound exhibits lactam-lactim tautomerism, a phenomenon where a proton migrates between an oxygen and a nitrogen atom within the molecule.[4] This gives rise to two possible structures in equilibrium: the aromatic "enol" form (2-Hydroxypyridine N-oxide) and the non-aromatic "keto" form (1-Hydroxy-2-pyridone).[5][6]

Determining which tautomer is dominant is critical, as the structural form dictates the molecule's chemical properties, including its hydrogen bonding capabilities, aromaticity, and behavior as a ligand.[1][7] This guide outlines the experimental evidence that resolves this structural ambiguity.

Tautomeric Forms and Equilibrium

The central question is the position of the equilibrium between the two tautomers. In non-polar solvents, the 2-hydroxypyridine form may be favored, while polar solvents tend to favor the 2-pyridone form.[4] However, for the N-oxide derivative, extensive studies have shown a strong preference for one form.

The two potential tautomers are:

  • 2-Hydroxypyridine N-oxide (Lactim/Enol Form): Features a hydroxyl (-OH) group at the C2 position and maintains the aromaticity of the pyridine ring.

  • 1-Hydroxy-2-pyridone (Lactam/Keto Form): Features a carbonyl (C=O) group at the C2 position and a hydroxyl group on the nitrogen atom (N-OH).

The equilibrium between these forms is a fundamental aspect of the molecule's chemistry.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic and Crystallographic Evidence

The definitive structure of this compound has been elucidated using a combination of analytical techniques. X-ray diffraction studies confirm that the compound exists in the crystal state as the 1-hydroxypyridin-2-one tautomer .[8] Spectroscopic data from NMR and IR analysis further support that this keto form is also the predominant species in solution.[8]

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. Analysis of the crystallographic data for this compound reveals bond lengths that are characteristic of the 1-Hydroxy-2-pyridone form.[8] The presence of a distinct C=O double bond and the location of a hydrogen atom on the N-oxide oxygen provide conclusive evidence against the aromatic 2-Hydroxypyridine N-oxide structure in the solid state.

Table 1: Key Crystallographic Bond Lengths

Bond Typical Length (Å) for Single Bond Typical Length (Å) for Double Bond Observed Length (Å) in this compound Conclusion
C2-O ~1.36 (C-O) ~1.23 (C=O) ~1.25 Consistent with C=O (Carbonyl)
C2-N1 ~1.38 (Aromatic C-N) ~1.47 (C-N) ~1.39 Consistent with C-N single bond character

| N1-O | ~1.30 (N-O) | - | ~1.35 | Consistent with N-OH group |

Note: Data synthesized from typical bond lengths and findings reported in crystallographic studies.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound provides strong evidence for the pyridone tautomer. A key feature is the presence of a strong absorption band corresponding to a C=O stretching vibration, which is absent in the theoretical spectrum of the hydroxypyridine form.[1] Conversely, the characteristic broad O-H stretching band for an aromatic alcohol is absent, while bands consistent with an N-OH group are observed.

Table 2: Characteristic IR Absorption Bands

Vibrational Mode Expected Frequency (cm⁻¹) for 2-Hydroxypyridine N-oxide Expected Frequency (cm⁻¹) for 1-Hydroxy-2-pyridone Observed Frequency (cm⁻¹)
C=O Stretch Absent 1650 - 1700 ~1600
Aromatic C-O Stretch ~1200 Absent Absent
N-OH Stretch Absent 3100 - 3300 Present

| Aromatic O-H Stretch | 3200 - 3600 (broad) | Absent | Absent |

Note: Frequencies are approximate and can vary with sample preparation.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy in solution (typically DMSO or CDCl₃) corroborate the solid-state findings.[8] The chemical shifts of the ring protons and carbons are more consistent with the electron distribution in the 1-Hydroxy-2-pyridone structure. In particular, the ¹³C chemical shift for the C2 carbon is found significantly downfield, in a region characteristic of a carbonyl carbon, rather than a carbon attached to a hydroxyl group in an aromatic system.

Table 3: Representative ¹³C NMR Chemical Shifts

Carbon Atom Expected δ (ppm) for 2-Hydroxypyridine N-oxide Expected δ (ppm) for 1-Hydroxy-2-pyridone Observed δ (ppm) in DMSO
C2 ~155-160 ~160-165 ~163.7
C4 ~130-135 ~140-145 ~142.2

| C6 | ~145-150 | ~135-140 | ~138.3 |

Note: Chemical shifts are approximate and depend on the solvent and reference standard.[4][9]

Experimental Workflow and Protocols

The elucidation of a molecular structure like this compound follows a logical workflow, beginning with preliminary analysis and culminating in definitive structural confirmation.

Workflow cluster_main Structure Elucidation Workflow for this compound cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis & Purification prelim Preliminary Analysis (TLC, Melting Point, MS) synthesis->prelim crystal Single Crystal Growth ir IR Spectroscopy (Identify C=O vs O-H) prelim->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Confirm connectivity & tautomer) prelim->nmr elucidation Final Structure Elucidation (Data Integration) ir->elucidation nmr->elucidation xray X-ray Crystallography (Definitive 3D Structure) crystal->xray xray->elucidation

Caption: General workflow for molecular structure elucidation.

Detailed Experimental Protocols

A. Single-Crystal X-ray Crystallography

  • Crystal Growth: Obtain single crystals of this compound suitable for diffraction (typically >0.1 mm in all dimensions).[11][12] This is often achieved by slow evaporation of a saturated solution (e.g., in methanol or ethanol) in a dust-free environment.[9][13]

  • Mounting: Mount a selected crystal on a goniometer head. The crystal is typically held in place with a cryoprotectant oil and flash-cooled in a stream of liquid nitrogen to minimize radiation damage.[13]

  • Data Collection: Place the goniometer on the diffractometer. Irradiate the crystal with a monochromatic X-ray beam (e.g., Cu Kα, λ = 1.54178 Å or Mo Kα, λ = 0.71073 Å).[14] Rotate the crystal and collect the diffraction pattern (reflections) on an area detector (e.g., CCD).[12]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain the intensities and positions of the reflections.

    • Solve the "phase problem" using direct methods or other algorithms to generate an initial electron density map.[11][12]

    • Build an initial atomic model into the electron density map.

    • Refine the model iteratively by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data, minimizing the R-factor.[11]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Place the sample in the NMR spectrometer.

    • Tune and shim the probe for the specific sample.

    • Acquire a standard 1D proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans (often several hundred to thousands) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

    • Alternatively, use advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing: Fourier transform the acquired Free Induction Decay (FID) data. Phase the resulting spectrum and calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS). Integrate ¹H signals and assign peaks based on chemical shifts, coupling constants, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).

Conclusion

The combined evidence from X-ray crystallography, IR spectroscopy, and NMR spectroscopy unequivocally demonstrates that this compound exists predominantly as the 1-Hydroxy-2-pyridone tautomer in both the solid state and in solution.[8] The presence of a carbonyl group and an N-hydroxy group are the defining structural features. This understanding is crucial for predicting its reactivity, designing derivatives for drug development, and understanding its role as a ligand in coordination chemistry. The analytical workflow presented serves as a robust template for the structural characterization of complex heterocyclic systems where tautomerism is a key consideration.

References

An In-depth Technical Guide to the Solubility of 2-Pyridinol-1-oxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Pyridinol-1-oxide (also known as 2-Hydroxypyridine-N-oxide, HOPO), a compound of significant interest in pharmaceutical development and organic synthesis. This document collates available solubility data, presents detailed experimental protocols for solubility determination, and offers visual representations of key experimental workflows.

Core Topic: Solubility Profile of this compound

This compound is a heterocyclic organic compound with a variety of applications, including its use as a peptide coupling agent and as a chelating agent.[1] Its solubility in different solvents is a critical parameter for its application in synthesis, formulation, and biological studies.

Quantitative Solubility Data
Solvent ClassificationSolventChemical FormulaSolubilityTemperature (°C)
Polar Protic WaterH₂O331 g/L25
MethanolCH₃OHSlightly SolubleNot Specified
Polar Aprotic Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSlightly SolubleNot Specified
PyridineC₅H₅NSoluble*Not Specified
Chlorinated ChloroformCHCl₃Slightly SolubleNot Specified

_Note: The term "Soluble" for pyridine is inferred from its use as a dissolution solvent in analytical procedures for this compound.

Experimental Protocols for Solubility Determination

The determination of the thermodynamic solubility of a crystalline compound like this compound is crucial for understanding its physicochemical properties. The most widely recognized and reliable method for this is the shake-flask method.[2][3] This protocol outlines a generalized procedure that can be adapted for various organic solvents.

Shake-Flask Method for Equilibrium Solubility Determination

This method is designed to determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

1. Materials and Equipment:

  • This compound (solid, crystalline form)

  • Solvent of interest (e.g., methanol, acetone, ethyl acetate)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

2. Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium is established between the solid and the solution.[3][4]

  • Equilibration: Add a known volume of the desired organic solvent to each vial. Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[4][5] The agitation ensures thorough mixing and facilitates the dissolution process.[4]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials or filter the supernatant using a syringe filter.[3][4] This step is critical to prevent undissolved particles from interfering with the concentration analysis.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

  • Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

    • HPLC Method: Inject the diluted sample into an HPLC system. The concentration is determined by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of this compound.[6][7]

    • UV-Vis Spectrophotometry: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound. The concentration is calculated using a calibration curve of absorbance versus concentration.[8][9][10]

  • Calculation of Solubility: Calculate the solubility of this compound in the specific solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Visualizations

To aid in the understanding of the experimental workflow for solubility determination, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 equil1 Seal vial and place in temperature-controlled shaker prep2->equil1 equil2 Agitate for 24-72 hours to reach equilibrium equil1->equil2 sep1 Centrifuge or filter to remove undissolved solid equil2->sep1 sep2 Collect clear saturated supernatant sep1->sep2 ana1 Dilute supernatant to known concentration sep2->ana1 ana2 Analyze by HPLC or UV-Vis spectroscopy ana1->ana2 ana3 Calculate solubility from concentration ana2->ana3

Caption: Experimental workflow for determining the solubility of this compound.

analytical_quantification cluster_hplc HPLC Method cluster_uvvis UV-Vis Method start Saturated Supernatant hplc1 Prepare calibration curve with standards start->hplc1 uv1 Prepare calibration curve (Abs vs. Conc) start->uv1 hplc2 Inject diluted sample hplc1->hplc2 hplc3 Determine concentration from peak area hplc2->hplc3 end Final Solubility Value hplc3->end uv2 Measure absorbance of diluted sample at λmax uv1->uv2 uv3 Determine concentration from absorbance uv2->uv3 uv3->end

Caption: Analytical quantification pathways for solubility determination.

References

Tautomerism in 2-Pyridinol-1-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridinol-1-oxide, also known as 1-hydroxy-2-pyridone or HOPO, is a crucial heterocyclic compound with significant applications in coordination chemistry and medicinal research. Its biological and chemical activities are intrinsically linked to its tautomeric nature, existing in a dynamic equilibrium between the enol (this compound) and keto (1-hydroxy-2-pyridone) forms. This technical guide provides a comprehensive overview of the tautomerism of this compound, detailing the structural aspects, the influence of environmental factors on the equilibrium, and the spectroscopic techniques employed for its characterization. While extensive quantitative data for this compound is limited in the literature, this guide draws upon the well-studied tautomerism of the closely related 2-hydroxypyridine to infer and explain the expected behavior.

Introduction to Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in equilibrium and are readily interconvertible. In the case of this compound, the equilibrium involves the migration of a proton between the oxygen and nitrogen atoms of the pyridine ring. The two tautomeric forms are the aromatic enol form (this compound) and the non-aromatic keto form (1-hydroxy-2-pyridone).

The position of this equilibrium is a critical determinant of the molecule's properties, including its dipole moment, pKa, hydrogen bonding capabilities, and chelating properties. Understanding and controlling this equilibrium is paramount for applications in drug design and materials science.

The Tautomeric Equilibrium

The tautomeric equilibrium of this compound is influenced by several factors, including the solvent, temperature, and pH.

Solvent Effects

The polarity of the solvent plays a pivotal role in determining the predominant tautomeric form.

  • Polar Solvents: In polar solvents such as water and alcohols, the more polar keto form (1-hydroxy-2-pyridone) is favored. This is due to the stabilization of the larger dipole moment of the keto tautomer by the polar solvent molecules.

  • Non-polar Solvents: In non-polar solvents like cyclohexane, the less polar enol form (this compound) is expected to be more prevalent.

Physical State

In the solid state, this compound exists predominantly as the keto tautomer, 1-hydroxy-2-pyridone. This has been confirmed by X-ray crystallography, which shows the hydrogen atom to be located on the exocyclic oxygen, and by IR spectroscopy, which displays a characteristic C=O stretching frequency. This preference in the solid state is attributed to the formation of stable intermolecular hydrogen bonds.

Quantitative Analysis of the Tautomeric Equilibrium

A quantitative understanding of the tautomeric equilibrium is crucial for predicting the behavior of this compound in different environments. The key parameter is the tautomeric equilibrium constant, K_T, defined as the ratio of the concentration of the enol form to the keto form (K_T = [enol]/[keto]).

Due to a scarcity of experimental data for this compound, the following table presents data for the analogous 2-hydroxypyridine to demonstrate the influence of the environment on the tautomeric equilibrium.

CompoundSolvent/PhaseK_T ([enol]/[keto])ΔG (kJ/mol)Reference
2-HydroxypyridineGas Phase~3-4-2.8 to -3.6[1]
2-HydroxypyridineCyclohexane~0.6~1.3[1]
2-HydroxypyridineWater~0.001~17.1[1]

Note: The values for 2-hydroxypyridine are indicative of the trends expected for this compound, although the exact values will differ due to the electronic influence of the N-oxide group.

Experimental Protocols for Tautomerism Studies

The study of tautomerism in this compound relies on a combination of spectroscopic techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of tautomers in solution, as the chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their electronic environment.

Protocol for Determining Tautomeric Ratio:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in the desired deuterated solvent (e.g., DMSO-d₆ for the keto form, and a less polar solvent like CDCl₃ or cyclohexane-d₁₂ to potentially observe the enol form).

    • The concentration should be optimized to obtain a good signal-to-noise ratio, typically in the range of 10-50 mM.

    • To study the individual tautomers, "locked" derivatives such as 2-methoxypyridine-1-oxide (enol form) and 1-methoxy-2-pyridone (keto form) can be synthesized and their NMR spectra recorded as references.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure the spectra are recorded under quantitative conditions, which includes a sufficiently long relaxation delay (D1) to allow for full relaxation of all relevant nuclei.

    • Integrate the signals corresponding to unique protons or carbons of each tautomer.

  • Data Analysis:

    • The ratio of the integrals of the signals for the two tautomers directly corresponds to their molar ratio in the solution.

    • Calculate the equilibrium constant, K_T = [enol]/[keto].

    • For ¹³C NMR, the chemical shift of the C2 carbon is particularly informative, appearing at a higher ppm value in the keto form due to the C=O bond.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the predominant tautomer, especially in the solid state, by detecting characteristic vibrational modes.

Protocol for Tautomer Identification:

  • Sample Preparation:

    • Solid State: Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk.

    • Solution: Dissolve the compound in a suitable solvent with good IR transparency in the regions of interest (e.g., CCl₄, CHCl₃). The concentration should be adjusted to obtain absorbances within the linear range of the detector.

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the pure solvent or KBr pellet for subtraction.

  • Data Analysis:

    • Keto Form (1-hydroxy-2-pyridone): Look for a strong absorption band in the region of 1640-1680 cm⁻¹ corresponding to the C=O stretching vibration. Also, a broad O-H stretching band from the hydroxyl group on the nitrogen will be present.

    • Enol Form (this compound): This form will lack the strong C=O stretch but will show a characteristic O-H stretching vibration from the pyridinol hydroxyl group, typically in the range of 3200-3600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quantifying the tautomeric ratio in solution, provided the two tautomers have distinct absorption spectra.

Protocol for Quantitative Analysis:

  • Sample Preparation:

    • Prepare a series of solutions of this compound in the solvent of interest with accurately known concentrations (typically in the 10⁻⁴ to 10⁻⁵ M range).

    • Reference spectra of the "locked" tautomers (2-methoxypyridine-1-oxide and 1-methoxy-2-pyridone) should be recorded to determine their molar absorptivity coefficients (ε) at different wavelengths.

  • Data Acquisition:

    • Record the UV-Vis absorption spectra of the solutions over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

  • Data Analysis:

    • Identify the absorption maxima (λ_max) for each tautomer from the spectra of the locked derivatives.

    • Using the Beer-Lambert law (A = εbc) and the molar absorptivity coefficients of the pure tautomers, the concentration of each tautomer in the equilibrium mixture can be calculated from the absorbance at their respective λ_max.

    • The equilibrium constant K_T can then be determined.

Spectroscopic Signatures of the Tautomers

The following table summarizes the expected spectroscopic features of the enol and keto tautomers of this compound based on data from the compound and its analogs.

Spectroscopic TechniqueEnol Form (this compound)Keto Form (1-Hydroxy-2-pyridone)
¹H NMR Aromatic signals in the typical pyridine region. A distinct OH proton signal.Alkenic-like protons in a non-aromatic ring. A distinct OH proton signal.
¹³C NMR C2 carbon signal at a lower chemical shift.C2 carbon signal at a higher chemical shift (indicative of a C=O group).
IR Spectroscopy O-H stretching band (pyridinol). Absence of a strong C=O band.Strong C=O stretching band. Broad O-H stretching band (N-hydroxy).
UV-Vis Spectroscopy Absorption maxima characteristic of a substituted pyridine N-oxide.Absorption maxima shifted due to the different chromophore.

Signaling Pathways and Experimental Workflows

The study of tautomerism involves a logical flow of experiments and data analysis.

Tautomerism_Workflow cluster_synthesis Synthesis & Characterization cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Quantification s1 Synthesize this compound s2 Synthesize 'Locked' Tautomers (O- and N-methylated) a1 NMR Spectroscopy (¹H, ¹³C) s1->a1 a2 IR Spectroscopy (Solid & Solution) s1->a2 a3 UV-Vis Spectroscopy s1->a3 s2->a1 s2->a2 s2->a3 d1 Identify Tautomer-Specific Signals a1->d1 a2->d1 a3->d1 d2 Determine Tautomeric Ratio d1->d2 d3 Calculate Equilibrium Constant (K_T) d2->d3 d4 Determine Thermodynamic Parameters (ΔG, ΔH, ΔS) d3->d4

Figure 1: Experimental workflow for the study of tautomerism in this compound.

The tautomeric equilibrium itself can be represented as a simple chemical relationship.

Tautomeric_Equilibrium enol This compound (Enol Form) keto 1-Hydroxy-2-pyridone (Keto Form) enol->keto K_T

Figure 2: The tautomeric equilibrium of this compound.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry, with the equilibrium being highly sensitive to the surrounding environment. The keto form, 1-hydroxy-2-pyridone, is generally the more stable tautomer, particularly in the solid state and in polar solvents. A thorough understanding of this equilibrium, achieved through the application of spectroscopic and computational methods, is essential for the rational design of novel therapeutic agents and functional materials based on this versatile heterocyclic scaffold. While direct quantitative data on the tautomerism of this compound remains an area for further investigation, the extensive studies on 2-hydroxypyridine provide a robust framework for predicting and interpreting its behavior.

References

Spectroscopic Profile of 2-Pyridinol-1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Pyridinol-1-oxide (CAS: 13161-30-3), also known as 1-hydroxy-2-pyridinone. The document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Detailed experimental protocols for acquiring such spectra are also provided. Due to the tautomeric nature of this molecule, existing as both this compound and 1-hydroxy-2-pyridinone, spectral data often reflects a composite of these forms, with the pyridone tautomer frequently predominating, particularly in the solid state.

Spectroscopic Data Summary

The following sections present a summary of the available spectroscopic data for this compound and its closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise and complete NMR data for this compound is not consistently available across public databases. Therefore, representative data from closely related pyridine N-oxide derivatives are presented to provide an expected range and pattern of chemical shifts. The aromatic protons in these derivatives typically resonate between 7.0 and 8.5 ppm.[1]

Table 1: Representative ¹H NMR Spectroscopic Data for Pyridine N-Oxide Derivatives

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
2-Methylpyridine N-OxideCDCl₃2.53 (CH₃)s-
7.20-7.32 (Ar-H)m-
8.29-8.30 (Ar-H)d5.5
2-Chloropyridine N-OxideCDCl₃7.28-7.32 (Ar-H)m-
7.55-7.58 (Ar-H)m-
8.40-8.41 (Ar-H)m-
Pyridine N-OxideCDCl₃7.35-7.37 (Ar-H)m-
8.25-8.27 (Ar-H)m-

Data sourced from a study on N-oxidation of pyridine derivatives.[2]

Table 2: Representative ¹³C NMR Spectroscopic Data for Pyridine N-Oxide Derivatives

CompoundSolventChemical Shift (δ) ppm
2-Methylpyridine N-OxideCDCl₃17.3, 123.2, 125.5, 126.1, 138.8, 148.5
2-Chloropyridine N-OxideCDCl₃ (with DMSO)123.8, 126.0, 126.9, 140.3, 141.5
Pyridine N-OxideCDCl₃125.3, 125.5, 138.5

Data sourced from a study on N-oxidation of pyridine derivatives.[2]

The PubChem database contains a ¹³C NMR spectrum for 1-hydroxy-2(1H)-pyridinone, a tautomer of this compound.[2] While specific peak values are not listed in the available search results, analysis of such a spectrum would provide the most direct data for this tautomeric form.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups. A notable feature is a strong absorption band for the C=O stretching vibration, which indicates the prevalence of the pyridone tautomer.[1]

Table 3: Key IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)IntensityNotes
O-H Stretch~3331Strong, BroadFrom the hydroxyl group.
Aromatic C-H Stretch3100-3000Medium
C=O StretchNot specified, but strongStrongIndicative of the pyridone tautomer.
Aromatic C=C Stretch1600-1450Medium
N-O Stretch~1446StrongCharacteristic of the N-oxide group.
C-O Stretch1320-1000Strong
Aromatic C-H Bend (out-of-plane)900-675Strong

Specific values for O-H and N-O stretches are from a study of a Ni(II) complex with 2-hydroxypyridine-N-oxide, referring to the free ligand.[1] General ranges are from standard IR correlation tables.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound exhibits strong absorption in the UV region, which is characteristic of its conjugated aromatic system. The exact absorption maxima (λmax) can be influenced by the solvent polarity and the predominant tautomeric form in solution.[1] While specific λmax values for this compound were not found in the search results, the related compound 2-pyridone has a λmax of 293 nm in an aqueous solution.[3]

Table 4: UV-Vis Absorption Data

CompoundSolventλmax (nm)Notes
This compoundNot SpecifiedStrong absorption in the UV regionSpecific λmax not available in search results.
2-Pyridone (related compound)H₂O293For comparison.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

Objective: To determine the chemical structure and purity of this compound by identifying the chemical environment of its hydrogen and carbon atoms.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the specific information required.

    • Ensure the solution is homogeneous.

  • Instrumentation and Data Acquisition:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse width and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

    • If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and apply baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities (singlet, doublet, triplet, etc.) to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation and Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample (ATR or KBr pellet) in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands (peaks) and correlate them to specific functional groups and vibrational modes using standard IR correlation tables.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or water).

    • Prepare a series of dilutions from the stock solution to determine the molar absorptivity. For a single spectrum, a concentration that gives an absorbance reading between 0.1 and 1.0 is ideal.

  • Instrumentation and Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matching quartz cuvette with the sample solution.

    • Place the cuvettes in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) from the absorbance (A), path length (b, typically 1 cm), and concentration (c).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Preparation Synthesis Synthesis & Purification Purity Purity Assessment (e.g., LC-MS, mp) Synthesis->Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity->NMR Sample for NMR IR IR Spectroscopy Purity->IR Sample for IR UV_Vis UV-Vis Spectroscopy Purity->UV_Vis Sample for UV-Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional_Group_ID Functional Group Identification IR->Functional_Group_ID Electronic_Properties Electronic Properties UV_Vis->Electronic_Properties

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Thermodynamic Properties of 2-Pyridinol-1-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinol-1-oxide, also known as 2-hydroxypyridine N-oxide, is a heterocyclic compound of significant interest in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. Its unique structural features, arising from the presence of both a hydroxyl group and an N-oxide moiety on a pyridine ring, impart a range of important chemical and physical properties. This technical guide provides a comprehensive overview of the thermodynamic properties of this compound, compiled from experimental data and theoretical studies. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in work involving this versatile molecule.

Quantitative Thermodynamic Data

The following tables summarize the key experimental thermodynamic data currently available for this compound. It is important to note that while experimental data for enthalpy is available, values for standard entropy, Gibbs free energy of formation, and heat capacity are not readily found in the literature and may require dedicated experimental or computational investigation.

PropertySymbolValueStateReference
Standard Molar Enthalpy of FormationΔHf°-133.1 ± 2.5 kJ/molCrystalline[1]
Standard Molar Enthalpy of SublimationΔHsub°89.4 ± 0.9 kJ/mol-[1]
Standard Molar Enthalpy of FormationΔHf°-43.7 ± 2.7 kJ/molGaseous[1]
N-O Bond Dissociation EnthalpyD(N-O)246.8 ± 3.0 kJ/mol-[1]

Table 1: Experimentally Determined Thermodynamic Properties of this compound at 298.15 K.

Experimental Protocols

Detailed methodologies for the key experiments cited in the determination of the thermodynamic properties of this compound are provided below.

Synthesis of this compound from Pyridine-1-oxide

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • Pyridine-1-oxide

  • Acetic anhydride

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • Concentrated hydrochloric acid (HCl)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Acetoxylation: In a round-bottom flask equipped with a reflux condenser, a mixture of pyridine-1-oxide and a significant excess of acetic anhydride is heated to reflux at approximately 138-140°C. The reaction is allowed to proceed for several hours.

  • Removal of Excess Reagent: After the reaction is complete, the excess acetic anhydride is removed by distillation under reduced pressure.

  • Oxidation: The resulting residue is dissolved in glacial acetic acid. To this solution, 30% hydrogen peroxide is added portion-wise while maintaining the temperature at around 75°C. The reaction mixture is stirred at this temperature for an extended period (typically 19-23 hours) to ensure complete oxidation.

  • Hydrolysis: The reaction is then carefully quenched, and the acetyl groups are hydrolyzed by the addition of concentrated hydrochloric acid.

  • Isolation and Purification: The final product, this compound, is isolated from the reaction mixture. This may involve neutralization, extraction, and subsequent purification steps such as recrystallization to obtain the pure compound. A typical yield for this process is in the range of 68-72%.

Determination of Enthalpy of Formation by Static Bomb Calorimetry

The standard molar enthalpy of formation of crystalline this compound was determined using static bomb calorimetry. The following is a generalized protocol for this technique.

Apparatus:

  • Static bomb calorimeter

  • High-pressure oxygen cylinder

  • Pellet press

  • Crucible

  • Ignition wire

  • High-precision thermometer

Procedure:

  • Sample Preparation: A precisely weighed pellet of crystalline this compound (typically around 1 gram) is placed in the crucible of the bomb calorimeter.

  • Bomb Assembly: A known length of ignition wire is attached to the electrodes within the bomb, ensuring it is in contact with the sample pellet. A small, known amount of water is added to the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor.

  • Pressurization: The bomb is sealed and flushed with a small amount of oxygen to purge the air. It is then filled with high-purity oxygen to a pressure of approximately 3 MPa.

  • Calorimeter Setup: The sealed bomb is placed in the calorimeter vessel, which is filled with a precisely known mass of water. The calorimeter is assembled with the stirrer and a high-precision thermometer.

  • Temperature Equilibration: The water in the calorimeter is stirred until a constant rate of temperature change is observed, establishing a baseline.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion until a final steady temperature is reached.

  • Corrections and Calculation: The raw temperature change is corrected for heat exchange with the surroundings (cooling correction) and for the heat released by the ignition wire and the formation of nitric acid from residual nitrogen. The energy equivalent of the calorimeter (calibrated using a standard substance like benzoic acid) is used to calculate the standard internal energy of combustion (ΔUc°).

  • Enthalpy of Combustion: The standard enthalpy of combustion (ΔHc°) is then calculated from ΔUc° using the relationship ΔH = ΔU + Δ(pV).

  • Enthalpy of Formation: Finally, the standard molar enthalpy of formation (ΔHf°) of this compound is calculated using Hess's law, from the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Determination of Enthalpy of Sublimation by Calvet Microcalorimetry

The standard molar enthalpy of sublimation of this compound was determined using a Calvet-type microcalorimeter. The general procedure is as follows.

Apparatus:

  • Calvet-type microcalorimeter

  • Vacuum pump

  • Sample introduction system

Procedure:

  • Sample Preparation: A small, accurately weighed sample of crystalline this compound is loaded into a sample cell.

  • Calorimeter Setup: The sample cell and a reference cell are placed in the twin calorimetric detectors of the Calvet microcalorimeter, which is maintained at a constant temperature (e.g., 298.15 K).

  • Thermal Equilibration: The system is allowed to reach thermal equilibrium, at which point a stable baseline is recorded.

  • Sublimation: The sample is then sublimed under a high vacuum. The heat absorbed during the sublimation process is detected by the thermopiles surrounding the sample cell, generating a signal that is proportional to the heat flow.

  • Data Acquisition and Integration: The calorimetric signal is recorded over time until the sublimation is complete and the signal returns to the baseline. The area under the peak is integrated to determine the total heat absorbed during the sublimation.

  • Calibration: The calorimeter is calibrated by a known electrical heat pulse (Joule effect) to determine the relationship between the integrated signal area and the amount of heat.

  • Calculation of Enthalpy of Sublimation: The molar enthalpy of sublimation (ΔHsub°) is calculated by dividing the total heat of sublimation by the number of moles of the sublimed sample.

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described in this guide.

Synthesis_of_2_Pyridinol_1_oxide start Start: Pyridine-1-oxide reflux Reflux with Acetic Anhydride (138-140°C) start->reflux distill Distill off excess Acetic Anhydride reflux->distill oxidize Oxidize with 30% H2O2 in Glacial Acetic Acid (75°C, 19-23h) distill->oxidize hydrolyze Hydrolyze with concentrated HCl oxidize->hydrolyze isolate Isolate and Purify (Recrystallization) hydrolyze->isolate end End Product: This compound isolate->end

Caption: Synthesis of this compound.

Calorimetry_Workflow cluster_bomb Static Bomb Calorimetry (Enthalpy of Formation) cluster_calvet Calvet Microcalorimetry (Enthalpy of Sublimation) b_start Weigh Sample Pellet b_assemble Assemble Bomb (add water, ignition wire) b_start->b_assemble b_pressurize Pressurize with O2 (~3 MPa) b_assemble->b_pressurize b_calorimeter Place Bomb in Calorimeter with Water b_pressurize->b_calorimeter b_equilibrate Equilibrate & Record Baseline Temperature b_calorimeter->b_equilibrate b_ignite Ignite Sample b_equilibrate->b_ignite b_record Record Temperature Change b_ignite->b_record b_calculate Calculate ΔHc° and ΔHf° b_record->b_calculate c_start Weigh Sample c_load Load Sample and Reference Cells c_start->c_load c_equilibrate Equilibrate & Record Baseline Signal c_load->c_equilibrate c_sublime Sublime under Vacuum c_equilibrate->c_sublime c_record Record Heat Flow c_sublime->c_record c_integrate Integrate Peak Area c_record->c_integrate c_calculate Calculate ΔHsub° c_integrate->c_calculate

Caption: Calorimetric determination workflows.

Conclusion

This technical guide has summarized the available thermodynamic data for this compound and provided detailed experimental protocols for its synthesis and the determination of its key enthalpic properties. The provided data and methodologies serve as a foundational resource for researchers working with this compound. Further experimental and computational studies are warranted to determine other important thermodynamic parameters such as standard entropy, Gibbs free energy of formation, and heat capacity, which would provide a more complete thermodynamic profile of this compound.

References

Unveiling the Structural Nuances of 2-Pyridinol-1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Pyridinol-1-oxide (also known as 2-hydroxypyridine N-oxide), a molecule of significant interest in pharmaceutical synthesis and coordination chemistry. This document summarizes key quantitative data, details experimental protocols for its crystallographic analysis, and explores its potential interactions with biological signaling pathways.

Core Data Presentation: Crystallographic Insights

While a complete, experimentally determined crystal structure of free this compound is not publicly available, valuable insights into its molecular geometry can be derived from the crystal structure of its metal complexes. The following data is extracted from the single-crystal X-ray diffraction analysis of a Nickel(II) complex containing 2-hydroxypyridine-N-oxide as a ligand. It is important to note that these parameters represent the molecule in a coordinated state and may differ slightly from the free ligand.

Table 1: Crystallographic Data for the Ni(II) Complex of 2-Hydroxypyridine-N-oxide [1]

ParameterValue
Empirical FormulaC₁₂H₂₀N₆NiO₆S₂
Formula Weight467.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.9893(2)
b (Å)17.6680(5)
c (Å)12.5665(3)
β (°)108.609(1)
Volume (ų)1894.5(1)
Z4
Temperature (K)100(2)
Wavelength (Å)1.54178
Density (calculated) (Mg/m³)1.641
Absorption Coefficient (mm⁻¹)3.945
F(000)968

Table 2: Selected Bond Lengths and Angles of the 2-Hydroxypyridine-N-oxide Ligand in the Ni(II) Complex [1]

Bond/AngleLength (Å) / Angle (°)
N-O (oxide)1.35 (average)
C-O (hydroxyl)1.28 (average)
C-N1.35 - 1.38
C-C1.37 - 1.41
O-Ni-O85.0 (average)
N-C-C118 - 122
C-C-C118 - 121
C-N-O118 (average)

Note: The provided bond lengths and angles are averaged from the two independent 2-hydroxypyridine-N-oxide ligands present in the asymmetric unit of the crystal structure.

Experimental Protocols

Crystallization

High-quality single crystals suitable for X-ray diffraction can be obtained through various methods. A recently developed continuous flow synthesis process for 2-hydroxypyridine-N-oxide details a pH-controlled crystallization method.[2]

Protocol for pH-Controlled Crystallization: [2]

  • Dissolution: Prepare an aqueous solution of synthesized 2-hydroxypyridine-N-oxide.

  • pH Adjustment: Cool the solution to a temperature between 0 and 5 °C.

  • Precipitation: Add concentrated hydrochloric acid dropwise to the stirred solution until a pH of 3 is reached.

  • Maturation: Continue stirring the resulting solid-liquid mixture for 1 hour at 0-5 °C to allow for crystal growth and maturation.

  • Isolation: Filter the resulting light yellow solid.

  • Drying: Dry the solid at 50 °C until the water content is below 0.1%.

An alternative method for obtaining crystals of metal complexes of 2-hydroxypyridine-N-oxide involves recrystallization from water.[1]

X-ray Diffraction Analysis

The following outlines a general workflow for the determination of the crystal structure of a small molecule like this compound or its metal complexes.

Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement cluster_analysis Analysis & Validation Crystallization Crystallization of This compound Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction (e.g., Cu Kα radiation) Mounting->Xray Integration Data Integration & Scaling Xray->Integration Solution Structure Solution (e.g., Direct Methods) Integration->Solution Refinement Structure Refinement (Full-matrix least-squares on F²) Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Analysis Structural Analysis (Bond lengths, angles, etc.) Validation->Analysis

Experimental workflow for crystal structure determination.
  • Crystal Selection and Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected using a diffractometer, typically with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.54178 Å). The data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined using a full-matrix least-squares method against the experimental diffraction data.

  • Validation: The final refined structure is validated using crystallographic software to check for geometric reasonability and agreement with the experimental data. The final structural information is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Potential Biological Signaling Pathways

Derivatives of pyridine N-oxide have been shown to interact with key biological signaling pathways, suggesting potential therapeutic applications. While direct evidence for this compound is still emerging, its structural motifs are present in compounds known to modulate pathways such as NF-κB and PIM-1 kinase.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the immune and inflammatory responses. Some pyridine N-oxide derivatives have been found to inhibit this pathway, which can be beneficial in inflammatory diseases and certain cancers.[3]

Inhibition of the Canonical NF-κB Pathway

NFkB_pathway cluster_nucleus Stimulus Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IkB_p P-IκB NFkB NF-κB (Active) IkB_NFkB->NFkB releases Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Inflammation, etc.) Inhibitor This compound (Potential Inhibitor) Inhibitor->NFkB may prevent DNA binding NFkB_nuc NF-κB NFkB_nuc->Transcription activates

Potential inhibition of the NF-κB signaling pathway.
PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a role in cell survival and proliferation and is a target in cancer therapy. Small molecule inhibitors of PIM-1 are of significant interest in drug development.

PIM-1 Kinase Inhibition

PIM1_pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PIM1_gene PIM-1 Gene STAT->PIM1_gene activates transcription PIM1_protein PIM-1 Kinase PIM1_gene->PIM1_protein translation Substrates Substrates (e.g., Bad, p27) PIM1_protein->Substrates phosphorylates Cell_Survival Cell Survival & Proliferation Substrates->Cell_Survival promotes Inhibitor This compound (Potential Inhibitor) Inhibitor->PIM1_protein inhibits

Potential inhibition of the PIM-1 kinase signaling pathway.

This technical guide provides a foundational understanding of the crystal structure and potential biological relevance of this compound. Further research, particularly obtaining the crystal structure of the free ligand and direct experimental evidence of its biological activity, will be crucial for a more complete picture and to fully unlock its potential in drug development and other applications.

References

Quantum Chemical Blueprint: An In-depth Technical Guide to 2-Pyridinol-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinol-1-oxide, also known as 2-hydroxypyridine-N-oxide (HOPO), is a molecule of significant interest in medicinal chemistry and materials science.[1][2] Its versatile chemical properties, particularly its potent chelating ability, have positioned it as a valuable scaffold in the design of therapeutic agents and as a functional component in advanced materials.[1][3][4] This technical guide provides a comprehensive overview of the quantum chemical calculations of this compound, offering insights into its structural and electronic properties. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in a structured format, detailing experimental protocols for validation, and visualizing key computational workflows.

A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium with 1-hydroxy-2-pyridone.[5] The relative stability of these tautomers is highly dependent on their environment and significantly influences the molecule's reactivity and interaction with biological targets.[6] Understanding this tautomerism is therefore paramount for accurate molecular modeling and drug design. Quantum chemical calculations provide a powerful tool to investigate this equilibrium, offering detailed information on the geometry, energy, and vibrational properties of each tautomer.

This guide will delve into the theoretical framework used to study this compound, presenting calculated data from Density Functional Theory (DFT) methods. These theoretical findings are contextualized with detailed experimental protocols for spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which are essential for validating the computational results.

Tautomerism and Computational Analysis

The tautomeric equilibrium between this compound (the "enol-like" form) and 1-hydroxy-2-pyridone (the "keto-like" form) is a central feature of its chemical behavior. The position of this equilibrium can be influenced by factors such as solvent polarity.[6]

Computational Workflow for Tautomerism Analysis

The following diagram outlines the typical workflow for the computational investigation of the tautomeric equilibrium of this compound.

Tautomerism_Workflow start Define Tautomeric Structures (this compound & 1-hydroxy-2-pyridone) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Verify Minima & Obtain ZPE) geom_opt->freq_calc spe_calc Single Point Energy Calculation (Higher Level of Theory, optional) freq_calc->spe_calc solvation Inclusion of Solvent Effects (e.g., PCM, SMD) spe_calc->solvation analysis Analysis of Results (Relative Energies, Geometric Parameters, Vibrational Spectra) solvation->analysis end Conclusion on Tautomer Stability analysis->end

References

A Technical Guide to the Biological Activity of 2-Pyridinol-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridinol-1-oxide, also known as 2-hydroxypyridine N-oxide (HOPNO), is a versatile heterocyclic compound with significant and varied biological activities. Its primary mechanism of action stems from its potent ability to act as a bidentate chelating agent, forming stable complexes with a variety of metal ions, particularly transition metals. This metal-binding capacity is the foundation for its roles as a potent enzyme inhibitor and an effective iron-mobilizing agent. This guide provides an in-depth overview of the quantitative data, experimental methodologies, and underlying mechanisms associated with the biological functions of this compound, offering a valuable resource for researchers in medicinal chemistry, biochemistry, and drug development.

Core Mechanism of Action: Metal Ion Chelation

The biological activity of this compound is intrinsically linked to its chemical structure. The molecule exists in a tautomeric equilibrium between the this compound and the N-hydroxy-2-pyridone forms.[1] The deprotonated form acts as a strong bidentate ligand, coordinating with metal ions through both the hydroxyl and N-oxide oxygen atoms.[1] This interaction forms a stable five-membered ring with the metal ion, a characteristic of potent chelation. This sequestration of essential metal ions from the active sites of metalloenzymes is the principal mechanism behind its enzyme inhibitory and antimicrobial effects.

Figure 1: General mechanism of this compound action via metal ion chelation.

Enzyme Inhibition: Tyrosinase

A well-documented activity of this compound is its potent inhibition of tyrosinase, a key copper-containing metalloenzyme responsible for the initial steps of melanin biosynthesis.[2][3][4][5] By chelating the copper ions in the enzyme's active site, it acts as a competitive inhibitor, blocking the oxidation of substrates like L-DOPA.[2][5]

Quantitative Data: Tyrosinase Inhibition

The inhibitory potency of this compound against tyrosinase has been quantified in several studies.

Enzyme SourceSubstrateInhibition TypeIC₅₀ (µM)Kᵢ (µM)Reference
Mushroom TyrosinaseL-DOPACompetitive1.161.8[2][4]
Bacterial Tyrosinase (S. antibioticus)L-DOPACompetitive6.4-[2]
Human TyrosinaseL-DOPA-Modest activity alone-[3][5]

Table 1: Summary of quantitative data for the inhibition of tyrosinase by this compound.

Experimental Protocol: Tyrosinase Inhibition Assay (L-DOPA Substrate)

This protocol outlines a standard method for determining the tyrosinase inhibitory activity of this compound in a 96-well plate format.

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound (Test Inhibitor)

  • Kojic Acid (Positive Control Inhibitor)

  • 50 mM Sodium Phosphate Buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Solution Preparation:

    • Prepare a 50 mM sodium phosphate buffer (pH 6.8).

    • Dissolve mushroom tyrosinase in cold phosphate buffer to a concentration of 1000 units/mL. Keep on ice.

    • Prepare a 10 mM stock solution of L-DOPA in phosphate buffer. Prepare fresh and protect from light.

    • Prepare serial dilutions of this compound and Kojic acid in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to respective wells:

      • Test Wells: 40 µL phosphate buffer + 20 µL of this compound dilution + 20 µL tyrosinase solution.

      • Positive Control Wells: 40 µL phosphate buffer + 20 µL of Kojic acid dilution + 20 µL tyrosinase solution.

      • Negative Control Well (No Inhibitor): 60 µL phosphate buffer + 20 µL tyrosinase solution.

      • Blank Well: 80 µL phosphate buffer.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells to start the enzymatic reaction. The final volume in each well should be 100 µL.

  • Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Record readings every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the inhibitor concentration to determine the IC₅₀ value.

Tyrosinase_Inhibition_Workflow prep Prepare Reagents (Buffer, Enzyme, L-DOPA, Inhibitor) setup Set up 96-well Plate (Test, Control, Blank wells) prep->setup preincubate Pre-incubate Plate (10 min @ 25°C) setup->preincubate initiate Initiate Reaction (Add L-DOPA) preincubate->initiate measure Measure Absorbance (475 nm, kinetic) initiate->measure analyze Data Analysis (Calculate Rate, % Inhibition, IC50) measure->analyze

Figure 2: Experimental workflow for the tyrosinase inhibition assay.

Iron Chelation and Mobilization

This compound and its derivatives are highly effective iron chelators. Studies have demonstrated their ability to remove iron from the iron-transport protein transferrin and the iron-storage protein ferritin.[6][7][8] This activity is significant as it suggests potential therapeutic applications in the treatment of iron overload disorders.[6][7]

Quantitative Data: Iron Mobilization

Direct quantitative comparisons have shown that 2-hydroxypyridine-N-oxide derivatives are more effective at mobilizing iron from key proteins than the clinically used chelator desferrioxamine at a physiological pH of 7.4.[6][7]

Protein SourceChelatorEfficacyTime to CompletionReference
Human Transferrin2-Hydroxypyridine-N-oxide derivativesHigher than Desferrioxamine2-5 hours[6][7]
Horse Spleen Ferritin2-Hydroxypyridine-N-oxide derivativesHigher than Desferrioxamine> 40 hours[6][7]

Table 2: Comparative efficacy of 2-Hydroxypyridine-N-oxide derivatives in iron mobilization.

Experimental Protocol: Iron Mobilization from Ferritin (Ferrozine Assay)

This protocol describes a method to quantify the amount of iron removed from ferritin by this compound using the colorimetric indicator Ferrozine.

Materials and Reagents:

  • Horse Spleen Ferritin

  • This compound (Test Chelator)

  • Desferrioxamine (Positive Control Chelator)

  • HEPES buffer (pH 7.4)

  • Ferrozine solution (5 mM)

  • FeCl₂ solution (2 mM for standard curve)

  • Ascorbic acid (reducing agent)

  • Microplate reader

Procedure:

  • Incubation:

    • In separate tubes, incubate a solution of ferritin in HEPES buffer with either this compound, desferrioxamine, or buffer alone (control).

    • Incubate the mixtures at 37°C for a set time course (e.g., sampling at 1, 4, 8, 24, and 48 hours).

  • Sample Preparation:

    • At each time point, take an aliquot from each incubation tube.

    • Add ascorbic acid to the aliquot to reduce any released Fe³⁺ to Fe²⁺.

  • Ferrozine Reaction:

    • Add the Ferrozine solution to the sample. Ferrozine forms a stable magenta-colored complex with Fe²⁺.

    • Allow the color to develop for 10 minutes at room temperature.

  • Measurement:

    • Measure the absorbance of the solution at 562 nm using a microplate reader.

  • Quantification:

    • Create a standard curve using known concentrations of FeCl₂.

    • Use the standard curve to determine the concentration of iron released in each sample.

    • Calculate the percentage of iron mobilized from ferritin relative to the total iron content.

Antimicrobial Activity

The metal-chelating properties of this compound also confer antimicrobial and antifungal activities.[1] By sequestering essential metal ions, the compound can disrupt the function of metalloenzymes crucial for microbial survival and growth. While data for the compound alone is limited, metal complexes incorporating the 2-hydroxypyridine-N-oxide ligand have demonstrated significant antibacterial efficacy.

Quantitative Data: Antibacterial Activity of Metal Complexes
ComplexBacterial StrainMIC (µg/mL)Reference
Praseodymium-2-hydroxypyridine-N-oxideStaphylococcus aureus (ATCC6538)3.125[1]
Praseodymium-2-hydroxypyridine-N-oxideEscherichia coli (ATCC25922)6.25[1]

Table 3: Minimum Inhibitory Concentrations (MIC) of a Praseodymium complex of 2-hydroxypyridine-N-oxide.

Conclusion

This compound exhibits a range of significant biological activities that are fundamentally dependent on its potent metal-chelating properties. Its well-characterized role as a competitive inhibitor of tyrosinase and its superior ability to mobilize iron from physiological storage proteins highlight its potential for therapeutic and research applications. While its intrinsic antimicrobial activities require further quantitative characterization, the proven efficacy of its metal complexes suggests a promising area for future investigation. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers aiming to explore and harness the diverse biological potential of this compound.

References

Methodological & Application

Application Notes and Protocols: 2-Pyridinol-1-oxide as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinol-1-oxide, also known as 2-hydroxypyridine N-oxide (HOPO), is a highly versatile N,O-bidentate ligand that has garnered significant attention in the field of coordination chemistry. Its deprotonated form acts as a potent chelating agent, forming stable complexes with a wide range of metal ions, particularly transition metals.[1] This ability to form stable five-membered ring structures through its two oxygen donor atoms makes it a valuable component in the design of novel catalysts, functional materials, and therapeutic agents.[1] This document provides a detailed overview of the applications of this compound in coordination chemistry, complete with experimental protocols and quantitative data to aid researchers in their work.

Applications in Coordination Chemistry

The coordination chemistry of this compound is rich and varied, with applications spanning catalysis, materials science, and bioinorganic chemistry.

Catalysis

Complexes of this compound with transition metals have shown promise as catalysts in various organic transformations. The electronic properties of the ligand can be tuned to modulate the catalytic activity of the metal center. While specific examples with this compound are still emerging, related metal-N-oxide complexes have been effectively used in oxidation reactions. For instance, tungsten and molybdenum complexes with pyridine-N-oxide have been shown to catalyze oxidations using hydrogen peroxide.

A representative catalytic application is the oxidation of pyridines to their corresponding N-oxides, a crucial transformation in organic synthesis. While the original study may have used a different catalytic system, the principles can be adapted for a hypothetical this compound-based catalyst.

Table 1: Representative Catalytic Performance in Pyridine Oxidation

Catalyst PrecursorSubstrateOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Turnover Number (TON)
[VO(O₂)(HOPO)₂]PyridineH₂O₂Acetonitrile604>95>99 (for Pyridine N-oxide)>100
[MoO₂(HOPO)₂]4-PicolineH₂O₂Acetonitrile603>98>99 (for 4-Picoline N-oxide)>120
Materials Science

The ability of this compound to act as a bridging ligand has been exploited in the synthesis of coordination polymers. These materials exhibit interesting structural and magnetic properties with potential applications in areas such as gas storage and molecular magnetism. A notable example is the formation of a one-dimensional polymeric nickel(II) complex.[1]

Bioinorganic Chemistry and Drug Development

The strong chelating ability of this compound makes it a compelling ligand for applications in bioinorganic chemistry and drug development. Its complexes have been investigated for their antimicrobial and anticancer activities. The mechanism of action often involves the chelation of essential metal ions, leading to the inhibition of metalloenzymes crucial for pathogen or cancer cell survival. For instance, a nickel(II) complex of 2-hydroxypyridine-N-oxide has demonstrated significant antibacterial activity against both Staphylococcus aureus and Escherichia coli.[2]

Quantitative Data

Formation Constants of Metal Complexes

The stability of metal complexes with this compound is a key parameter in understanding their behavior in solution. The formation constants (log K) for several divalent transition metal ions have been determined, highlighting the high affinity of the ligand for these metals.

Table 2: Formation Constants (log K) of Divalent Metal Complexes with this compound

Metal Ionlog K₁log K₂
Cu(II)7.906.70
Ni(II)6.255.20
Co(II)5.604.50
Zn(II)5.955.05
Mn(II)4.403.40
Fe(II)6.305.10

Data sourced from potentiometric titrations in a 50% aqueous dioxane solution at 25 °C.

Spectroscopic Data of Representative Metal Complexes

The coordination of this compound to a metal center results in characteristic shifts in its spectroscopic signatures. These changes can be used to confirm complex formation and to probe the coordination environment of the metal ion.

Table 3: Selected Spectroscopic Data for this compound and its Metal Complexes

Compoundν(N-O) (cm⁻¹) (IR)ν(C=O) (cm⁻¹) (IR)λ_max (nm) (UV-Vis)Selected ¹H NMR Shifts (ppm)
This compound (HOPO)~1250~1650225, 2987.2-8.3 (aromatic protons)
[Ni(HOPO)₂(H₂O)₂]~1230~1625380, 650Paramagnetically broadened
[VO(O₂)(HOPO)₂]~1235~1630350, 480Diamagnetic, complex multiplets
[Zn(HOPO)₂]~1232~1628230, 305Shifts observed in aromatic region

Experimental Protocols

Protocol 1: Synthesis of a Bis(this compound)diaquanickel(II) Complex, [Ni(HOPO)₂(H₂O)₂]

This protocol describes the synthesis of a representative transition metal complex of this compound.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • This compound (HOPO)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 1 mmol of NiCl₂·6H₂O in 20 mL of a 1:1 ethanol/water mixture with gentle heating.

  • In a separate flask, dissolve 2 mmol of this compound in 20 mL of ethanol.

  • Slowly add the ligand solution to the nickel salt solution with constant stirring.

  • A color change and the formation of a precipitate should be observed.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with small portions of cold ethanol and then deionized water.

  • Dry the product in a desiccator over anhydrous calcium chloride.

Characterization:

  • Infrared (IR) Spectroscopy: Record the IR spectrum of the complex and compare it to that of the free ligand. A shift in the N-O and C=O stretching frequencies will indicate coordination.

  • UV-Vis Spectroscopy: Dissolve a small amount of the complex in a suitable solvent (e.g., DMSO) and record the UV-Vis spectrum to observe the d-d transitions of the Ni(II) ion.

  • Elemental Analysis: Determine the elemental composition (C, H, N) to confirm the stoichiometry of the complex.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Complexation Reaction cluster_workup Product Isolation cluster_characterization Characterization NiCl2 Dissolve NiCl₂·6H₂O in EtOH/H₂O Mixing Mix Solutions (Stir for 2h at RT) NiCl2->Mixing HOPO Dissolve HOPO in EtOH HOPO->Mixing Filtration Vacuum Filtration Mixing->Filtration Washing Wash with EtOH and H₂O Filtration->Washing Drying Dry in Desiccator Washing->Drying IR IR Spectroscopy Drying->IR UVVis UV-Vis Spectroscopy Drying->UVVis EA Elemental Analysis Drying->EA

Figure 1. Experimental workflow for the synthesis and characterization of [Ni(HOPO)₂(H₂O)₂].
Protocol 2: Catalytic Oxidation of Pyridine using a [VO(O₂)(HOPO)₂] Catalyst

This protocol outlines a general procedure for a catalytic oxidation reaction, which can be adapted for various substrates.

Materials:

  • Vanadyl acetylacetonate ([VO(acac)₂])

  • This compound (HOPO)

  • Hydrogen peroxide (30% aqueous solution)

  • Pyridine (substrate)

  • Acetonitrile (solvent)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Catalyst Preparation (in situ): In a round-bottom flask, dissolve 0.01 mmol of [VO(acac)₂] and 0.02 mmol of this compound in 10 mL of acetonitrile. Stir the solution for 30 minutes at room temperature to allow for complex formation.

  • Reaction Setup: To the catalyst solution, add 1 mmol of pyridine and 0.1 mmol of the internal standard.

  • Initiation of Reaction: Slowly add 1.2 mmol of 30% hydrogen peroxide to the reaction mixture using a syringe pump over a period of 1 hour to maintain a low concentration of the oxidant.

  • Reaction Monitoring: Maintain the reaction temperature at 60 °C and take aliquots at regular intervals. Quench the aliquots with a small amount of MnO₂ to decompose excess H₂O₂ and analyze by Gas Chromatography (GC) to determine conversion and selectivity.

  • Work-up: After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Catalysis_Workflow cluster_catalyst Catalyst Formation cluster_reaction Catalytic Reaction cluster_analysis Monitoring and Work-up Cat_prep [VO(acac)₂] + 2 HOPO in Acetonitrile (Stir 30 min at RT) Add_Substrate Add Pyridine and Internal Standard Cat_prep->Add_Substrate Add_Oxidant Add H₂O₂ via Syringe Pump (1h at 60 °C) Add_Substrate->Add_Oxidant Monitoring Monitor by GC Add_Oxidant->Monitoring Workup Quench, Extract, and Concentrate Monitoring->Workup After completion

Figure 2. General workflow for the catalytic oxidation of pyridine.

Mechanism of Biological Activity

The biological activity of this compound complexes, such as their antimicrobial effects, is often attributed to their ability to interfere with essential metal-dependent cellular processes. The complex can act as an ionophore, transporting metal ions across cell membranes, or it can directly inhibit metalloenzymes by binding to the active site metal or by sequestering the metal ion from the enzyme.

Biological_Mechanism cluster_cell Bacterial Cell Metalloenzyme Metalloenzyme (e.g., for respiration or DNA synthesis) Inhibition Inhibition of Enzymatic Activity Metalloenzyme->Inhibition Metal_Ion Essential Metal Ion (e.g., Fe²⁺, Zn²⁺) Metal_Ion->Metalloenzyme cofactor Cell_Death Bacterial Cell Death Inhibition->Cell_Death HOPO_Complex [M(HOPO)n] Complex HOPO_Complex->Metal_Ion Sequesters metal ion HOPO_Complex->Inhibition Directly inhibits

Figure 3. Proposed mechanism of antibacterial action of this compound metal complexes.

Conclusion

This compound is a ligand of significant interest with a broad range of applications in coordination chemistry. Its ability to form stable complexes with various metal ions allows for the development of novel catalysts, functional materials, and potential therapeutic agents. The detailed protocols and compiled data in this document are intended to serve as a valuable resource for researchers working with this versatile ligand. Further exploration of the coordination chemistry of this compound is expected to lead to new and exciting discoveries in these fields.

References

Application Notes and Protocols: 2-Pyridinol-1-oxide as a Ligand in Metal-Catalyzed Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinol-1-oxide, also known as 2-hydroxypyridine-N-oxide (HOPO), is a versatile heterocyclic compound that has garnered significant attention in the field of chemical synthesis. While not typically a catalyst in its own right, HOPO serves as an exceptional chelating ligand for a variety of transition metals, forming stable complexes that exhibit potent catalytic activity in a range of important organic transformations. Its ability to act as a bidentate ligand, coordinating through the hydroxyl and N-oxide oxygen atoms, allows for the fine-tuning of the electronic and steric properties of the metallic center, thereby influencing the catalytic performance.[1]

These application notes provide an overview of the use of this compound as a ligand in metal-catalyzed reactions, with a focus on detailed experimental protocols for the synthesis of the catalytically active metal complexes and their application in key chemical reactions. The information presented is intended to be a valuable resource for researchers in organic synthesis, catalysis, and drug development.

I. Molybdenum-Catalyzed Epoxidation of Olefins

Molybdenum(VI) complexes incorporating this compound-based ligands have emerged as effective catalysts for the epoxidation of olefins, a fundamental transformation in organic synthesis for the production of valuable intermediates.[2] These catalysts can operate under relatively mild conditions and exhibit high efficiency and selectivity.

Catalyst System: Molybdenum Oxide/5-(2-pyridyl-1-oxide)tetrazole Hybrid

A notable example is a hybrid catalyst where a HOPO-containing ligand, 5-(2-pyridyl-1-oxide)tetrazole (Hpto), is coordinated to a molybdenum oxide substructure. This heterogeneous catalyst, formulated as [MoO3(Hpto)]·H2O, has demonstrated high efficacy in the epoxidation of various bio-olefins using tert-butyl hydroperoxide (TBHP) as the oxidant.[2]

Diagram of the Experimental Workflow for Molybdenum-Catalyzed Epoxidation:

Workflow for Molybdenum-Catalyzed Epoxidation cluster_catalyst_prep Catalyst Preparation cluster_epoxidation Epoxidation Reaction cluster_workup Work-up MoO2Cl2_Hpto [MoO2Cl2(Hpto)]·THF hydrolysis Hydrolysis-Condensation (Water, Reflux) MoO2Cl2_Hpto->hydrolysis MoO3_Hpto [MoO3(Hpto)]·H2O (Catalyst) hydrolysis->MoO3_Hpto Reaction Reaction at 70°C, 24h MoO3_Hpto->Reaction Catalyst Olefin Olefin Substrate Olefin->Reaction TBHP TBHP (Oxidant) TBHP->Reaction Epoxide Epoxide Product Reaction->Epoxide Filtration Filtration Epoxide->Filtration Purification Purification Filtration->Purification

Caption: Workflow for the preparation of the Molybdenum-HOPO hybrid catalyst and its use in olefin epoxidation.

Quantitative Data for Molybdenum-Catalyzed Epoxidation

The [MoO3(Hpto)]·H2O catalyst has shown high yields for the epoxidation of a variety of bio-based olefins.[2]

SubstrateProductYield (%)
Methyl OleateMethyl 9,10-epoxyoctadecanoate96
Methyl LinoleateEpoxidized Methyl Linoleate85-100
Methyl LinolenateEpoxidized Methyl Linolenate85-100
Methyl RicinoleateEpoxidized Methyl Ricinoleate85-100
LimoneneLimonene Oxide85-100
Experimental Protocol: Molybdenum-Catalyzed Epoxidation of Methyl Oleate

1. Catalyst Preparation: [MoO3(Hpto)]·H2O [2]

  • Materials: [MoO2Cl2(Hpto)]∙THF (precursor complex), deionized water.

  • Procedure:

    • Suspend the precursor complex, [MoO2Cl2(Hpto)]∙THF, in deionized water.

    • Reflux the mixture for 16 hours.

    • Isolate the resulting white solid by filtration.

    • Wash the solid with water and methanol.

    • Dry the solid under vacuum to obtain the [MoO3(Hpto)]·H2O catalyst.

2. Epoxidation of Methyl Oleate [2]

  • Materials: Methyl oleate, [MoO3(Hpto)]·H2O catalyst, tert-butyl hydroperoxide (TBHP) in decane, toluene (solvent).

  • Procedure:

    • In a reaction vessel, dissolve methyl oleate in toluene.

    • Add the [MoO3(Hpto)]·H2O catalyst to the solution.

    • Add tert-butyl hydroperoxide (TBHP) as the oxidant.

    • Heat the reaction mixture to 70°C and stir for 24 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the heterogeneous catalyst.

    • The filtrate containing the epoxide product can be further purified by standard chromatographic techniques.

II. Manganese-Catalyzed Epoxidation of Olefins

Manganese complexes are well-known for their catalytic activity in oxidation reactions. The use of N,O-chelating ligands, structurally similar to this compound, can significantly enhance their performance in olefin epoxidation. An in-situ generated catalyst system based on manganese(II) triflate and picolinic acid (a constitutional isomer of HOPO) provides a highly efficient and rapid method for the epoxidation of a broad range of olefins.[2]

Catalyst System: In-situ Generated Mn(II)/Picolinic Acid

This catalytic system is formed in the reaction mixture from a manganese(II) salt and picolinic acid, which then activates peracetic acid for the epoxidation of olefins. The reaction is remarkably fast, often completing in under 5 minutes at 0°C.[2]

Diagram of the Catalytic Cycle for Manganese-Catalyzed Epoxidation:

Proposed Catalytic Cycle for Mn-Catalyzed Epoxidation Mn_II Mn(II) Complex Mn_IV_O Mn(IV)=O Mn_II->Mn_IV_O Peracetic Acid Acetic_Acid Acetic Acid Mn_V_O High-valent Mn=O Mn_IV_O->Mn_V_O Oxidation Mn_V_O->Mn_II Olefin -> Epoxide Epoxide Epoxide Olefin Olefin Peracetic_Acid Peracetic Acid

Caption: A simplified proposed catalytic cycle for the manganese-catalyzed epoxidation of olefins.

Quantitative Data for Manganese-Catalyzed Epoxidation

The Mn(II)/picolinic acid system is effective for a wide range of olefin substrates with high yields.[2]

SubstrateYield (%)
(E)-Stilbene>95
1-Decene85
Cyclooctene>95
Styrene90
α-Methylstyrene88
Experimental Protocol: Manganese-Catalyzed Epoxidation of (E)-Stilbene

1. In-situ Catalyst Formation and Epoxidation [2]

  • Materials: (E)-Stilbene, Manganese(II) trifluoromethanesulfonate (Mn(OTf)2), picolinic acid, peracetic acid (PAA) in a suitable solvent, ethyl acetate (EtOAc), acetonitrile (MeCN).

  • Procedure:

    • To a solution of (E)-stilbene in a 1:1 mixture of EtOAc and MeCN at 0°C, add Mn(OTf)2 and picolinic acid.

    • Stir the mixture for a few minutes to allow for the formation of the catalyst complex.

    • Add a solution of peracetic acid dropwise to the reaction mixture over a short period (e.g., < 5 minutes).

    • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within minutes.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

III. Rhodium-Catalyzed Hydrosilylation

Diagram of a Generic Hydrosilylation Reaction:

General Scheme for Rhodium-Catalyzed Hydrosilylation Alkene R-CH=CH2 Product R-CH2-CH2-SiR'3 Alkene->Product Silane R'3Si-H Silane->Product Catalyst [Rh(hopo)(L)n] Catalyst->Product Catalyst

Caption: General reaction scheme for the hydrosilylation of an alkene catalyzed by a Rhodium-HOPO complex.

General Considerations for Rhodium-Catalyzed Hydrosilylation
  • Catalyst Preparation: Rhodium(I)-hopo complexes can be prepared by reacting a suitable rhodium(I) precursor, such as [Rh(CO)2Cl]2, with this compound and other ancillary ligands (e.g., phosphines).[3]

  • Reaction Conditions: Hydrosilylation reactions are typically carried out under inert atmosphere in an anhydrous solvent. The reaction temperature can vary depending on the reactivity of the substrate and the specific catalyst used.

  • Substrates: A variety of alkenes and alkynes can be used as substrates, along with a range of hydrosilanes.

Conclusion

This compound is a valuable and versatile ligand in the development of homogeneous and heterogeneous catalysts. Its ability to form stable and catalytically active complexes with a range of transition metals, including molybdenum, manganese, and rhodium, makes it a powerful tool for synthetic chemists. The examples provided in these application notes for epoxidation and the general considerations for hydrosilylation highlight the potential of HOPO-based catalysts in facilitating important chemical transformations with high efficiency and selectivity. Further research into the catalytic applications of other metal-HOPO complexes is a promising avenue for the discovery of new and improved catalytic systems for organic synthesis and drug development.

References

Application Notes and Protocols for 2-Pyridinol-1-oxide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinol-1-oxide, also known as 1-Hydroxy-2-pyridinone (HOPO), is a heterocyclic organic compound with a range of biological activities.[1][2] Its properties as a chelating agent and its potential to induce oxidative stress make it a compound of interest for various research applications, including cancer biology and drug development.[3][4] These application notes provide a comprehensive guide for the use of this compound in cell culture, including protocols for assessing its cytotoxic effects and investigating its impact on key cellular signaling pathways.

Physicochemical Properties and Handling

PropertyValueReference(s)
Synonyms 2-Hydroxypyridine-N-oxide, 1-Hydroxy-2-pyridinone, HOPO[2][5]
CAS Number 13161-30-3[3]
Molecular Formula C₅H₅NO₂[3]
Molecular Weight 111.10 g/mol [6]
Appearance White to off-white/beige crystalline powder[3]
Solubility Soluble in water, slightly soluble in DMSO and methanol[3]

Storage and Stability: Store this compound at room temperature or as recommended by the supplier, protected from light.[7] When stored correctly, it is stable for at least two years.[7] For solutions, it is recommended to prepare fresh or store aliquots at -20°C or -80°C to minimize degradation.

Experimental Protocols

Preparation of Stock Solutions

It is crucial to prepare a concentrated stock solution of this compound that can be further diluted to the desired working concentrations for cell culture experiments. Given its slight solubility in DMSO, this is a commonly used solvent for preparing stock solutions of organic compounds for in vitro studies.[8]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Protocol:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • To aid dissolution, vortex the solution thoroughly. Gentle warming (e.g., to 37°C) may be applied if necessary.

  • Once fully dissolved, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8] A vehicle control (medium with the same concentration of DMSO as the highest treatment dose) must be included in all experiments.

Assessment of Cytotoxicity (IC50 Determination)

Determining the half-maximal inhibitory concentration (IC50) is essential to understand the cytotoxic potential of this compound on a specific cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and proliferate for 24 hours.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of this compound treat_cells Treat cells with compound dilutions prepare_compound->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

Analysis of Signaling Pathway Activation by Western Blot

This compound, through the induction of oxidative stress, is likely to modulate key signaling pathways such as the NF-κB and MAPK pathways.[1] Western blotting can be used to detect changes in the phosphorylation status of key proteins in these cascades.

Materials:

  • Cells of interest

  • 6-well or 10 cm cell culture plates

  • This compound stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Protocol:

  • Cell Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with this compound at desired concentrations (e.g., around the IC50 value) for various time points (e.g., 15 min, 30 min, 1 hr, 6 hr, 24 hr). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Perform densitometric analysis of the bands and normalize the levels of phosphorylated proteins to their total protein counterparts.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_treatment Cell Treatment with this compound cell_lysis Cell Lysis & Protein Extraction cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page protein_transfer Protein Transfer to Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection data_analysis Densitometry & Normalization detection->data_analysis

Caption: General workflow for Western blot analysis of signaling pathways.

Signaling Pathways and Mechanism of Action

The biological effects of this compound are thought to be mediated, at least in part, by the generation of reactive oxygen species (ROS) and its metal-chelating properties. This can lead to the activation of stress-responsive signaling pathways, including the NF-κB and MAPK pathways.

NF-κB Pathway: Studies on related pyridine N-oxide derivatives suggest that they may inhibit the NF-κB signaling pathway. This can occur through the oxidative modification of the p50 subunit of NF-κB, which prevents its binding to DNA and subsequent transcription of pro-inflammatory and survival genes.[1]

MAPK Pathways: The MAPK family, including ERK, JNK, and p38, are key regulators of cellular responses to stress. Oxidative stress is a known activator of these pathways. It is hypothesized that this compound treatment may lead to the phosphorylation and activation of JNK and p38, which are typically involved in pro-apoptotic signaling, and potentially modulate the ERK pathway, which is often associated with cell survival.

Proposed Signaling Cascade of this compound

Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_mapk_details cluster_nfkb_details cluster_outcomes Cellular Outcomes compound This compound ros ↑ Reactive Oxygen Species (ROS) compound->ros chelation Metal Ion Chelation compound->chelation mapk MAPK Pathways ros->mapk nfkb NF-κB Pathway ros->nfkb jnk_p38 JNK / p38 Activation mapk->jnk_p38 erk ERK Activation/ Inhibition mapk->erk p50_ox Oxidation of p50 nfkb->p50_ox apoptosis Apoptosis jnk_p38->apoptosis cell_cycle Cell Cycle Arrest jnk_p38->cell_cycle erk->cell_cycle nfkb_inhibition ↓ NF-κB DNA Binding p50_ox->nfkb_inhibition inflammation ↓ Inflammation nfkb_inhibition->inflammation

Caption: Proposed signaling pathways affected by this compound.

Quantitative Data

Currently, there is limited publicly available quantitative data, such as specific IC50 values, for this compound across a wide range of cell lines. Researchers are encouraged to perform dose-response studies as described in the cytotoxicity protocol to determine the effective concentration range for their specific cell model. The tables below are provided as templates for summarizing experimentally determined data.

Table 1: Cytotoxicity of this compound (Template)

Cell LineIncubation Time (hours)IC50 (µM)
e.g., HeLa24[Experimental Data]
48[Experimental Data]
72[Experimental Data]
e.g., A54924[Experimental Data]
48[Experimental Data]
72[Experimental Data]

Table 2: Effect of this compound on Signaling Protein Phosphorylation (Template)

Target ProteinTreatment Concentration (µM)Treatment TimeFold Change vs. Control (Normalized)
p-p65/p65 [Experimental Data][Experimental Data][Experimental Data]
p-ERK/ERK [Experimental Data][Experimental Data][Experimental Data]
p-JNK/JNK [Experimental Data][Experimental Data][Experimental Data]
p-p38/p38 [Experimental Data][Experimental Data][Experimental Data]

Conclusion

These application notes provide a framework for the investigation of this compound in a cell culture setting. Due to the variability in response between different cell types, it is imperative that researchers optimize the provided protocols and determine the effective concentrations for their specific experimental system. Careful adherence to these guidelines will facilitate the generation of reliable and reproducible data on the biological effects of this compound.

References

Application Notes and Protocols for 2-Pyridinol-1-oxide as a Reagent in Spectrophotometric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the use of 2-Pyridinol-1-oxide as a chelating reagent for the spectrophotometric analysis of metal ions. This compound, also known as 1-Hydroxy-2-pyridinone (HOPO), is a versatile organic compound with a high affinity for a variety of metal ions, forming stable and often colored complexes.[1][2] This property makes it a promising reagent for quantitative analysis using UV-Visible spectrophotometry.

Introduction to this compound

This compound is a heterocyclic compound that acts as a bidentate ligand, coordinating to metal ions through the oxygen atoms of the hydroxyl and N-oxide groups.[3] This chelation results in the formation of a stable five-membered ring structure with the metal ion. The formation of these complexes often leads to a significant change in the electronic absorption spectrum, which can be harnessed for quantitative spectrophotometric analysis. The intensity of the color produced is directly proportional to the concentration of the metal ion, following the Beer-Lambert Law.

Principle of Spectrophotometric Analysis

Spectrophotometric analysis using this compound is based on the reaction between the target metal ion (analyte) and the reagent to form a colored complex. The absorbance of this complex is measured at a specific wavelength (λmax), where the complex absorbs light maximally. A calibration curve is constructed by plotting the absorbance of a series of standard solutions of known concentrations versus their respective concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Potential Applications

This compound has the potential to be used for the spectrophotometric determination of a wide range of metal ions that form stable colored complexes. Based on its known chelating properties with transition metals, iron, and other ions, it could be applied to the analysis of:

  • Iron (Fe³⁺): Determination in environmental water samples, pharmaceutical formulations, and biological fluids.

  • Vanadium (V⁵⁺): Quantification in alloys, catalysts, and environmental samples.

  • Titanium (Ti⁴⁺): Analysis in industrial materials, pigments, and cosmetics.

  • Uranium (U⁶⁺): Monitoring in nuclear fuel processing and environmental samples.

  • Other Transition Metals: Potentially applicable to copper, nickel, cobalt, and other metal ions that form colored chelates.

Illustrative Quantitative Data

While specific experimental data for the spectrophotometric analysis of all metal ions with this compound is not extensively published, the following table summarizes the expected analytical parameters based on the properties of similar chelating agents. This data is intended to be illustrative of the potential performance of methods utilizing this reagent.

Analyte (Metal Ion)Expected λmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Linear Range (mg/L)Limit of Detection (LOD) (mg/L)
Iron (Fe³⁺)450 - 4805,000 - 15,0000.1 - 5.00.02
Vanadium (V⁵⁺)400 - 4408,000 - 20,0000.05 - 3.00.01
Titanium (Ti⁴⁺)380 - 42010,000 - 25,0000.02 - 2.00.005
Uranium (U⁶⁺)520 - 55030,000 - 50,0000.1 - 10.00.02

Note: The values presented in this table are hypothetical and should be experimentally determined and validated for specific applications.

Experimental Protocols

Generalized Protocol for the Spectrophotometric Determination of a Metal Ion

This protocol provides a general framework for developing a specific spectrophotometric method using this compound. Optimization of parameters such as pH, reagent concentration, and reaction time will be necessary for each specific analyte.

1. Materials and Reagents

  • Spectrophotometer (UV-Visible)

  • Quartz or glass cuvettes (1 cm path length)

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • pH meter

  • This compound (reagent grade)

  • Standard stock solution of the target metal ion (1000 mg/L)

  • Buffer solutions (e.g., acetate, phosphate) to maintain optimal pH

  • Acids and bases (e.g., HCl, NaOH) for pH adjustment

  • Deionized water

2. Preparation of Solutions

  • Standard Metal Ion Solutions: Prepare a series of standard solutions by serial dilution of the stock solution with deionized water in volumetric flasks. The concentration range should be appropriate for constructing a calibration curve (e.g., covering the expected linear range).

  • This compound Reagent Solution: Prepare a solution of this compound in a suitable solvent (e.g., ethanol, methanol, or water). The concentration should be in excess of the highest metal ion concentration to be measured to ensure complete complex formation. A typical concentration might be 0.1% (w/v) or a specific molarity (e.g., 1 x 10⁻² M).

  • Blank Solution: Prepare a blank solution containing all the reagents except for the metal ion standard. This will be used to zero the spectrophotometer.

3. Experimental Procedure

  • Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, it may involve filtration, digestion (to remove organic matter), or pH adjustment. For solid samples, an acid digestion step is typically required to bring the metal ion into solution.

  • Color Development:

    • Pipette a known volume of the standard solution or the prepared sample solution into a volumetric flask.

    • Add the required volume of the buffer solution to adjust the pH to the optimal range for complex formation.

    • Add a sufficient volume of the this compound reagent solution.

    • Dilute to the mark with deionized water and mix thoroughly.

    • Allow the solution to stand for a specified time to ensure complete color development. This time should be determined experimentally.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the predetermined wavelength of maximum absorbance (λmax) for the metal-reagent complex.

    • Zero the spectrophotometer using the blank solution.

    • Measure the absorbance of each of the standard solutions and the sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear fit.

    • Determine the concentration of the metal ion in the sample solution by substituting its absorbance value into the calibration equation.

    • Account for any dilution factors from the sample preparation step to calculate the concentration in the original sample.

Visualizations

Signaling Pathway: Chelation of a Metal Ion

ChelationReaction cluster_reactants Reactants cluster_product Product Metal Metal Ion (Mⁿ⁺) Complex [M(this compound)ₓ]ⁿ⁺ (Colored Chelate Complex) Metal->Complex Chelation Ligand This compound Ligand->Complex

Caption: Chelation of a metal ion by this compound.

Experimental Workflow: Spectrophotometric Analysis

SpectrophotometryWorkflow A Sample Preparation C Color Development (Addition of Reagent & Buffer) A->C B Preparation of Standards B->C D Spectrophotometric Measurement (Absorbance) C->D E Data Analysis (Calibration Curve) D->E F Concentration Determination E->F

Caption: General workflow for spectrophotometric analysis.

References

Application Notes and Protocols for Fluorescent Labeling with 2-Pyridinol-1-oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Fluorescent labeling of biomolecules using 2-Pyridinol-1-oxide (HOPO) derivatives is an emerging and exploratory application. The following application notes and protocols are based on established bioconjugation principles and provide a framework for utilizing hypothetical, functionalized HOPO-based fluorophores.

Introduction

This compound (HOPO), a heterocyclic compound, is well-documented for its roles as a peptide coupling agent and a robust metal chelator. The pyridine-N-oxide moiety, a key feature of HOPO, offers several advantageous properties for the development of novel fluorophores. These include an increased dipole moment, enhanced water solubility, and the ability to modulate electronic properties, which can lead to favorable photophysical characteristics such as bathochromically-shifted absorption and emission spectra.[1] While not a conventional fluorophore itself, the HOPO scaffold can be chemically modified to create fluorescent derivatives suitable for labeling biomolecules.

These notes describe the use of a hypothetical amine-reactive this compound derivative, termed Fluoro-HOPO-NHS Ester , for the covalent labeling of proteins. The N-hydroxysuccinimidyl (NHS) ester group is a well-established reactive moiety that efficiently forms stable amide bonds with primary amines, such as the ε-amino group of lysine residues, under mild pH conditions.[2][3]

Quantitative Data: Photophysical Properties

The photophysical properties of a hypothetical Fluoro-HOPO-NHS Ester are summarized in the table below. These values are illustrative and represent typical characteristics of a bright, photostable organic fluorophore suitable for bioimaging.

PropertyValue
Excitation Maximum (λex) 495 nm
Emission Maximum (λem) 520 nm
Molar Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹
Quantum Yield (Φ) > 0.6
Molecular Weight ~650 g/mol
Reactive Group N-Hydroxysuccinimide (NHS) Ester
Target Moiety Primary Amines (-NH₂)

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with Fluoro-HOPO-NHS Ester

This protocol details a general procedure for labeling a protein with a hypothetical amine-reactive Fluoro-HOPO-NHS Ester.

1. Materials and Reagents:

  • Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Fluoro-HOPO-NHS Ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5

  • Purification column (e.g., size-exclusion chromatography resin like Sephadex G-25)

  • Spectrophotometer

2. Procedure:

Step 2.1: Preparation of Protein Solution

  • Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the Reaction Buffer before labeling.

Step 2.2: Preparation of Fluoro-HOPO-NHS Ester Stock Solution

  • Immediately before use, prepare a 10 mg/mL stock solution of Fluoro-HOPO-NHS Ester in anhydrous DMF or DMSO.

  • Vortex briefly to ensure the reagent is fully dissolved.

Step 2.3: Labeling Reaction

  • Calculate the required volume of the Fluoro-HOPO-NHS Ester stock solution to achieve the desired molar excess. A 10- to 20-fold molar excess of the dye over the protein is a good starting point.

  • While gently vortexing the protein solution, add the calculated volume of the Fluoro-HOPO-NHS Ester stock solution dropwise.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

Step 2.4: Purification of the Labeled Protein

  • Prepare a size-exclusion chromatography column (e.g., a spin column packed with Sephadex G-25) according to the manufacturer's instructions.

  • Equilibrate the column with an appropriate storage buffer for the protein (e.g., PBS, pH 7.4).

  • Apply the reaction mixture to the top of the column.

  • Centrifuge the column (if using a spin column) or allow it to elute by gravity. The labeled protein will be in the first colored fraction to elute, while the smaller, unreacted dye molecules will be retained in the column matrix.

  • Collect the purified, labeled protein conjugate.

3. Characterization of the Labeled Protein:

Step 3.1: Measuring Absorbance

  • Measure the absorbance of the purified protein conjugate at 280 nm (for the protein) and at the excitation maximum of the fluorophore (e.g., 495 nm for Fluoro-HOPO).

Step 3.2: Calculating the Degree of Labeling (DOL) The DOL, which is the average number of dye molecules per protein molecule, can be calculated using the following formula:

DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

Where:

  • A_max is the absorbance of the conjugate at the λex of the dye.

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of the dye at its λex.

  • CF is the correction factor (A_280 / A_max) for the dye's absorbance at 280 nm.

Visualizations

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_char Characterization prep_protein Prepare Protein Solution (1-10 mg/mL in pH 8.0-8.5 buffer) reaction Combine Protein and Dye (10-20x molar excess of dye) Incubate 1 hr at RT, dark prep_protein->reaction prep_dye Prepare Fluoro-HOPO-NHS Stock Solution (10 mg/mL in DMSO) prep_dye->reaction purify Size-Exclusion Chromatography (e.g., Sephadex G-25) reaction->purify collect Collect Labeled Protein Conjugate purify->collect measure Measure Absorbance (A280 and A_max) collect->measure calculate Calculate Degree of Labeling (DOL) measure->calculate

Caption: Experimental workflow for protein labeling with Fluoro-HOPO-NHS Ester.

Caption: Reaction of Fluoro-HOPO-NHS Ester with a primary amine on a protein.

References

Experimental Blueprint for 2-Pyridinol-1-oxide Reactions: Protocols and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup for studying reactions involving 2-Pyridinol-1-oxide (also known as 2-hydroxypyridine-N-oxide or HOPO). It includes detailed protocols for its synthesis and its application as a superior coupling additive in amide bond formation, a critical reaction in pharmaceutical and peptide synthesis. The information is curated for ease of use in a research and development setting.

Chemical and Physical Properties

This compound is a versatile organic compound, appearing as a white to yellow powder, with a unique chemical structure that makes it a valuable reagent in organic synthesis.[1] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 13161-30-3[1]
Molecular Formula C₅H₅NO₂
Molecular Weight 111.10 g/mol [1]
Melting Point 147-152 °C[1]
Appearance White to yellow powder[1]
Purity ≥98%[1]
Solubility Soluble in water and various organic solvents[2]

Key Applications in Research and Development

This compound has garnered significant attention for its diverse applications:

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various therapeutics, most notably as a key building block for the antiviral medication Paxlovid.[1]

  • Peptide and Amide Synthesis: It is an effective peptide coupling agent, often used as a substitute for 1-hydroxybenzotriazole (HOBt) to minimize racemization during amide bond formation.[3][4]

  • Coordination Chemistry: Its strong chelating properties make it valuable in forming stable metal complexes, which are integral to catalysis and the development of advanced materials.[1][3]

  • Analytical Chemistry: It can be employed as a reagent for the detection of metal ions.[2]

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and its application in a representative amide coupling reaction.

Protocol 1: Synthesis of this compound from Pyridine-1-oxide

This protocol describes a common and effective method for synthesizing this compound. The reaction proceeds via an initial reaction with acetic anhydride followed by oxidation.

Materials:

  • Pyridine-1-oxide

  • Acetic anhydride

  • Glacial acetic acid

  • 30% Hydrogen peroxide (H₂O₂)

  • Concentrated hydrochloric acid (HCl)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction with Acetic Anhydride: In a round-bottom flask equipped with a reflux condenser, heat a mixture of pyridine-1-oxide and a significant excess of acetic anhydride at reflux (approximately 138–140 °C).

  • Removal of Excess Reagent: After the reaction is complete, remove the excess acetic anhydride by distillation under reduced pressure.

  • Oxidation: Dissolve the resulting intermediate in glacial acetic acid. At a controlled temperature of 75 °C, carefully add 30% hydrogen peroxide to the solution over an extended period.

  • Quenching and Hydrolysis: After the oxidation is complete, quench the reaction. Subsequently, hydrolyze the acetyl groups by adding concentrated hydrochloric acid.

  • Isolation: The final product, this compound, can be isolated and purified using standard techniques such as crystallization.

Quantitative Data:

Starting MaterialProductReported Yield (%)
Pyridine-1-oxideThis compound68-72
3-Picoline2-Hydroxy-3-picoline-1-oxide65
3,5-Lutidine2-Hydroxy-3,5-lutidine-1-oxide63

This synthetic methodology can be adapted for the production of various substituted derivatives.[3]

Protocol 2: EDC/HOPO Mediated Amide Coupling (Biphasic System)

This protocol outlines the use of this compound as a coupling additive with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a two-phase system, which is particularly effective in minimizing racemization during peptide synthesis.[3][4]

Materials:

  • Carboxylic acid

  • Amine (or amine salt)

  • This compound (HOPO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Water

  • N-methylmorpholine (if using an amine salt)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the carboxylic acid, amine (or amine salt and 1 equivalent of N-methylmorpholine), and 1 equivalent of this compound in a 1:1 mixture of dichloromethane (or ethyl acetate) and water.

  • Initiation of Coupling: To the biphasic mixture, add 1 equivalent of EDC.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, separate the organic layer. Wash the organic layer with an appropriate aqueous solution (e.g., dilute acid, dilute base, brine) to remove unreacted starting materials and byproducts.

  • Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide product can be further purified by column chromatography or crystallization.

Quantitative Data: This method has been shown to produce di- or tri-peptides in high yields with low levels of racemization.[3] For specific substrates, yields are typically high, often exceeding 80-90%, with racemization levels significantly lower than in single-phase systems.

Analytical Considerations

Direct analysis of this compound by gas chromatography (GC) can be challenging due to its tautomeric nature and limited volatility.[3] For trace-level quantification, a derivatization step is often employed to create a single, stable, and more volatile compound, facilitating accurate analysis by GC-Mass Spectrometry (GC-MS).[3]

Visualizing Experimental Workflows and Pathways

To aid in the understanding of the experimental processes and the underlying chemical logic, the following diagrams have been generated.

G Synthesis of this compound cluster_synthesis Synthesis Pathway Pyridine-1-oxide Pyridine-1-oxide Intermediate Intermediate Pyridine-1-oxide->Intermediate Reflux Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Intermediate This compound This compound Intermediate->this compound Oxidation (75°C) H2O2_AcOH H₂O₂ / Acetic Acid H2O2_AcOH->this compound

Caption: Synthetic pathway for this compound.

G EDC/HOPO Amide Coupling Workflow cluster_workflow Experimental Workflow Start Start Dissolve_Reactants Dissolve Carboxylic Acid, Amine, and HOPO in CH₂Cl₂/H₂O Start->Dissolve_Reactants Add_EDC Add EDC to Biphasic Mixture Dissolve_Reactants->Add_EDC Stir_Reaction Stir Vigorously at Room Temperature Add_EDC->Stir_Reaction Workup Aqueous Work-up Stir_Reaction->Workup Isolate_Purify Isolate and Purify Amide Product Workup->Isolate_Purify End End Isolate_Purify->End

Caption: Workflow for EDC/HOPO mediated amide coupling.

G Amide Coupling Signaling Pathway cluster_pathway Reaction Mechanism Carboxylic_Acid Carboxylic_Acid Active_Ester O-Acylisourea Intermediate Carboxylic_Acid->Active_Ester EDC EDC EDC->Active_Ester HOPO_Active_Ester HOPO Active Ester Active_Ester->HOPO_Active_Ester HOPO HOPO HOPO->HOPO_Active_Ester Suppresses Racemization Amide_Product Amide_Product HOPO_Active_Ester->Amide_Product Amine Amine Amine->Amide_Product

Caption: Mechanism of EDC/HOPO mediated amide coupling.

References

Application Notes and Protocols for 2-Pyridinol-1-oxide in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinol-1-oxide, also known as 1-Hydroxy-2(1H)-pyridinone (HOPO), is a versatile heterocyclic compound with significant applications in pharmaceutical research. Its unique chemical structure, featuring both a hydroxyl group and an N-oxide moiety on a pyridine ring, imparts valuable properties such as potent metal-chelating capabilities and utility as a peptide coupling agent. This document provides detailed application notes and experimental protocols for the use of this compound in key areas of pharmaceutical research.

I. Peptide Synthesis: A Superior Coupling Additive

This compound is an effective coupling additive in peptide synthesis, often used as a substitute for 1-Hydroxybenzotriazole (HOBt). It is particularly beneficial in carbodiimide-mediated coupling reactions, such as those using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), where it enhances reaction efficiency and minimizes racemization.

Application Note:

When used in conjunction with EDC, this compound forms an active ester intermediate with the carboxylic acid of an N-protected amino acid. This intermediate readily reacts with the amino group of a second amino acid or peptide, forming a new peptide bond. A notable advantage of using this compound is its effectiveness in a biphasic system (e.g., dichloromethane/water), which can lead to high yields and low levels of racemization.

Quantitative Data: Peptide Coupling Efficiency
Coupling ReactionAdditiveYield (%)Epimerization (%)
Z-Phe-Gly-OEtNoneLowHigh
Z-Phe-Gly-OEtHOBtHighModerate
Z-Phe-Gly-OEtThis compound High Low

Note: This table presents expected comparative outcomes based on literature. Actual values are dependent on specific reaction conditions.

Experimental Protocol: EDC/2-Pyridinol-1-oxide Mediated Peptide Coupling (Biphasic System)

This protocol is adapted from standard carbodiimide coupling procedures.

Materials:

  • N-protected amino acid

  • Amino acid ester hydrochloride

  • This compound (HOPO)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolution of Reactants:

    • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and this compound (1.1 eq) in dichloromethane.

    • In a separate container, dissolve the amino acid ester hydrochloride (1.0 eq) in deionized water. If the free amine is used, water alone is sufficient. If the hydrochloride salt is used, add N-methylmorpholine (1.0 eq) to neutralize.

  • Reaction Setup:

    • Combine the organic and aqueous solutions in the round-bottom flask.

    • Begin vigorous stirring to create an emulsion.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Initiation of Coupling:

    • Add EDC (1.1 eq) to the biphasic mixture while maintaining vigorous stirring.

    • Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification:

    • Purify the crude product by flash chromatography or recrystallization as required.

II. Anti-inflammatory Research: Inhibition of the NF-κB Signaling Pathway

Pyridine N-oxide derivatives have been shown to possess anti-inflammatory properties by interfering with the nuclear factor-kappa B (NF-κB) signaling pathway. While direct studies on this compound are limited, its structural analogs suggest a potential mechanism involving the inhibition of NF-κB's ability to bind to DNA.

Application Note:

The proposed mechanism suggests that this compound may act as a pro-oxidant, leading to the oxidation of critical thiol groups on the p50 subunit of NF-κB.[1] This modification can prevent NF-κB from binding to its consensus sequence in the promoter regions of pro-inflammatory genes, thereby downregulating their expression.

NF_kappaB_Inhibition TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_p50 NF-κB (p50/p65) IkBa->NFkB_p50 Degrades & Releases NFkB_p50_active Active NF-κB (p50/p65) NFkB_p50->NFkB_p50_active Translocates to Nucleus Nucleus NFkB_p50_active->Nucleus DNA DNA NFkB_p50_active->DNA Binds to Oxidized_NFkB Oxidized NF-κB (Inactive) Proinflammatory_Genes Pro-inflammatory Gene Expression DNA->Proinflammatory_Genes Induces HOPO This compound HOPO->NFkB_p50_active Oxidizes thiol groups on p50 subunit MIC_Workflow Start Start: Prepare Microbial Inoculum (0.5 McFarland) Serial_Dilution Perform 2-fold serial dilution of This compound in 96-well plate Start->Serial_Dilution Inoculate Inoculate wells with diluted microbial culture Serial_Dilution->Inoculate Incubate Incubate at optimal temperature (18-24 hours) Inoculate->Incubate Read_Results Read results visually or with a plate reader Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no growth Read_Results->Determine_MIC Chelation_Assay Start Start: Prepare Ferritin and Chelator Solutions Incubate Incubate Ferritin with This compound at 37°C Start->Incubate Aliquots Take aliquots at different time points Incubate->Aliquots Color_Reaction Add aliquots to BPS/Ascorbic Acid (Color development) Aliquots->Color_Reaction Measure_Absorbance Measure absorbance at 535 nm Color_Reaction->Measure_Absorbance Calculate Calculate amount of iron removed using a standard curve Measure_Absorbance->Calculate

References

Application Notes: 2-Pyridinol-1-oxide as a Negative Control and Scaffold for Catechol-O-Methyltransferase (COMT) Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinol-1-oxide, also known as 1-Hydroxy-2(1H)-pyridinone, has been investigated as a potential inhibitor of Catechol-O-methyltransferase (COMT), a key enzyme in the metabolic degradation of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[1] The rationale for this investigation lies in its structural similarity to the catechol moiety of endogenous COMT substrates and its ability to chelate the Mg²⁺ cofactor essential for COMT activity.[2] However, experimental evidence indicates that the unsubstituted this compound is not a direct inhibitor of COMT. This document provides a summary of its use as a negative control and a foundational scaffold for the development of potent COMT inhibitors, along with detailed protocols for its evaluation in vitro.

Data Presentation

While derivatives of this compound have shown significant inhibitory activity against COMT, the parent compound itself has been demonstrated to be inactive. This makes it an ideal negative control for in vitro COMT inhibition assays.

CompoundTarget EnzymeReported IC₅₀Reference
This compoundMB-COMTNo measurable inhibition[3]

MB-COMT: Membrane-Bound Catechol-O-Methyltransferase

Signaling Pathway of COMT in Dopamine Metabolism

COMT plays a crucial role in the modulation of dopaminergic signaling, particularly in the prefrontal cortex where dopamine transporters are less abundant.[3][4] The enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of dopamine, converting it to 3-methoxytyramine. This action terminates the signaling activity of dopamine.

COMT_Pathway Dopamine Dopamine 3_MT 3-Methoxytyramine (Inactive) Dopamine->3_MT Methylation COMT COMT SAH SAH COMT->SAH Byproduct COMT->3_MT SAM SAM SAM->COMT Methyl donor

COMT-mediated dopamine metabolism.

Experimental Protocols

The following protocol describes a general method for an in vitro COMT inhibition assay, suitable for evaluating the activity of potential inhibitors and confirming the inactivity of this compound.

In Vitro COMT Inhibition Assay (Spectrophotometric)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human COMT.

Principle: This assay measures the COMT-catalyzed O-methylation of a catechol substrate. The formation of the methylated product is monitored by measuring the increase in absorbance at a specific wavelength over time. The rate of reaction in the presence of a test compound is compared to the rate in its absence to determine the percentage of inhibition.

Materials:

  • Recombinant human COMT (soluble or membrane-bound)

  • This compound (as a negative control)

  • Positive control inhibitor (e.g., Tolcapone)

  • Catechol substrate (e.g., 3,4-dihydroxyacetophenone - DHAP)

  • S-Adenosyl-L-methionine (SAM)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6)

  • MgCl₂

  • Dithiothreitol (DTT)

  • 96-well microplates

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and any test compounds in a suitable solvent (e.g., DMSO).

    • Create serial dilutions of the compounds to be tested.

    • Prepare working solutions of COMT, DHAP, and SAM in the assay buffer. Keep the COMT solution on ice.

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay buffer.

    • Add a specific concentration of the test compound, this compound (negative control), or vehicle (DMSO) for the control wells.

    • Add the COMT enzyme solution and pre-incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the catechol substrate (DHAP) and the methyl donor (SAM).

  • Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at a specific wavelength (e.g., 344 nm for the product of DHAP methylation) at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each concentration of the test compound by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of COMT inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

The following diagram illustrates the general workflow for screening potential COMT inhibitors, including the use of this compound as a negative control.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents: Enzyme, Substrate, SAM, Test Compounds, Controls plate_setup Set up 96-well Plate: Assay Buffer, Inhibitors reagent_prep->plate_setup pre_incubation Pre-incubate Enzyme with Inhibitors (37°C) plate_setup->pre_incubation reaction_init Initiate Reaction: Add Substrate and SAM pre_incubation->reaction_init kinetic_read Kinetic Measurement: Read Absorbance over Time reaction_init->kinetic_read rate_calc Calculate Initial Reaction Rates (V₀) kinetic_read->rate_calc inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc ic50_calc Determine IC₅₀ Values inhibition_calc->ic50_calc

Workflow for in vitro COMT inhibition assay.

Conclusion

This compound, while not a direct inhibitor of Catechol-O-Methyltransferase, serves as an excellent negative control in screening assays and represents a valuable chemical scaffold for the design and synthesis of novel, potent COMT inhibitors. Its use in research and drug development can aid in the validation of assay performance and provide a foundational structure for medicinal chemistry efforts targeting COMT.

References

Application Notes and Protocols for the Analytical Detection of 2-Pyridinol-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Pyridinol-1-oxide (HOPO) is a versatile chemical compound utilized as a peptide coupling agent and a chelating agent in various chemical and pharmaceutical applications. Due to its potential as a mutagenic impurity, highly sensitive and specific analytical methods are required for its detection and quantification at trace levels in complex matrices such as active pharmaceutical ingredients (APIs).[1] This document provides detailed application notes and protocols for the analysis of this compound, tailored for researchers, scientists, and drug development professionals.

The direct analysis of HOPO presents significant challenges due to its high polarity, limited volatility, and its existence in tautomeric equilibrium between the keto and enol forms.[2][3] These properties can lead to poor chromatographic peak shape and low sensitivity. To overcome these analytical hurdles, derivatization is a commonly employed strategy to create a more stable, volatile, and readily detectable form of the molecule.

This document outlines two primary validated methods for the trace-level quantification of HOPO:

  • Gas Chromatography-Mass Spectrometry (GC-MS) with silylation derivatization.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with dansylation derivatization.

Additionally, a less sensitive High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is briefly described for applications where trace-level sensitivity is not a critical requirement.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the determination of HOPO at sub-ppm levels in APIs. It involves a derivatization step to create a single, stable, and volatile entity for GC analysis.[2]

Experimental Workflow: GC-MS Analysis of HOPO

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample API Sample or Standard Dissolve Dissolve in Pyridine Sample->Dissolve Derivatize Add MtBSTFA + 1% tBDMCS Heat at 60°C for 60 min Dissolve->Derivatize Cool Cool to Room Temperature Derivatize->Cool Inject Inject 1.0 µL into GC-MS Cool->Inject Separate Chromatographic Separation (Rtx-1 Column) Inject->Separate Detect MS Detection (SIM Mode) m/z 168 Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify against Standard Curve Integrate->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD)60 ppm (absolute mass: 1.2 ppm)[3]
Limit of Quantification (LOQ)0.2 ppm (relative to sample)[3]
Linearity RangeNot explicitly stated
RecoveryNot explicitly stated
Experimental Protocol

1. Materials and Reagents:

  • This compound (HOPO) reference standard

  • Pyridine (analytical grade)

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane (MtBSTFA + 1% tBDMCS)

  • Helium (carrier gas, 99.999% purity)

  • API sample

  • GC vials (2.0 mL)

  • Vortex mixer

  • Heater block

2. Standard and Sample Preparation:

  • Standard Solution (0.2 ppm equivalent):

    • Prepare an intermediate standard solution of HOPO at a concentration of 24 µg/mL in pyridine.

    • Transfer 250 µL of this intermediate standard solution and 750 µL of MtBSTFA + 1% tBDMCS derivatizing agent into a 2.0 mL GC vial.

    • This yields a standard solution of 6 µg/mL, which is equivalent to 0.2 ppm of HOPO with respect to the sample concentration.

    • Vortex the mixture thoroughly.

    • Heat the vial in a heater block at 60°C for 60 minutes.

    • Allow the derivatized solution to cool to room temperature before injection.

  • Sample Solution:

    • Weigh an appropriate amount of the API sample into a GC vial.

    • Add pyridine to dissolve the sample.

    • Add the MtBSTFA + 1% tBDMCS derivatizing agent.

    • Vortex until all the API has dissolved.

    • Heat the vial in a heater block at 60°C for 60 minutes.

    • Allow the derivatized solution to cool to room temperature before injection.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC system or equivalent

  • Mass Spectrometer: Agilent MSD or equivalent

  • Column: Rtx-1 Crossbonded 100% dimethyl polysiloxane (15 m x 0.32 mm id, 1.0 µm film thickness)

  • Carrier Gas: Helium

  • Inlet Temperature: 150°C

  • Injection Volume: 1.0 µL

  • Split Ratio: 13.9:1

  • Oven Program:

    • Initial temperature: 80°C

    • Ramp 1: 20°C/min to 150°C, hold for 2 min

    • Ramp 2: 10°C/min to 250°C

    • Ramp 3: 40°C/min to 300°C, hold for 2 min

  • MSD Transfer Line Temperature: 310°C

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI)

  • Acquisition Mode: Selective Ion Monitoring (SIM) at m/z 168

4. Data Analysis:

  • The peak corresponding to the HOPO-tBDMS derivative is identified by its retention time.

  • Quantification is performed by comparing the peak area of the HOPO derivative in the sample to that of the standard solution.

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and specific method is suitable for the trace-level quantification of HOPO in APIs, particularly when dealing with potential mutagenic impurities that require control at the threshold of toxicological concern (TTC).[1]

Experimental Workflow: LC-MS/MS Analysis of HOPO

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample API Sample or Standard Dissolve Dissolve in Basic Solution Sample->Dissolve Derivatize Add Dansyl Chloride Dissolve->Derivatize Reaction React to form Dansyl-HOPO Derivatize->Reaction Inject Inject into LC-MS/MS Reaction->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (SRM Mode) Separate->Detect Integrate Integrate SRM Transition Detect->Integrate Quantify Quantify against Standard Curve Integrate->Quantify

Caption: Workflow for the LC-MS/MS analysis of this compound.

Quantitative Data Summary
ParameterValueReference
Reporting Limit0.1 ppm (relative to API at 1 mg/mL)[1]
Linearity Range0.1 - 25 ng/mL[1]
Recovery (spiked in API)90 - 100%[1]
Experimental Protocol

1. Materials and Reagents:

  • This compound (HOPO) reference standard

  • 5-Dimethylamino-1-naphthalenesulfonyl chloride (Dansyl chloride)

  • Basic buffer solution (e.g., sodium bicarbonate or borate buffer)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or ammonium formate (for mobile phase)

  • API sample

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of HOPO in a suitable solvent (e.g., acetonitrile or methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the linearity range of 0.1 to 25 ng/mL.

  • Derivatization Procedure (for standards and samples):

    • To an aliquot of the standard or sample solution, add the basic buffer.

    • Add a solution of dansyl chloride in acetonitrile.

    • Vortex the mixture and allow it to react at a controlled temperature (e.g., 60°C) for a specified time to ensure complete derivatization.

    • After the reaction, the mixture may be quenched (e.g., by adding a small amount of a primary amine solution) and then diluted with the mobile phase for analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A UPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18, Phenyl-Hexyl) with appropriate dimensions for the application.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the dansyl-HOPO derivative from the API and other matrix components.

  • Ionization Source: Electrospray Ionization (ESI), likely in positive mode.

  • Acquisition Mode: Selected Reaction Monitoring (SRM). The specific precursor and product ion transitions for the dansyl-HOPO derivative need to be determined by infusing the derivatized standard.

  • Confirmatory Analysis: For identity confirmation at levels ≥ 0.6 ppm, a methodology using the ratios of two fragment ions at multiple collision energies can be employed.[1]

4. Data Analysis:

  • The dansyl-HOPO derivative is identified by its retention time and the specific SRM transition.

  • Quantification is achieved by constructing a calibration curve from the peak areas of the derivatized standards and applying it to the peak area of the derivatized sample.

Section 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is less sensitive than the GC-MS and LC-MS/MS methods but can be used for applications where HOPO concentrations are expected to be higher.

Quantitative Data Summary
ParameterValueReference
Detection Limit (DL)~20 ppm (relative to API)
Experimental Protocol

1. Materials and Reagents:

  • This compound (HOPO) reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

2. Standard and Sample Preparation:

  • Prepare standard and sample solutions by dissolving the respective materials in the mobile phase or a suitable diluent.

3. HPLC Instrumentation and Conditions:

  • HPLC System: An HPLC system with a UV detector.

  • Column: Waters Atlantis T3 (150 mm x 4.6 mm, 3 µm particle size) or equivalent.

  • Mobile Phase: A mixture of acetonitrile and water containing an ion-pairing reagent such as trifluoroacetic acid (TFA). The exact composition should be optimized for the specific application.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection Wavelength: To be determined based on the UV spectrum of HOPO in the mobile phase.

  • Injection Volume: 10-20 µL.

4. Data Analysis:

  • Quantification is performed using an external standard calibration curve based on the peak area of the HOPO standard injections.

Disclaimer: These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation. Method validation should be performed to ensure accuracy, precision, specificity, and robustness for the intended application.

References

Application Notes: 2-Pyridinol-1-oxide as a Coupling Additive in the Synthesis of a Nirmatrelvir Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Pyridinol-1-oxide, also known as 2-hydroxypyridine-N-oxide (HOPO), is a versatile heterocyclic compound widely employed in organic synthesis.[1] It serves as a highly effective peptide coupling additive, often used as a substitute for 1-hydroxybenzotriazole (HOBt).[2] One of its prominent applications in pharmaceutical synthesis is its role as a key reagent in the manufacture of Nirmatrelvir, the active antiviral component of Paxlovid™.[3]

Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[4] The synthesis of this complex peptidomimetic drug involves a critical amide bond formation step. This compound, in conjunction with a carbodiimide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), facilitates this reaction, ensuring high yield and minimizing racemization of the chiral centers.[2][5]

This document provides a detailed protocol for the synthesis of a key tripeptide intermediate of Nirmatrelvir, highlighting the application of this compound as a crucial coupling additive.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the tripeptide intermediate of Nirmatrelvir using this compound.

ParameterValueReference(s)
Reactants
Carboxylic Acid FragmentAcid 5.4[5]
Amine FragmentAmine 5.5[5]
Reagents
Coupling AgentEDCI[5]
Coupling Additive2-Hydroxypyridine-N-oxide[5]
BaseDIPEA[5]
SolventMethyl Ethyl Ketone (MEK)[5]
Reaction Conditions
TemperatureNot specified[5]
Reaction TimeNot specified[5]
Yield
Yield of Nitrile 5.7 (2 steps)70-80%[5]
Yield of Nirmatrelvir from 5.794%[5]

Experimental Protocols

Synthesis of Nirmatrelvir Tripeptide Intermediate (5.6)

This protocol is based on the synthetic route described for Nirmatrelvir.[5]

Materials:

  • Acid 5.4 (Carboxylic acid intermediate)

  • Amine 5.5 (Amine intermediate)

  • 2-Hydroxypyridine-N-oxide (HOPO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methyl Ethyl Ketone (MEK)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

Procedure:

  • To a solution of Acid 5.4 in methyl ethyl ketone (MEK), add 2-hydroxypyridine-N-oxide and N,N-diisopropylethylamine (DIPEA).

  • Sequentially add Amine 5.5 and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to the reaction mixture.

  • The resulting tripeptide intermediate 5.6 is typically not isolated and is carried forward to the next step in the synthesis.[5]

Subsequent Dehydration to Nitrile 5.7:

  • The crude tripeptide 5.6 is treated with trifluoroacetic anhydride and N-methylmorpholine (NMM) in isopropyl acetate to dehydrate the primary amide to a nitrile.

  • After quenching with water, a solvent exchange with methyl tert-butyl ether (MTBE) is performed to yield the nitrile 5.7 as an MTBE solvate.[5]

Visualizations

Experimental Workflow

G cluster_0 Amide Coupling cluster_1 Dehydration Acid_5_4 Acid 5.4 Reaction_Vessel Reaction in MEK Acid_5_4->Reaction_Vessel Amine_5_5 Amine 5.5 Amine_5_5->Reaction_Vessel HOPO This compound (HOPO) HOPO->Reaction_Vessel DIPEA DIPEA DIPEA->Reaction_Vessel EDCI EDCI EDCI->Reaction_Vessel Tripeptide_5_6 Tripeptide 5.6 (not isolated) Reaction_Vessel->Tripeptide_5_6 Dehydration_Reaction Reaction in Isopropyl Acetate Tripeptide_5_6->Dehydration_Reaction TFAA Trifluoroacetic Anhydride TFAA->Dehydration_Reaction NMM NMM NMM->Dehydration_Reaction Nitrile_5_7 Nitrile 5.7 (MTBE Solvate) Dehydration_Reaction->Nitrile_5_7 Crystallization Crystallization Nitrile_5_7->Crystallization in Isopropyl Acetate/Heptane Nirmatrelvir Nirmatrelvir Crystallization->Nirmatrelvir

Caption: Workflow for the synthesis of Nirmatrelvir from key intermediates.

Signaling Pathway: Mechanism of Action of Nirmatrelvir

G cluster_0 SARS-CoV-2 Replication Cycle Viral_Entry Viral Entry and RNA Release Translation Translation of Viral RNA Viral_Entry->Translation Polyprotein Viral Polyproteins (pp1a, pp1ab) Translation->Polyprotein Mpro Main Protease (Mpro/3CLpro) Polyprotein->Mpro Cleavage by Mpro Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Replication Viral Replication Functional_Proteins->Replication Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro Inhibition

Caption: Inhibition of SARS-CoV-2 replication by Nirmatrelvir.

References

Application Notes and Protocols for In Vitro Assays Involving 2-Pyridinol-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinol-1-oxide, also known as 1-hydroxy-2-pyridinone (HOPO), is a versatile heterocyclic compound with significant biological activity.[1] Its chemical structure, featuring a pyridine ring with both a hydroxyl and an N-oxide group, confers potent metal-chelating properties.[2] This ability to form stable complexes with transition metal ions is central to its mechanism of action and underlies its applications in various in vitro assays.[2][3] These notes provide an overview of the applications of this compound in antimicrobial and iron chelation assays, complete with quantitative data and detailed experimental protocols.

Physicochemical Properties

PropertyValue
CAS Number 13161-30-3[4][5]
Molecular Formula C₅H₅NO₂[5][6]
Molecular Weight 111.10 g/mol [5][7]
Appearance White to off-white or beige crystalline powder
Melting Point 147-152 °C[5][8]
Solubility Soluble in water

Applications in In Vitro Assays

The primary in vitro applications of this compound stem from its biological activities, which include antimicrobial, antifungal, and metal-chelating effects.

Antimicrobial and Antifungal Activity

This compound and its derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[2] This antimicrobial action is largely attributed to its ability to chelate essential metal ions, thereby disrupting crucial enzymatic processes in microorganisms.[2]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for this compound derivatives and related hydroxypyridone compounds.

Compound/ComplexTest OrganismStrainMIC (µg/mL)
Praseodymium-2-hydroxypyridine-N-oxide ComplexStaphylococcus aureusATCC65383.125[2]
Praseodymium-2-hydroxypyridine-N-oxide ComplexEscherichia coliATCC259226.25[2]
Rilopirox (hydroxypyridone derivative)YeastsMultiple strains~1[9]
Rilopirox (hydroxypyridone derivative)Mycerial fungiMultiple strains0.5 - 4[9]
Metal Chelation

This compound is a potent bidentate chelating agent, binding to metal ions through the oxygen atoms of both the hydroxyl and N-oxide groups.[2] This property makes it an effective agent for sequestering metal ions in biological systems. Derivatives of 2-hydroxypyridine-N-oxide have been shown to remove iron from transferrin and ferritin at a higher level than the standard chelating agent, desferrioxamine.[10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the procedure for determining the MIC of this compound against bacterial and fungal strains, following general CLSI guidelines.

Materials:

  • This compound

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1 mg/mL.

  • Preparation of Inoculum: Culture the microbial strain overnight on an appropriate agar plate. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: In Vitro Iron Chelation Assay using Ferrozine

This colorimetric assay determines the iron-chelating capacity of this compound.

Materials:

  • This compound

  • Ferrozine

  • FeCl₂ solution (2 mM)

  • Methanol

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Solutions: Prepare solutions of this compound at various concentrations in methanol. Prepare a 5 mM solution of ferrozine in methanol.

  • Reaction Mixture: In a 96-well plate, add 50 µL of the this compound solutions to 50 µL of 2 mM FeCl₂.

  • Initiation of Reaction: Initiate the reaction by adding 100 µL of 5 mM ferrozine to each well.

  • Incubation: Shake the plate and incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance of the solution at 562 nm. The absorbance of the Fe²⁺-ferrozine complex will be measured.

  • Calculation: The iron-chelating activity is calculated as a percentage of the inhibition of the formation of the Fe²⁺-ferrozine complex. A lower absorbance indicates a higher iron-chelating activity of this compound.

Visualizations

Diagram 1: Proposed Mechanism of Antimicrobial Action

cluster_0 Microbial Cell 2_Pyridinol_1_oxide This compound Metal_Ion Essential Metal Ion (e.g., Fe³⁺, Zn²⁺) 2_Pyridinol_1_oxide->Metal_Ion Chelation Growth_Inhibition Inhibition of Microbial Growth 2_Pyridinol_1_oxide->Growth_Inhibition Leads to Metalloenzyme Metalloenzyme Metal_Ion->Metalloenzyme Cofactor for activity Enzyme_Product Product Metalloenzyme->Enzyme_Product Catalysis Enzyme_Substrate Substrate Enzyme_Substrate->Metalloenzyme

Caption: Mechanism of this compound antimicrobial activity.

Diagram 2: Experimental Workflow for MIC Determination

A Prepare this compound Stock Solution C Serial Dilution in 96-well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbe B->D C->D E Incubate Plate D->E F Read Results Visually or Spectrophotometrically E->F G Determine MIC F->G

Caption: Workflow for MIC determination.

References

Application Notes and Protocols for 2-Pyridinol-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed handling and storage procedures, along with experimental protocols, for 2-Pyridinol-1-oxide (also known as 2-hydroxypyridine N-oxide, HOPO). The information is intended to guide researchers, scientists, and drug development professionals in the safe and effective use of this versatile reagent.

Chemical and Physical Properties

This compound is a yellow, powdered solid that is miscible with water.[1] It is a valuable reagent in various chemical transformations, including peptide synthesis and chelation chemistry.[2]

PropertyValueReferences
CAS Number 13161-30-3[3]
Molecular Formula C₅H₅NO₂[3]
Molecular Weight 111.10 g/mol [3]
Appearance Yellow to beige powder[1][3]
Melting Point 147-152 °C[3]
Solubility Miscible with water[1]
Stability Stable under normal conditions. At least 2 years at room temperature.[3][4]

Handling and Storage Procedures

2.1. Safety Precautions and Personal Protective Equipment (PPE)

This compound is considered a hazardous substance.[1] It can cause skin and eye irritation and may be harmful if swallowed.[1]

HazardPrecaution
Skin and Eye Irritation Wear protective gloves (nitrile, neoprene, or butyl rubber), a lab coat, and chemical safety goggles.[1]
Inhalation Handle in a well-ventilated area, preferably in a fume hood, to avoid inhaling dust particles.[1]
Ingestion Do not eat, drink, or smoke while handling. Wash hands thoroughly after use.

2.2. Storage

Proper storage is crucial to maintain the integrity and stability of this compound.

ConditionRecommendation
Temperature Store at room temperature.[3]
Container Keep in a tightly sealed, original container. Polyethylene or polypropylene containers are suitable.[1]
Incompatibilities Store away from oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][4]
Environment Store in a dry, well-ventilated area.

2.3. Spill and Disposal Procedures

In case of a spill, follow these procedures:

  • Minor Spills: Wear appropriate PPE. Gently sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.

  • Major Spills: Evacuate the area and contact environmental health and safety personnel.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Application Notes and Experimental Protocols

3.1. Peptide Coupling Agent

This compound is an effective coupling additive in peptide synthesis, often used as a substitute for 1-hydroxybenzotriazole (HOBt).[2][5] It has been shown to reduce racemization during the coupling reaction.[6]

Experimental Protocol: Biphasic Peptide Coupling using EDC and this compound

This protocol is adapted from the work of Ho et al. (1995) for a high-yield, low-racemization peptide synthesis.[6]

Materials:

  • N-protected amino acid

  • Amino acid ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • This compound (HOPO)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Water

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

Procedure:

  • Dissolve the N-protected amino acid (1 equivalent) and this compound (1 equivalent) in the chosen organic solvent (DCM or EtOAc).

  • Add the amino acid ester hydrochloride (1 equivalent) to the solution.

  • Add N-methylmorpholine or DIEA (1 equivalent) to neutralize the hydrochloride salt.

  • Add an equal volume of water to the organic solution to create a two-phase system.

  • Add EDC (1.1 equivalents) to the biphasic mixture with vigorous stirring.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the crude product by column chromatography or recrystallization as needed.

Peptide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Biphasic Coupling Reaction cluster_workup Workup and Purification N-protected AA N-protected AA Dissolve_Reactants Dissolve N-protected AA, AA Ester HCl, and HOPO in organic solvent N-protected AA->Dissolve_Reactants AA Ester HCl AA Ester HCl AA Ester HCl->Dissolve_Reactants HOPO HOPO HOPO->Dissolve_Reactants EDC EDC Initiate_Coupling Add EDC EDC->Initiate_Coupling Add_Base Add Base (NMM/DIEA) Dissolve_Reactants->Add_Base Create_Biphasic_System Add Water Add_Base->Create_Biphasic_System Create_Biphasic_System->Initiate_Coupling Stir_Monitor Stir and Monitor (TLC/HPLC) Initiate_Coupling->Stir_Monitor Separate_Layers Separate Organic Layer Stir_Monitor->Separate_Layers Wash_Organic Wash Organic Layer (Acid, Base, Brine) Separate_Layers->Wash_Organic Dry_Concentrate Dry and Concentrate Wash_Organic->Dry_Concentrate Purify Purify Product Dry_Concentrate->Purify Pure_Dipeptide Pure_Dipeptide Purify->Pure_Dipeptide

Biphasic Peptide Coupling Workflow

3.2. Chelating Agent for Metal Ions

This compound and its derivatives are effective chelating agents, particularly for iron.[7] They can be used to remove iron from proteins such as transferrin and ferritin.[7]

Experimental Protocol: Iron Chelation from a Protein Solution

This protocol provides a general method for assessing the iron-chelating ability of this compound.

Materials:

  • Iron-containing protein solution (e.g., ferritin or transferrin) in a suitable buffer (e.g., pH 7.4 phosphate-buffered saline)

  • This compound solution of known concentration

  • Spectrophotometer

Procedure:

  • Prepare a solution of the iron-containing protein at a known concentration in the buffer.

  • To a cuvette, add the protein solution.

  • Record the initial absorbance spectrum of the protein solution, paying particular attention to the absorbance bands characteristic of the iron-protein complex.

  • Add a specific aliquot of the this compound solution to the cuvette to achieve the desired chelator-to-iron molar ratio.

  • Mix the solution thoroughly and incubate at a controlled temperature (e.g., 37 °C).

  • Periodically record the absorbance spectrum of the solution over time.

  • Monitor the decrease in the absorbance of the iron-protein complex and the potential appearance of a new absorbance band corresponding to the iron-2-Pyridinol-1-oxide complex.

  • The rate and extent of iron removal can be quantified by the changes in absorbance.

Chelation_Mechanism cluster_system Biological System Iron_Protein Iron-Bound Protein (e.g., Ferritin, Transferrin) Free_Iron Free Iron (Fe³⁺) Iron_Protein->Free_Iron Release Iron_HOPO_Complex Stable Iron-HOPO Complex Free_Iron->Iron_HOPO_Complex Chelation HOPO This compound (Chelating Agent) HOPO->Iron_HOPO_Complex Binding Excretion Cellular Excretion Iron_HOPO_Complex->Excretion

Mechanism of Iron Chelation

3.3. Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. A notable example is its use in the production of the antiviral medication Paxlovid. While specific, proprietary industrial synthesis protocols are not publicly available, the general role of this compound is as a building block in the construction of the complex active pharmaceutical ingredient.

3.4. Component in Electrochemical Sensors

The chelating properties of this compound make it a suitable candidate for modifying electrodes to create selective electrochemical sensors for metal ions.[2]

Experimental Protocol: Fabrication of a this compound Modified Electrode

This protocol outlines the general steps for creating a chemically modified electrode for potential use in electrochemical sensing.

Materials:

  • Bare electrode (e.g., glassy carbon, gold, or platinum)

  • This compound

  • Suitable solvent (e.g., ethanol or a buffer solution)

  • Polishing materials (e.g., alumina slurry)

  • Electrochemical cell and potentiostat

Procedure:

  • Electrode Pre-treatment:

    • Polish the bare electrode with alumina slurry to a mirror finish.

    • Sonnicate the electrode in deionized water and then in ethanol to remove any residual polishing material.

    • Dry the electrode under a stream of nitrogen.

  • Electrode Modification:

    • Prepare a solution of this compound in a suitable solvent.

    • Immerse the pre-treated electrode in the this compound solution for a defined period (e.g., several hours) to allow for the adsorption or self-assembly of a monolayer on the electrode surface.

    • Alternatively, the modification can be achieved by drop-casting a known volume of the solution onto the electrode surface and allowing the solvent to evaporate.

  • Characterization and Use:

    • Rinse the modified electrode thoroughly with the solvent to remove any non-adsorbed material.

    • Characterize the modified electrode using electrochemical techniques such as cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS) in a blank electrolyte solution.

    • The modified electrode is now ready for use in the electrochemical detection of the target analyte (e.g., a specific metal ion). The detection is typically based on the change in the electrochemical signal upon the binding of the analyte to the this compound on the electrode surface.

Electrode_Fabrication_Workflow Start Start Bare_Electrode Bare Electrode (e.g., Glassy Carbon) Start->Bare_Electrode Polish_Electrode Polish with Alumina Slurry Bare_Electrode->Polish_Electrode Clean_Electrode Sonicate in DI Water and Ethanol Polish_Electrode->Clean_Electrode Dry_Electrode Dry under Nitrogen Clean_Electrode->Dry_Electrode Modify_Electrode Immerse Electrode in HOPO Solution Dry_Electrode->Modify_Electrode Prepare_HOPO_Solution Prepare this compound Solution Prepare_HOPO_Solution->Modify_Electrode Rinse_Electrode Rinse with Solvent Modify_Electrode->Rinse_Electrode Characterize_Electrode Electrochemical Characterization (CV, EIS) Rinse_Electrode->Characterize_Electrode Ready_for_Sensing Modified Electrode Ready for Analyte Detection Characterize_Electrode->Ready_for_Sensing

Electrode Modification Workflow

Potential Biological Activity

Some pyridine N-oxide derivatives have been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses.[8][9] The proposed mechanism involves the interference with the DNA binding of NF-κB.[8] While this has not been specifically demonstrated for this compound, it suggests a potential area for further research into its biological activities.

NFkB_Inhibition_Pathway cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Activation Stimulus->IKK IkB_Degradation IκBα Phosphorylation and Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB (p50/p65) Nuclear Translocation IkB_Degradation->NFkB_Translocation DNA_Binding NF-κB Binds to DNA NFkB_Translocation->DNA_Binding Gene_Transcription Pro-inflammatory Gene Transcription DNA_Binding->Gene_Transcription Pyridine_N_Oxide Pyridine N-Oxide Derivative Pyridine_N_Oxide->DNA_Binding Inhibition

Potential NF-κB Inhibition Pathway

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Pyridinol-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Pyridinol-1-oxide (also known as 2-hydroxypyridine-N-oxide or HOPO) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Several methods are commonly employed for the synthesis of this compound. The choice of method often depends on the desired scale, available starting materials, and safety considerations. The primary routes include:

  • Oxidation of Pyridine-1-oxide: This involves heating pyridine-1-oxide with acetic anhydride, followed by oxidation with hydrogen peroxide and subsequent hydrolysis.[1][2]

  • From 2-Chloropyridine: A one-pot synthesis where 2-chloropyridine is oxidized with hydrogen peroxide using a catalyst (e.g., sodium tungstate), followed by in-situ alkaline hydrolysis.[1][3] This method is noted for its high conversion and yield, making it suitable for industrial applications.[1][3]

  • From 2-Alkoxypyridines: This two-step process involves the N-oxidation of a 2-alkoxypyridine (like 2-benzyloxypyridine) with an organic peracid, followed by de-etherification to yield the final product.[4]

  • Continuous Flow Synthesis: A modern and safer approach that utilizes a continuous flow reactor for the catalytic oxidation of 2-hydroxypyridine with hydrogen peroxide.[5][6] This method allows for better control of reaction parameters and is scalable.[1][6]

Q2: What is the typical yield for this compound synthesis?

A2: The yield of this compound is highly dependent on the synthetic route chosen.

  • The method starting from pyridine-1-oxide and acetic anhydride typically provides a respectable yield of 68-72% .[1]

  • The industrial "one-pot" method from 2-chloropyridine boasts a high conversion rate of 84% and a near-quantitative yield after hydrolysis.[1]

  • Synthesis from 2-benzyloxypyridine can achieve a yield of about 69% .[4]

Q3: What are the main safety concerns during the synthesis?

A3: The primary safety concern is the exothermic nature of the oxidation reactions, particularly when using hydrogen peroxide.[6] Careful temperature control is crucial to prevent runaway reactions.[6] The decomposition of hydrogen peroxide can also lead to pressure buildup in a closed system.[6] Continuous flow synthesis is considered a safer alternative to batch processing due to superior heat exchange and smaller reaction volumes.[1][6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on improving the final yield.

Issue 1: Low Yield in the Synthesis from Pyridine-1-oxide

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete reaction with acetic anhydride Ensure the reaction mixture is heated sufficiently to facilitate the reaction between pyridine-1-oxide and acetic anhydride. Monitor the reaction progress using techniques like TLC or NMR.
Inefficient oxidation Use a fresh solution of hydrogen peroxide (30% is common).[1] Ensure the reaction temperature is maintained at the optimal level (e.g., 75°C) for an extended period as specified in the protocol.[1]
Incomplete hydrolysis After the oxidation step, ensure complete hydrolysis of the acetyl groups by using an adequate amount of acid (e.g., hydrochloric acid) and sufficient reaction time.[1]
Product loss during workup This compound is water-soluble.[7] Minimize aqueous washes or use back-extraction to recover the product from the aqueous phase.
Issue 2: Poor Conversion in the One-Pot Synthesis from 2-Chloropyridine

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Catalyst deactivation Ensure the sodium tungstate catalyst is of good quality. The in-situ generation of the active catalyst is crucial for the reaction's success.[3]
Suboptimal pH for hydrolysis The final hydrolysis step requires alkaline conditions.[3] Monitor and adjust the pH of the reaction mixture to ensure it is sufficiently basic for complete conversion.
Low reaction temperature While needing control, the oxidation step requires a certain temperature to proceed efficiently. Ensure the reaction temperature is maintained within the optimal range.
Issue 3: Formation of By-products

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Over-oxidation Carefully control the stoichiometry of the oxidizing agent (e.g., hydrogen peroxide). Adding the oxidant portion-wise can help manage the reaction and prevent over-oxidation.
Side reactions with acetic anhydride In the synthesis from pyridine-1-oxide, ensure that excess acetic anhydride is removed before the oxidation step to minimize the formation of acetylated by-products.[1]
Rearrangement products Under certain conditions, such as photochemical reactions, pyridine N-oxides can rearrange to form other isomers like 3-hydroxypyridine.[8] Ensure the reaction is carried out under the specified thermal conditions to avoid unwanted rearrangements.

Experimental Protocols

Protocol 1: Synthesis from Pyridine-1-oxide

This method involves the reaction of pyridine-1-oxide with acetic anhydride, followed by oxidation and hydrolysis.

Workflow Diagram:

Synthesis_from_Pyridine_1_oxide start Pyridine-1-oxide + Acetic Anhydride heat Heat start->heat intermediate Intermediate Formation heat->intermediate add_h2o2 Add 30% H2O2 at 75°C intermediate->add_h2o2 oxidation Oxidation add_h2o2->oxidation hydrolysis Hydrolyze with HCl oxidation->hydrolysis workup Workup & Purification hydrolysis->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound from pyridine-1-oxide.

Methodology:

  • Pyridine-1-oxide is heated with acetic anhydride.

  • After removing the excess acetic anhydride, the resulting intermediate is dissolved in glacial acetic acid.

  • The solution is treated with 30% hydrogen peroxide at 75°C for an extended period.[1]

  • The reaction is then quenched, and the acetyl groups are hydrolyzed with hydrochloric acid to yield the final product.[1]

Quantitative Data:

Parameter Value Reference
Starting Material Pyridine-1-oxide[1]
Reagents Acetic anhydride, 30% Hydrogen peroxide, Hydrochloric acid[1]
Reaction Temperature 75°C (Oxidation)[1]
Yield 68-72%[1]
Protocol 2: One-Pot Synthesis from 2-Chloropyridine

This industrial-scale method involves the catalytic oxidation of 2-chloropyridine followed by in-situ hydrolysis.

Workflow Diagram:

One_Pot_Synthesis start 2-Chloropyridine + H2O2 catalyst Sodium Tungstate Catalyst start->catalyst oxidation Oxidation catalyst->oxidation alkaline_hydrolysis In-situ Alkaline Hydrolysis oxidation->alkaline_hydrolysis product This compound alkaline_hydrolysis->product

Caption: One-pot synthesis of this compound from 2-chloropyridine.

Methodology:

  • 2-Chloropyridine is oxidized with hydrogen peroxide in an aqueous medium.

  • The reaction is catalyzed by sodium tungstate.[1]

  • This is followed by in-situ hydrolysis under alkaline conditions to yield this compound.[1]

Quantitative Data:

Parameter Value Reference
Starting Material 2-Chloropyridine[1][3]
Reagents Hydrogen peroxide, Sodium tungstate (catalyst), Base for hydrolysis[1][3]
Reaction Medium Aqueous[1]
Conversion Rate 84% (of 2-chloropyridine)[1]
Yield Near-quantitative after hydrolysis[1]

References

Technical Support Center: Troubleshooting 2-Pyridinol-1-oxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-Pyridinol-1-oxide (HOPO).

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound (HOPO)?

A1: The two primary laboratory-scale synthesis methods for this compound are:

  • Oxidation of 2-Hydroxypyridine: This method involves the direct oxidation of 2-hydroxypyridine using an oxidizing agent, most commonly hydrogen peroxide in a solvent like acetic acid.[1]

  • From Pyridine-1-oxide: This two-step process begins with the reaction of pyridine-1-oxide with acetic anhydride, followed by oxidation of the resulting intermediate with hydrogen peroxide.[2]

Q2: What is the tautomeric nature of this compound and why is it important?

A2: this compound exists in a tautomeric equilibrium with its keto form, 1-hydroxy-2-pyridone.[2] This is a crucial consideration as the equilibrium can be influenced by the solvent and pH, which affects its reactivity, stability, and analytical characterization. The presence of both tautomers can lead to issues such as peak broadening or shouldering in HPLC analysis.[3]

Q3: What are the main applications of this compound in research and drug development?

A3: this compound is a versatile compound with several key applications:

  • Peptide Coupling Reagent: It is used as an additive in peptide synthesis to facilitate amide bond formation and suppress racemization, serving as an alternative to HOBt.[4][5]

  • Pharmaceutical Intermediate: It is a crucial building block in the synthesis of various pharmaceuticals.[1][6]

  • Chelating Agent: Its ability to form stable complexes with metal ions makes it useful in coordination chemistry and for studying metal-related biological processes.[2]

Q4: Are there any known safety concerns with this compound?

A4: While some studies have indicated that this compound is not genotoxic in vivo, it is still important to handle it with appropriate safety precautions as with any laboratory chemical.[7] It may cause skin and eye irritation.[8]

Troubleshooting Guide: Synthesis of this compound

This section addresses common problems encountered during the synthesis of this compound.

Synthesis via Oxidation of 2-Hydroxypyridine

Problem 1: Low yield of this compound.

Potential CauseRecommended Solution
Incomplete reaction - Ensure the reaction is stirred efficiently. - Extend the reaction time. - Monitor the reaction progress using TLC or HPLC.
Suboptimal temperature - Maintain the reaction temperature within the recommended range (typically mild heating).[1] Extreme temperatures can lead to decomposition.
Degradation of hydrogen peroxide - Use a fresh, properly stored solution of hydrogen peroxide.
Product loss during work-up - Optimize the extraction and purification steps. Recrystallization from ethanol/water is a common purification method.[2]

Problem 2: Formation of a dark-colored reaction mixture.

Potential CauseRecommended Solution
Over-oxidation or decomposition - Carefully control the reaction temperature. Overheating can lead to the formation of polymeric byproducts. - Add the oxidizing agent portion-wise to manage the reaction exotherm.
Presence of impurities in the starting material - Use high-purity 2-hydroxypyridine.

Problem 3: Difficulty in purifying the final product.

Potential CauseRecommended Solution
Presence of polar impurities - Utilize recrystallization as the primary purification method. Common solvent systems include ethanol/water.[2] - Consider column chromatography on silica gel if recrystallization is ineffective.
Tautomerism affecting chromatographic separation - If using column chromatography, careful selection of the eluent system is necessary to obtain a good separation of the tautomers from impurities.
Synthesis via Pyridine-1-oxide and Acetic Anhydride

Problem 1: Low yield of the desired product.

Potential CauseRecommended Solution
Incomplete initial reaction with acetic anhydride - Ensure the reaction is heated at reflux for a sufficient duration to form the intermediate.[2]
Inefficient oxidation step - Maintain the recommended temperature (around 75°C) during the addition of hydrogen peroxide.[2] - Allow for a sufficient reaction time after the addition of the oxidizing agent.
Hydrolysis of the intermediate before oxidation - Ensure anhydrous conditions during the reaction with acetic anhydride.

Problem 2: Formation of multiple side products.

Potential CauseRecommended Solution
Rearrangement reactions - The reaction of pyridine-N-oxides with acetic anhydride can sometimes lead to rearrangement products.[9] Careful control of reaction conditions is crucial.
Side reactions of pyridine with acetic anhydride - Pyridine itself can react with acetic anhydride to form byproducts.[10] Using pyridine-1-oxide as the starting material minimizes this.
Formation of 2,2'-bipyridine-1,1'-dioxide - This can be a potential byproduct from the dimerization of the starting material or intermediates.

Troubleshooting Guide: Use in Peptide Coupling

Problem: Low yield of the desired peptide when using HOPO as a coupling additive.

Potential CauseRecommended Solution
Steric hindrance - For sterically hindered amino acids, consider double coupling or using a more potent coupling reagent in conjunction with HOPO.[10]
Incomplete activation - Ensure proper stoichiometry of the coupling reagents (e.g., EDC or DIC) and HOPO. - Allow for a sufficient pre-activation time before adding the amine component.
Side reactions of the activated ester - Maintain a controlled temperature during the coupling reaction to minimize side reactions.
Poor solubility of reactants - Choose a suitable solvent that ensures the solubility of all reactants. DMF is a common choice for peptide synthesis.

Data Presentation

Table 1: Typical Reaction Conditions for this compound Synthesis

Synthesis RouteStarting MaterialsKey ReagentsTemperatureTypical YieldReference
From Pyridine-1-oxidePyridine-1-oxideAcetic anhydride, 30% Hydrogen peroxideReflux with Ac₂O, then 75°C with H₂O₂68-72%[2]
From 2-Chloropyridine (Industrial)2-ChloropyridineHydrogen peroxide, Sodium tungstateNot specifiedNear-quantitative[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from Pyridine-1-oxide

This protocol is adapted from established literature procedures.[2][11]

Materials:

  • Pyridine-1-oxide

  • Acetic anhydride

  • Glacial acetic acid

  • 30% Hydrogen peroxide

  • Concentrated hydrochloric acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, heat a mixture of pyridine-1-oxide and a significant excess of acetic anhydride at reflux (138–140°C) for 2 hours.

  • After cooling, remove the excess acetic anhydride under reduced pressure.

  • Dissolve the resulting residue in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add 30% hydrogen peroxide while maintaining the temperature at 75°C.

  • After the addition is complete, continue stirring at 75°C for an extended period (e.g., 16-20 hours).

  • Cool the reaction mixture and quench any unreacted peroxide by the careful addition of a reducing agent (e.g., sodium bisulfite solution) until a negative test with peroxide indicator strips is obtained.

  • Add concentrated hydrochloric acid and reflux the mixture for 6 hours to hydrolyze the acetyl groups.

  • Cool the solution and neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Slowly add hot deionized water until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Pyridine-1-oxide + Acetic Anhydride reflux Reflux (138-140°C) start->reflux intermediate Intermediate Formation reflux->intermediate oxidation Oxidation with H₂O₂ in Acetic Acid (75°C) intermediate->oxidation crude_product Crude Product Mixture oxidation->crude_product quench Quench Excess Peroxide crude_product->quench hydrolysis Acidic Hydrolysis quench->hydrolysis neutralize Neutralization hydrolysis->neutralize extract Extraction with Ethyl Acetate neutralize->extract dry_concentrate Drying and Concentration extract->dry_concentrate recrystallize Recrystallization (Ethanol/Water) dry_concentrate->recrystallize pure_product Pure this compound recrystallize->pure_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Product Yield incomplete_rxn Incomplete Reaction start->incomplete_rxn suboptimal_temp Suboptimal Temperature start->suboptimal_temp reagent_degradation Reagent Degradation start->reagent_degradation workup_loss Work-up Loss start->workup_loss extend_time Extend Reaction Time / Monitor incomplete_rxn->extend_time control_temp Optimize Temperature Control suboptimal_temp->control_temp fresh_reagents Use Fresh Reagents reagent_degradation->fresh_reagents optimize_purification Optimize Work-up/Purification workup_loss->optimize_purification

References

Technical Support Center: Optimization of Reaction Conditions for 2-Pyridinol-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis and optimization of reaction conditions for 2-Pyridinol-1-oxide (also known as 2-hydroxypyridine-N-oxide or HOPO). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors depending on the synthetic route. Here are some common causes and troubleshooting steps:

    • Inadequate Oxidation: The oxidation step is critical. Ensure your oxidizing agent (e.g., hydrogen peroxide, peracetic acid) is fresh and at the correct concentration.[1] For reactions using hydrogen peroxide, monitor the temperature closely as it can be exothermic.

    • Improper Reaction Temperature: The reaction temperature significantly impacts the reaction rate and yield. For the synthesis from pyridine-1-oxide with acetic anhydride, the initial reflux should be at 138–140°C, followed by oxidation at 75°C.[1] For the one-pot synthesis from 2-chloropyridine, the oxidation is typically carried out at 55°C.[1] Deviations from these temperatures can lead to incomplete reactions or side product formation.

    • Catalyst Inactivity: In catalytic routes, such as the one-pot synthesis from 2-chloropyridine using sodium tungstate, the catalyst's effectiveness is crucial.[1] Ensure the catalyst is of high purity and has not degraded.

    • Poor Quality Starting Materials: The purity of starting materials like pyridine-1-oxide or 2-chloropyridine is important. Impurities can interfere with the reaction.

    • Hydrolysis Issues: In multi-step syntheses, incomplete hydrolysis of intermediates will result in a lower yield of the final product.[1] Ensure adequate time and appropriate conditions (e.g., using hydrochloric acid) for the hydrolysis step.[1]

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product is impure. What are the likely impurities and how can I minimize them?

  • Answer: Impurities can arise from unreacted starting materials, side reactions, or decomposition.

    • Unreacted Starting Materials: If the reaction is incomplete, you may have residual starting materials. Monitor the reaction progress using techniques like TLC or HPLC to ensure full conversion.

    • Side Products: Side reactions can lead to various impurities. For instance, in the synthesis from pyridine-1-oxide, improper temperature control during the reaction with acetic anhydride can lead to the formation of byproducts.

    • Purification: Effective purification is key. Recrystallization is a common method for purifying this compound. The choice of solvent is critical for successful purification.

    • Decomposition: this compound is generally stable, but prolonged exposure to high temperatures or harsh acidic/basic conditions during workup could potentially lead to degradation.[2]

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Question: What are the most common synthetic routes to prepare this compound?

  • Answer: Several synthetic routes are available, with the choice often depending on the desired scale and available starting materials.

    • From Pyridine-1-oxide: This is a classical multi-step approach involving heating pyridine-1-oxide with acetic anhydride, followed by oxidation with hydrogen peroxide and subsequent hydrolysis.[1]

    • From 2-Chloropyridine: A more recent and scalable one-pot synthesis involves the oxidation of 2-chloropyridine with hydrogen peroxide in the presence of a sodium tungstate catalyst, followed by in-situ hydrolysis under alkaline conditions.[1][3] This method is advantageous due to its high conversion rate and use of an aqueous reaction medium.[1]

    • From 2-Hydroxypyridine: Catalytic oxidation of 2-hydroxypyridine using hydrogen peroxide in a continuous flow system is another modern and efficient method.[1][4]

  • Question: What are the key reaction parameters to control for optimal yield?

  • Answer: The following parameters are crucial for optimizing the yield of this compound:

    • Temperature: As detailed in the troubleshooting section, precise temperature control at each step is vital.

    • Reactant Stoichiometry: The ratio of reactants, especially the oxidizing agent, should be carefully controlled.

    • Reaction Time: Sufficient reaction time is necessary for complete conversion. For the synthesis from pyridine-1-oxide, the oxidation step can take 19-23 hours.[1]

    • Catalyst Concentration: In catalytic reactions, the amount of catalyst can significantly influence the reaction rate.

Properties and Handling

  • Question: What are the physical and chemical properties of this compound?

  • Answer: this compound is typically a beige or white to off-white crystalline solid.[5][6] It is a potent chelating agent due to the presence of both a hydroxyl and an N-oxide group.[1] It can exist in tautomeric equilibrium between the N-oxide and N-hydroxy forms.[1]

  • Question: How should I store this compound?

  • Answer: It should be stored at room temperature in a well-sealed container, away from incompatible materials such as strong oxidizing agents.[2][5] It is stable for at least two years under these conditions.[5]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Starting MaterialKey ReagentsTypical Reaction ConditionsReported Yield (%)AdvantagesDisadvantages
Pyridine-1-oxideAcetic anhydride, 30% H₂O₂, HClReflux with acetic anhydride (138-140°C), then oxidation at 75°C for 19-23 hours, followed by hydrolysis.[1]68-72[1]Well-established method.Multi-step, long reaction time.
2-Chloropyridine30% H₂O₂, Sodium tungstate, NaOHOne-pot: Oxidation at 55°C for 48 hours, then hydrolysis at 100°C.[1]Near-quantitative after hydrolysis (84% conversion of 2-chloropyridine).[1]High yield, one-pot synthesis, uses aqueous medium.[1][3]Requires a catalyst.
2-HydroxypyridineHydrogen peroxideCatalytic oxidation in a continuous flow system.[1][4]>90 (isolated yield)[4]High yield, continuous process suitable for industrial scale-up.[4]Requires specialized equipment (flow reactor).

Experimental Protocols

Protocol 1: Synthesis of this compound from Pyridine-1-oxide

  • Step 1: Acetoxylation. In a round-bottom flask equipped with a reflux condenser, heat a mixture of pyridine-1-oxide and a significant excess of acetic anhydride to reflux (138–140°C).[1]

  • Step 2: Removal of Excess Acetic Anhydride. After the reaction is complete, remove the excess acetic anhydride under reduced pressure.

  • Step 3: Oxidation. Dissolve the resulting intermediate in glacial acetic acid and treat with 30% hydrogen peroxide at 75°C for 19–23 hours.[1]

  • Step 4: Hydrolysis. Quench the reaction and hydrolyze the acetyl groups by adding hydrochloric acid and heating.

  • Step 5: Isolation. Isolate the final product, this compound, through appropriate workup and purification, such as crystallization.

Protocol 2: One-Pot Synthesis of this compound from 2-Chloropyridine

  • Step 1: Oxidation. In a suitable reactor, combine 2-chloropyridine, water, and a catalytic amount of sodium tungstate. Add 30% hydrogen peroxide and heat the mixture to 55°C for 48 hours.[1]

  • Step 2: Hydrolysis. After the oxidation is complete, add a solution of sodium hydroxide and heat the mixture to 100°C to facilitate hydrolysis.[1]

  • Step 3: Isolation. Acidify the reaction mixture with sulfuric acid to precipitate the product. Filter and wash the solid to obtain this compound.

Visualizations

experimental_workflow_from_pyridine_1_oxide start Start: Pyridine-1-oxide reflux Reflux with Acetic Anhydride (138-140°C) start->reflux Step 1 remove_anhydride Remove Excess Acetic Anhydride reflux->remove_anhydride Step 2 oxidation Oxidation with H₂O₂ in Acetic Acid (75°C) remove_anhydride->oxidation Step 3 hydrolysis Hydrolysis with HCl oxidation->hydrolysis Step 4 isolation Isolation and Purification hydrolysis->isolation Step 5 end End: This compound isolation->end

Caption: Workflow for the synthesis of this compound from Pyridine-1-oxide.

one_pot_synthesis_workflow start Start: 2-Chloropyridine oxidation Oxidation with H₂O₂ and Sodium Tungstate (55°C, 48h) start->oxidation Step 1 hydrolysis In-situ Hydrolysis with NaOH (100°C) oxidation->hydrolysis Step 2 acidification Acidification with H₂SO₄ hydrolysis->acidification Step 3 isolation Filtration and Washing acidification->isolation Step 4 end End: This compound isolation->end

Caption: One-pot synthesis of this compound from 2-Chloropyridine.

troubleshooting_low_yield problem Problem: Low or No Yield cause1 Inadequate Oxidation problem->cause1 cause2 Improper Temperature problem->cause2 cause3 Catalyst Inactivity problem->cause3 cause4 Poor Starting Material Purity problem->cause4 cause5 Incomplete Hydrolysis problem->cause5 solution1 Check Oxidizing Agent Freshness and Concentration cause1->solution1 solution2 Verify and Calibrate Temperature Control cause2->solution2 solution3 Use High Purity Catalyst cause3->solution3 solution4 Verify Purity of Starting Materials cause4->solution4 solution5 Ensure Sufficient Hydrolysis Time/Conditions cause5->solution5

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Purification of 2-Pyridinol-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Pyridinol-1-oxide (also known as 2-hydroxypyridine-N-oxide or HOPO). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities largely depend on the synthetic route used.

  • From Pyridine-1-oxide: Unreacted pyridine-1-oxide and acetylated intermediates are common.

  • From 2-Chloropyridine: Unreacted 2-chloropyridine and potential chlorinated byproducts may be present.[1]

  • General Impurities: Solvents used in the synthesis (e.g., acetic acid) and degradation products can also be present.

Q2: My this compound appears as a beige or yellow powder. Is this normal?

A2: Yes, this compound is often described as a white to off-white or beige/yellow crystalline solid or powder.[2][3] The color can vary depending on the purity and the presence of minor impurities. Further purification can often lead to a lighter-colored product.

Q3: I am having trouble with the direct analysis of my purified product by GC. What could be the issue?

A3: Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and its tendency to exist in tautomeric forms (the N-oxide and N-hydroxy forms).[4] This can lead to poor peak shape and inaccurate quantification. To overcome this, a derivatization step is typically required to create a more volatile and stable compound for GC analysis.[4][5]

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purity analysis?

A4: Yes, HPLC is a suitable method for analyzing the purity of this compound. Reversed-phase chromatography on a C18 column is often used. However, due to the polar nature of the compound, you might encounter challenges with retention.[6] Using a mobile phase with a low percentage of organic solvent and a pH above 8 can improve retention.[6] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for separating very polar compounds like pyridine N-oxides.[7][8]

Troubleshooting Guides

Recrystallization

Issue 1: The compound "oils out" instead of crystallizing.

  • Cause: This often happens when the solution is too concentrated, and the compound's melting point is lower than the temperature at which it starts to precipitate.[4][9][10][11] Impurities can also lower the melting point, contributing to this issue.[4][11]

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.[9][11]

    • Allow the solution to cool more slowly.

    • Scratching the inside of the flask with a glass rod at the surface of the liquid can help induce crystallization.[9]

    • Adding a seed crystal of pure this compound can also initiate crystallization.

Issue 2: No crystals form upon cooling.

  • Cause: The solution may be too dilute, or it has become supersaturated.[9]

  • Solution:

    • If the solution is too dilute, evaporate some of the solvent and allow it to cool again.[9]

    • To address supersaturation, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[9]

Issue 3: The recovered yield is very low.

  • Cause: Too much solvent may have been used, leading to a significant amount of the product remaining in the mother liquor.[11]

  • Solution:

    • Before filtering, you can try to evaporate some of the solvent to increase the concentration of the product and then cool the solution again.

    • Cool the crystallization mixture in an ice bath to maximize precipitation before filtration.

    • Minimize the amount of cold solvent used to wash the crystals during filtration.

Column Chromatography

Issue 1: The compound does not move from the baseline on a silica gel column.

  • Cause: this compound is a polar compound and can have strong interactions with the acidic silica gel stationary phase. The mobile phase may not be polar enough to elute the compound.

  • Solution:

    • Increase the polarity of the mobile phase. A gradient elution starting with a less polar solvent and gradually increasing the proportion of a more polar solvent (e.g., methanol in dichloromethane or ethyl acetate) is often effective.

    • For basic compounds that streak or show strong adsorption on silica, adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can improve elution.[12]

Issue 2: Poor separation of the product from a close-running impurity.

  • Cause: The chosen solvent system may not have sufficient selectivity for the components of the mixture.

  • Solution:

    • Try a different solvent system. A combination of three solvents can sometimes provide better separation than a two-solvent system.

    • Consider using a different stationary phase. Florisil, a neutral magnesium silicate adsorbent, can be effective for the purification of polar compounds and may offer different selectivity compared to silica gel.[13][14][15]

    • For very polar compounds, HILIC or reversed-phase chromatography may provide better separation.[7][8][12]

Experimental Protocols

Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent may need to be optimized based on the impurities present in the crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., acetone, ethanol/water mixture, or ethyl acetate/ethanol mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid completely.

  • If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes to adsorb colored impurities.

  • Perform a hot filtration to remove any insoluble impurities or activated carbon.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, it can be placed in an ice bath for about 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data:

Purification MethodStarting PurityFinal PurityYieldReference
Recrystallization from Acetone~68%>98%Not specified[16]
Recrystallization from Ethanol/Ethyl AcetateNot specifiedNot specifiedNot specified[16]
Column Chromatography of this compound

This protocol describes a general method for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol, dichloromethane)

  • Chromatography column

  • Collection tubes

Procedure:

  • Select a Solvent System: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides good separation of this compound from its impurities. A good starting point is a mixture of ethyl acetate and hexane, or dichloromethane and methanol. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack the chromatography column.

  • Load the Sample: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble samples, use a "dry loading" technique by adsorbing the compound onto a small amount of silica gel and then adding the dried powder to the top of the column.

  • Elute the Column: Begin elution with the determined mobile phase. If a gradient elution is necessary, gradually increase the polarity of the mobile phase to elute the compounds.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data:

Purification MethodStationary PhaseMobile PhaseStarting PurityFinal PurityYieldReference
Flash ChromatographySilica GelHexane/Ethyl AcetateNot specified>95%70-98% (for analogs)[17]
Flash ChromatographyFlorisilDichloromethane -> 5% EtOAc/DCMNot specifiedNot specified37-84% (for analogs)[7]

Visualizations

Logical Workflow for Troubleshooting Recrystallization

G Troubleshooting Recrystallization of this compound cluster_solutions Solutions start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly dissolve->cool observe Observe for crystallization cool->observe crystals Crystals form observe->crystals no_crystals No crystals observe->no_crystals Supersaturated or too dilute oils_out Oils out observe->oils_out Too concentrated or impure collect Collect and dry pure crystals crystals->collect evaporate Evaporate some solvent no_crystals->evaporate scratch Scratch flask / Add seed crystal no_crystals->scratch add_solvent Reheat and add more solvent oils_out->add_solvent evaporate->cool scratch->cool add_solvent->cool

Caption: A flowchart for troubleshooting common issues during the recrystallization of this compound.

Experimental Workflow for Purification by Column Chromatography

G Workflow for Column Chromatography Purification start Crude this compound tlc 1. TLC to determine solvent system start->tlc pack 2. Pack column with stationary phase tlc->pack load 3. Load sample pack->load elute 4. Elute with mobile phase load->elute collect 5. Collect fractions elute->collect monitor 6. Monitor fractions by TLC collect->monitor combine 7. Combine pure fractions monitor->combine Pure fractions identified evaporate 8. Evaporate solvent combine->evaporate product Pure this compound evaporate->product

Caption: Step-by-step workflow for the purification of this compound using column chromatography.

References

stability issues of 2-Pyridinol-1-oxide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Pyridinol-1-oxide (HOPO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of this compound in solution and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as 1-Hydroxy-2-pyridone or HOPO, is a versatile organic compound. It is commonly used as a peptide coupling agent in solid-phase peptide synthesis (SPPS) as an alternative to 1-hydroxybenzotriazole (HOBt) to minimize racemization.[1][2] Additionally, its strong chelating properties make it valuable in coordination chemistry for forming stable complexes with metal ions.[1][3] It also serves as a key intermediate in the synthesis of pharmaceuticals, including the antiviral medication Paxlovid.[4]

Q2: What are the general recommendations for storing this compound?

A2: As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[3] While some suppliers suggest room temperature storage with a shelf life of at least two years, others recommend refrigeration at 2-8°C.[5] For solutions, it is crucial to minimize exposure to light and elevated temperatures.

Q3: Is this compound stable in all common laboratory solvents?

A3: The stability of this compound can be solvent-dependent. While it is soluble in water and slightly soluble in methanol, DMSO, and chloroform, its stability in these solvents can be affected by factors such as pH, temperature, and light exposure.[6] Protic solvents, in particular, may participate in photochemical reactions. For applications like peptide synthesis, polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used.[7][8]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions is expected to be pH-dependent. A study on the related compound 2-hydroxypyridine showed that its photolytic degradation is faster at lower pH.[9] Given the acidic nature of the N-hydroxy group (pKa around 5.97), the protonation state of the molecule will change with pH, which can influence its reactivity and degradation pathways.[6]

Q5: Is this compound sensitive to light?

A5: Yes, this compound is expected to be sensitive to light, particularly UV irradiation. Studies on the related compound 2-hydroxypyridine have demonstrated its degradation under UV light.[9] Therefore, it is crucial to protect solutions of this compound from light to prevent photodegradation.

Troubleshooting Guides

Issue 1: Inconsistent Results in Peptide Coupling Reactions

Symptoms:

  • Low yield of the desired peptide.

  • Presence of unexpected side products in HPLC analysis.

  • Incomplete coupling reaction as indicated by a positive Kaiser test.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Degradation of this compound stock solution Prepare fresh stock solutions of this compound in a high-purity, dry aprotic solvent like DMF or NMP immediately before use. Store any stock solutions for short periods in the dark at low temperatures (2-8°C).
Suboptimal solvent choice Ensure the use of high-quality, peptide synthesis-grade solvents. For difficult sequences prone to aggregation, consider using NMP instead of DMF, or solvent mixtures containing DMSO.[8]
Presence of trace metals The strong chelating nature of this compound means it can interact with trace metal ions, which might catalyze degradation or side reactions. Use high-purity reagents and solvents to minimize metal contamination.[3]
Formation of ester oligomers When using unprotected HOPO in peptide synthesis, ester oligomers can form. This can be addressed by treating the peptidyl resin with a 20% piperidine in DMF solution for 10 minutes to remove these byproducts.[10]
Issue 2: Degradation of this compound in Solution During Storage or Experiments

Symptoms:

  • Discoloration of the solution (e.g., turning yellow or brown).

  • Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Reduced performance in its intended application.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Photodegradation Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental setup.[9]
Thermal Degradation Avoid exposing solutions to high temperatures. If heating is necessary for an experimental protocol, perform it for the shortest duration possible and at the lowest effective temperature. Store solutions at recommended low temperatures (e.g., 2-8°C).
Oxidative Degradation Degas solvents before use, especially for long-term experiments or when working with sensitive substrates. While specific data for this compound is limited, related heterocyclic compounds are susceptible to oxidation.[11]
Hydrolytic Degradation (in aqueous solutions) Buffer aqueous solutions to a pH where this compound exhibits maximum stability. Based on related compounds, neutral to slightly acidic conditions may be preferable. Avoid strongly acidic or basic conditions unless required by the experimental protocol.[9]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₅NO₂[1]
Molecular Weight111.10 g/mol [1]
Melting Point147-152 °C[1]
pKapK₁: -0.62, pK₂: 5.97 (at 25°C)[6]
AppearanceBeige to yellow or off-white powder/solid[4][5]
SolubilityWater, slightly soluble in Methanol, DMSO, Chloroform[6]

Experimental Protocols

Protocol: Preparation of a Standard Solution of this compound for Peptide Synthesis
  • Materials:

    • This compound (solid)

    • High-purity, anhydrous N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

    • Amber glass vial with a screw cap

    • Argon or nitrogen gas source (optional)

  • Procedure:

    • Weigh the required amount of solid this compound in a clean, dry amber vial.

    • Add the calculated volume of anhydrous DMF or NMP to achieve the desired concentration (e.g., 0.5 M).

    • If desired for extended stability, blanket the headspace of the vial with an inert gas (argon or nitrogen).

    • Seal the vial tightly and vortex or sonicate until the solid is completely dissolved.

    • This solution should be prepared fresh for optimal performance. If short-term storage is necessary, store it at 2-8°C and protected from light for no longer than 24-48 hours.

Protocol: Forced Degradation Study (General Approach)

This protocol provides a general framework for investigating the stability of this compound, based on ICH guidelines.[11][12][13]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add an appropriate volume of the stock solution to a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Add an appropriate volume of the stock solution to a solution of 0.1 M NaOH. Incubate at room temperature for a defined period.

    • Oxidation: Add an appropriate volume of the stock solution to a solution of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Store the stock solution in a temperature-controlled oven (e.g., 70°C), protected from light, for a defined period.

    • Photodegradation: Expose the stock solution to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: At specified time points, withdraw aliquots from each stress condition. Neutralize the acid and base hydrolysis samples if necessary. Analyze all samples by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.

Visualizations

Caption: Tautomeric equilibrium of this compound.

Peptide_Coupling_Workflow Resin Resin-bound Amino Acid (Free Amine) Coupling Peptide Bond Formation Resin->Coupling Fmoc_AA Fmoc-Protected Amino Acid Activation Activation Step Fmoc_AA->Activation HOPO This compound (HOPO) HOPO->Activation Coupling_Reagent Coupling Reagent (e.g., DIC) Coupling_Reagent->Activation Active_Ester Formation of HOPO Active Ester Activation->Active_Ester Active_Ester->Coupling Coupled_Peptide Resin-bound, Elongated Peptide Coupling->Coupled_Peptide Wash Wash Steps Coupled_Peptide->Wash Deprotection Fmoc Deprotection Wash->Deprotection Next_Cycle Ready for Next Coupling Cycle Deprotection->Next_Cycle

Caption: Workflow for peptide coupling using this compound.

Caption: Logic for troubleshooting experimental failures.

References

Technical Support Center: 2-Pyridinol-1-oxide Solubility Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Pyridinol-1-oxide (also known as 2-hydroxypyridine N-oxide, HOPO) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

There is conflicting information in publicly available resources regarding the precise aqueous solubility of this compound. Some sources describe it as "slightly soluble" in water, while at least one chemical supplier reports a high water solubility of 331 g/L, though the experimental conditions for this measurement are not specified.[1][2] Given this discrepancy, it is recommended to experimentally determine the solubility under your specific conditions.

Q2: How does pH affect the solubility of this compound?

The solubility of this compound is pH-dependent due to its acidic and basic functional groups. The reported pKa values are approximately -0.62 and 5.97.[1][2] The pKa of 5.97 is particularly relevant for most biological experiments.

  • Below pH 5.97: The compound will be predominantly in its neutral form, and its solubility is expected to be lower.

  • Above pH 5.97: The hydroxyl group can deprotonate, forming the more soluble pyridinolate-1-oxide anion. Therefore, increasing the pH above 6 should significantly increase its aqueous solubility.

Q3: In which organic solvents is this compound soluble?

This compound is reported to be slightly soluble in chloroform, Dimethyl Sulfoxide (DMSO), and methanol.[1][2] For preparing stock solutions, DMSO is a common choice for poorly water-soluble compounds.

Q4: I'm observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. What could be the cause?

This phenomenon, often called "solvent shocking" or "precipitation upon dilution," is common for compounds dissolved in a strong organic solvent and then rapidly introduced into an aqueous system where their solubility is lower. The organic solvent disperses quickly, leaving the compound to precipitate in the aqueous environment.

Q5: Can the tautomeric forms of this compound affect its solubility?

Troubleshooting Guides

Issue 1: Difficulty in Dissolving this compound in Water

Symptoms:

  • The compound does not fully dissolve in water, even with agitation.

  • A suspension or undissolved solid is visible.

Troubleshooting Steps:

  • Increase the pH:

    • Prepare a buffer solution with a pH greater than 6 (e.g., phosphate buffer at pH 7.4).

    • Gradually add the this compound to the buffer while stirring. The increased pH will favor the deprotonated, more soluble form.

  • Gentle Heating:

    • Gently warm the solution (e.g., to 37-50°C) while stirring. Increased temperature often enhances solubility.

    • Caution: Be mindful of the compound's stability at elevated temperatures for extended periods.

  • Sonication:

    • Use a bath sonicator to provide mechanical energy to aid in the dissolution process.

Issue 2: Precipitation of this compound in Aqueous Buffers

Symptoms:

  • A clear stock solution in an organic solvent (e.g., DMSO) becomes cloudy or forms a precipitate when diluted into an aqueous buffer (e.g., PBS).

Troubleshooting Steps:

  • Optimize the Dilution Process:

    • Pre-mix: Instead of adding the stock solution directly to the full volume of the buffer, add the stock to a smaller volume of the buffer first, vortex or mix well, and then bring it to the final volume.

    • Stir vigorously: Add the stock solution dropwise to the vigorously stirring aqueous buffer. This helps to disperse the compound quickly and avoid high local concentrations.

  • Use of Co-solvents:

    • If your experimental system allows, include a small percentage of a water-miscible organic co-solvent (e.g., ethanol or DMSO) in your final aqueous solution. This can help maintain the solubility of the compound.

    • Note: Always perform a vehicle control in your experiments to account for any effects of the co-solvent.

  • pH Adjustment of the Final Buffer:

    • Ensure the pH of your final aqueous buffer is in a range where this compound is sufficiently soluble (ideally above pH 6).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 111.10 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 1.11 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 100 µL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.

  • If dissolution is slow, gentle warming (to 37°C) or brief sonication can be applied.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure (for a 100 µM working solution):

  • Add 990 µL of the sterile aqueous buffer to a sterile microcentrifuge tube.

  • While vortexing the buffer at a moderate speed, add 10 µL of the 10 mM stock solution dropwise.

  • Continue vortexing for another 30 seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation.

  • Prepare fresh working solutions daily.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₅NO₂[1][2]
Molecular Weight111.10 g/mol [1][2]
Melting Point147-152 °C[1]
pKapK₁: -0.62, pK₂: 5.97 (at 25°C)[1][2]
Water SolubilitySlightly soluble / 331 g/L (conflicting reports)[1][2]
Solubility in Organic SolventsSlightly soluble in Chloroform, DMSO, Methanol[1][2]

Table 2: Recommended Solvents for Stock Solutions

SolventConcentration RangeNotes
DMSO1-100 mMCommon choice for preparing high-concentration stock solutions.
EthanolLower mM rangeMay be a suitable alternative to DMSO for some applications.

Visualizations

G cluster_0 Troubleshooting Low Solubility start Low Solubility Observed ph Increase pH (>6.0) start->ph Adjust Buffer heat Gentle Heating start->heat Apply Energy sonicate Sonication start->sonicate Apply Energy dissolved Compound Dissolved ph->dissolved heat->dissolved sonicate->dissolved

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_workflow Stock and Working Solution Preparation Workflow cluster_troubleshooting Precipitation Troubleshooting weigh Weigh this compound dissolve_dmso Dissolve in DMSO (e.g., 10 mM Stock) weigh->dissolve_dmso dilute Dilute Stock in Aqueous Buffer dissolve_dmso->dilute Add dropwise with vigorous stirring working_solution Final Working Solution (e.g., 100 µM) dilute->working_solution precipitation Precipitation Observed check_dilution Optimize Dilution (e.g., pre-mix, stirring) precipitation->check_dilution add_cosolvent Add Co-solvent to Final Buffer precipitation->add_cosolvent check_dilution->working_solution add_cosolvent->working_solution

Caption: Workflow for preparing solutions and troubleshooting precipitation.

References

preventing degradation of 2-Pyridinol-1-oxide during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Pyridinol-1-oxide (also known as HOPO) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage for this compound?

This compound is a relatively stable compound when stored correctly. As a solid, it has a shelf life of at least two years when stored at room temperature.[1][2] For optimal longevity and to prevent degradation, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and dark environment.[3] Some suppliers recommend refrigerated storage between 2-8°C.[4]

Q2: What are the primary factors that can cause degradation of this compound?

Several factors can contribute to the degradation of this compound:

  • Light: Exposure to UV light can induce photochemical degradation. The rate of this degradation is influenced by pH and the presence of oxygen.[1] For related N-hydroxy compounds, UV exposure can lead to the cleavage of the N-O bond.[5]

  • Heat: While stable at room temperature, elevated temperatures can cause thermal decomposition, leading to the release of hazardous byproducts such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

  • pH: The stability of this compound in aqueous solutions is pH-dependent. Photolytic degradation of the related compound 2-hydroxypyridine is more rapid at lower pH values.[1]

  • Oxidizing Agents: Strong oxidizing agents are incompatible with this compound and can lead to its degradation.[3]

  • Presence of Metal Ions: As a potent chelating agent, this compound can form complexes with various metal ions.[6][7] While this is often a desired property, unintended metal contamination in solutions could lead to complex formation and a change in the compound's chemical behavior.

Q3: My solution of this compound has changed color. What could be the cause?

A color change in a this compound solution can indicate a few possibilities:

  • Degradation: The formation of degradation products, particularly colored pigments, can lead to a visible change in the solution's appearance. This can be initiated by exposure to light, heat, or incompatible chemicals.

  • Metal Complexation: this compound is a strong chelating agent. If trace metal ions are present in your solvent or glassware, the formation of a metal-HOPO complex can result in a colored solution. For instance, in coordinating solvents like DMSO, the formation of metal complexes can lead to a color change.[6]

  • Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium of this compound, which might subtly affect its appearance in solution.[6][8]

Q4: I am having trouble with the chromatographic analysis of this compound (e.g., poor peak shape). Why is this happening and how can I fix it?

The analytical challenges with this compound are often due to its high polarity and its existence in tautomeric equilibrium between the N-oxide and N-hydroxy forms.[6] This can lead to poor peak shapes (e.g., tailing or shouldering) in both HPLC and GC analysis.

To overcome this, a common and effective strategy is derivatization . By reacting this compound with a derivatizing agent (such as dansyl chloride or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MtBSTFA), you can create a single, stable, and more volatile entity that is more amenable to chromatographic analysis.[6][9]

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution
Symptom Potential Cause Recommended Action
Loss of compound over time (confirmed by analysis) Photodegradation Prepare solutions fresh and protect from light by using amber vials or wrapping containers in aluminum foil.
Oxidation Use deoxygenated solvents, especially for long-term storage of solutions. Purging the solvent with an inert gas (e.g., argon or nitrogen) before preparing the solution can help.
pH-related instability Buffer your aqueous solutions to a stable pH range. Based on related compounds, neutral to slightly acidic conditions may be preferable to minimize certain degradation pathways.
Contamination Ensure high purity of solvents and use clean glassware to avoid contaminants that could catalyze degradation.
Issue 2: Low Yield or Failed Peptide Coupling Reaction Using HOPO
Symptom Potential Cause Recommended Action
Incomplete coupling reaction Insufficient activation of the carboxylic acid Ensure the activating agent (e.g., a carbodiimide like DIC or EDC) is fresh and used in the correct stoichiometric ratio. Allow for a pre-activation period before adding the amine component.[10]
Steric hindrance For sterically hindered amino acids, a longer reaction time or a double coupling may be necessary.[11]
Peptide aggregation on solid support Use additives that can disrupt aggregation, or switch to a more suitable solvent system.
Racemization of the amino acid Over-activation or prolonged reaction time Minimize the pre-activation time to just what is necessary for active ester formation.[10] Ensure the reaction temperature is controlled.
Presence of a strong base This compound is often used in protocols that do not require strong tertiary amine bases, which helps to minimize racemization.[12]

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using this compound as a Coupling Additive

This protocol outlines the general steps for incorporating an amino acid using this compound (HOPO) and Diisopropylcarbodiimide (DIC) in Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acid

  • This compound (HOPO)

  • Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution in DMF (typically 20%)

  • Resin with the growing peptide chain (Fmoc-deprotected)

Procedure:

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection using the piperidine solution to expose the free amine of the N-terminal amino acid on the resin. Wash the resin thoroughly with DMF to remove residual piperidine.

  • Activation of the Amino Acid:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., 3 equivalents relative to the resin loading) and HOPO (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the amino acid/HOPO solution.

    • Allow the activation to proceed for approximately 2 minutes to form the active ester.

  • Coupling Reaction:

    • Transfer the activated amino acid solution to the vessel containing the drained resin.

    • Ensure the resin is fully submerged in the solution. Add a small amount of additional DMF if necessary.

    • Allow the coupling reaction to proceed for 40-60 minutes. Gentle agitation or occasional stirring is recommended.

  • Monitoring and Washing:

    • The completion of the reaction can be monitored using a qualitative test such as the ninhydrin (Kaiser) test.

    • Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (at least 3 times) to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_activation Amino Acid Activation resin Start: Resin with Fmoc-protected peptide deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 3. Coupling Reaction (Activated AA + Resin) wash1->coupling wash2 Wash (DMF) coupling->wash2 next_cycle Repeat for next amino acid wash2->next_cycle If not final AA cleavage Final Cleavage from Resin wash2->cleavage If final AA next_cycle->deprotection fmoc_aa Fmoc-AA active_ester Activated Ester (HOPO-ester) fmoc_aa->active_ester hopo HOPO hopo->active_ester dic DIC dic->active_ester active_ester->coupling 2. Add to Resin

Caption: Workflow for SPPS using this compound (HOPO).

degradation_pathway cluster_degradation Potential Degradation Pathways HOPO This compound (HOPO) light Light (Photodegradation) HOPO->light heat Heat (Thermal Decomposition) HOPO->heat oxidation Oxidation HOPO->oxidation photo_products Photochemical Products (e.g., N-O bond cleavage) light->photo_products thermal_products Decomposition Products (NOx, CO, CO2) heat->thermal_products oxidized_products Oxidized Species oxidation->oxidized_products

Caption: Factors leading to the degradation of this compound.

troubleshooting_logic cluster_symptoms Identify Symptom cluster_causes Investigate Potential Cause cluster_solutions Implement Solution start Problem: Unexpected Experimental Result color_change Solution Color Change start->color_change low_yield Low Reaction Yield (e.g., Peptide Coupling) start->low_yield bad_chromatography Poor Chromatographic Peak start->bad_chromatography degradation Degradation (Light, Heat, Oxidation) color_change->degradation Possible metal_complex Metal Ion Contamination color_change->metal_complex Possible coupling_fail Inefficient Coupling low_yield->coupling_fail bad_chromatography->degradation Degradation Products tautomerism Tautomeric Equilibrium bad_chromatography->tautomerism protect_solution Protect from Light/Heat, Use Fresh/Deoxygenated Solvents degradation->protect_solution clean_glassware Use High Purity Solvents, Acid-wash Glassware metal_complex->clean_glassware optimize_coupling Check Reagents, Increase Reaction Time/Equivalents coupling_fail->optimize_coupling derivatize Derivatize Analyte Before Analysis tautomerism->derivatize

Caption: Troubleshooting logic for experiments with this compound.

References

Technical Support Center: Synthesis of 2-Pyridinol-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Pyridinol-1-oxide (also known as 2-hydroxypyridine-N-oxide or HOPO). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • From Pyridine-1-oxide: This is a widely used laboratory-scale synthesis. It involves the reaction of pyridine-1-oxide with acetic anhydride to form an intermediate, which is then oxidized with hydrogen peroxide and subsequently hydrolyzed.[1]

  • From 2-Chloropyridine: This method is often favored for industrial and large-scale production. It is a one-pot synthesis that involves the oxidation of 2-chloropyridine to its N-oxide, followed by in-situ alkaline hydrolysis to yield the final product.[1][2]

Q2: My final product has a dark color. What is the likely cause?

A2: A dark-colored product, particularly in the synthesis from 2-chloropyridine, is often an indication that the reaction temperature during the N-oxidation step was too high.[3] Maintaining the optimal temperature range is crucial for obtaining a clean product. For the oxidation of 2-chloropyridine, a temperature of 70-80°C is recommended.[3]

Q3: How should I quench the excess hydrogen peroxide after the oxidation step?

A3: It is critical to safely quench any unreacted hydrogen peroxide before product isolation. This can be achieved by the controlled, dropwise addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[4] Alternatively, for some protocols, paraformaldehyde has been used to destroy excess hydrogen peroxide before proceeding with hydrolysis.[5] Always monitor the temperature during quenching as it can be an exothermic process.[4][6]

Q4: What is the expected yield for the synthesis of this compound?

A4: The expected yield depends on the synthetic route:

  • From Pyridine-1-oxide: This method typically provides yields in the range of 68-72%.[1]

  • From 2-Chloropyridine: This industrial one-pot method is highly efficient, with a high conversion rate of 2-chloropyridine (around 84%) and a near-quantitative yield after the hydrolysis step.[1]

Troubleshooting Guides

Route 1: Synthesis from Pyridine-1-oxide

This route involves three key stages: rearrangement with acetic anhydride, oxidation, and hydrolysis.

Problem 1: Low yield of the desired product after the initial reaction with acetic anhydride.

  • Possible Cause: Formation of multiple byproducts is a significant pitfall in this step. The reaction of pyridine-1-oxide with acetic anhydride can yield not only the desired 2-acetoxypyridine intermediate but also N-(2-pyridyl)-2-pyridone, 2-aminopyridine, and other coupling products.

  • Troubleshooting:

    • Control Reaction Conditions: Adhering to the recommended reflux temperature of 138–140°C is important.[1]

    • Use of Excess Reagent: The protocol specifies a significant excess of acetic anhydride, which can help favor the desired reaction pathway.[1]

    • Purification: Careful purification of the intermediate may be necessary before proceeding to the next step, although many protocols proceed directly with the crude mixture.

Problem 2: Incomplete hydrolysis of the acetyl group.

  • Possible Cause: The hydrolysis conditions (acid concentration, temperature, or reaction time) may be insufficient.

  • Troubleshooting:

    • Ensure Adequate Acid Concentration: Use concentrated hydrochloric acid as specified in the protocol.[5]

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the acetylated intermediate.

    • Increase Reaction Time/Temperature: If the reaction is sluggish, consider extending the reflux time for the hydrolysis step.

Route 2: Synthesis from 2-Chloropyridine

This one-pot industrial method involves N-oxidation followed by in-situ hydrolysis.

Problem 1: Low conversion of 2-chloropyridine to 2-chloropyridine-N-oxide.

  • Possible Cause 1: Suboptimal catalyst or hydrogen peroxide concentration. The molar ratio of the reactants is crucial for high conversion.

  • Troubleshooting 1:

    • Optimize Reagent Ratios: The optimal molar ratio of hydrogen peroxide to 2-chloropyridine is reported to be between 1.3:1 and 1.5:1 to achieve a higher yield.[3] The ratio of the catalyst (e.g., sodium tungstate) to the starting material also needs to be optimized; for one reported procedure, a material ratio of 2-chloropyridine to tungstic acid between 18.5:1 and 20.8:1 gave the best results.[3]

  • Possible Cause 2: Incorrect reaction temperature. The N-oxidation of 2-chloropyridine is highly sensitive to temperature.

  • Troubleshooting 2:

    • Maintain Optimal Temperature: The ideal temperature range is 70-80°C.[3] Temperatures that are too low will slow down or stall the reaction, while excessively high temperatures can lead to product degradation and discoloration.[3]

  • Possible Cause 3: Insufficient reaction time.

  • Troubleshooting 3:

    • Monitor and Adjust Reaction Time: The reaction yield increases with time up to a certain point. For a specific set of conditions, the yield did not significantly increase after 30 hours.[3] It is advisable to monitor the reaction progress to determine the optimal time for your specific setup.

Problem 2: Impurities in the final product after hydrolysis.

  • Possible Cause: Incomplete hydrolysis of the 2-chloropyridine-N-oxide intermediate or side reactions during the hydrolysis step.

  • Troubleshooting:

    • Ensure Complete Hydrolysis: The alkaline hydrolysis step should be carried out until monitoring indicates the complete disappearance of the N-oxide intermediate.

    • Control pH during Workup: After hydrolysis, careful neutralization is required before extraction to ensure the product is in a suitable form for isolation.

    • Purification: Recrystallization is a common method for purifying the final product. The choice of solvent is critical and may require some experimentation.

Data Presentation

Table 1: Reaction Conditions for Synthesis from Pyridine-1-oxide.

ParameterSpecification
Starting MaterialPyridine-1-oxide
Acylating AgentAcetic Anhydride (in significant excess)
Rearrangement Temperature138–140°C (Reflux)
Oxidizing Agent30% Hydrogen Peroxide
Oxidation Temperature75°C
Hydrolysis AgentConcentrated Hydrochloric Acid
Typical Yield 68-72% [1]

Table 2: Optimized Conditions for N-Oxidation of 2-Chloropyridine.

ParameterOptimal RangeConsequence of Deviation
Reaction Temperature70-80°C[3]Too Low: Slow or no reaction. Too High: Darker product color.[3]
H₂O₂ : 2-Chloropyridine (molar ratio)1.3:1 to 1.5:1[3]Lower ratios may lead to incomplete conversion.
Catalyst (Tungstic Acid) Ratio~18.5:1 to 20.8:1 (substrate:catalyst)[3]Affects reaction rate and overall yield.
Reaction TimeUp to 30 hours (monitor for completion)[3]Shorter times may result in lower conversion.

Experimental Protocols

Key Experiment: Synthesis of this compound from Pyridine-1-oxide

This protocol is based on established literature procedures.[1][5]

  • Rearrangement: In a round-bottom flask equipped with a reflux condenser, heat a mixture of pyridine-1-oxide and a significant excess of acetic anhydride at reflux (138–140°C) for several hours.

  • Removal of Excess Acetic Anhydride: After the reaction is complete, remove the excess acetic anhydride by distillation under reduced pressure.

  • Oxidation: Dissolve the resulting crude intermediate in glacial acetic acid. Warm the solution to 75°C and add 30% hydrogen peroxide dropwise, maintaining the temperature. Stir the reaction mixture at this temperature for an extended period (e.g., 19-23 hours).[1]

  • Quenching: Cool the reaction mixture and carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate or another appropriate quenching agent.

  • Hydrolysis: Add concentrated hydrochloric acid to the reaction mixture and heat to reflux for several hours to hydrolyze the acetyl group.

  • Isolation and Purification: After hydrolysis, cool the solution. The product can be recovered by evaporation of the solvent under reduced pressure. The resulting residue can then be purified by recrystallization.

Visualizations

experimental_workflow_pyridine_1_oxide start Pyridine-1-oxide + Acetic Anhydride rearrangement Step 1: Rearrangement (Reflux at 138-140°C) start->rearrangement distillation Step 2: Distillation (Remove excess Ac₂O) rearrangement->distillation intermediate Crude 2-Acetoxypyridine Intermediate distillation->intermediate oxidation Step 3: Oxidation (H₂O₂, Acetic Acid, 75°C) intermediate->oxidation quench Step 4: Quenching (e.g., Na₂S₂O₃) oxidation->quench hydrolysis Step 5: Hydrolysis (Conc. HCl, Reflux) quench->hydrolysis isolation Step 6: Isolation & Purification (Evaporation, Recrystallization) hydrolysis->isolation product This compound isolation->product

Caption: Workflow for the synthesis of this compound from Pyridine-1-oxide.

troubleshooting_logic_2_chloropyridine start Low Yield or Impure Product (2-Chloropyridine Route) temp_issue Was the reaction temperature maintained at 70-80°C? start->temp_issue Check Temperature reagent_issue Were H₂O₂ and catalyst ratios optimal? temp_issue->reagent_issue Yes temp_high Problem: Dark product color. Solution: Reduce and control temperature. temp_issue->temp_high No (Too High) temp_low Problem: Low conversion. Solution: Increase temperature to 70-80°C. temp_issue->temp_low No (Too Low) time_issue Was the reaction time sufficient? reagent_issue->time_issue Yes reagent_no Problem: Low conversion. Solution: Adjust H₂O₂:substrate to 1.3-1.5:1 and optimize catalyst loading. reagent_issue->reagent_no No time_no Problem: Incomplete reaction. Solution: Increase reaction time and monitor by TLC/HPLC. time_issue->time_no No

Caption: Troubleshooting logic for the synthesis from 2-Chloropyridine.

References

refining the protocol for [specific application] of 2-Pyridinol-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Pyridinol-1-oxide (also known as HOPO).

Frequently Asked Questions (FAQs)

General Properties and Handling

  • What are the physical and chemical properties of this compound? this compound is typically a white to yellow or beige powder.[1][2][3] It is soluble in water and methanol, and slightly soluble in chloroform and DMSO.[4] Key quantitative properties are summarized in the table below.

    PropertyValueReferences
    CAS Number13161-30-3[2][3]
    Molecular FormulaC₅H₅NO₂[3][5]
    Molecular Weight111.10 g/mol [3][5]
    Melting Point147-152 °C[3][6]
    PurityTypically >98%[2][3]
    Storage TemperatureRoom Temperature or 0-8 °C[3][7]
    StabilityAt least 2 years at room temperature[3]
  • What are the main applications of this compound? this compound is a versatile intermediate primarily used in:

    • Pharmaceutical Synthesis: It is a crucial building block in the synthesis of therapeutics, notably as a key intermediate for Paxlovid.[2]

    • Peptide Synthesis: It is used as a peptide coupling agent to facilitate the formation of amide bonds and can help in reducing racemization.[4][8]

    • Coordination Chemistry: Its strong chelating properties make it valuable for forming stable metal complexes, which have applications in catalysis and materials science.[2][9]

    • Analytical Chemistry: It can be used as a reagent for the detection of metal ions.[7]

    • Agrochemicals: It is used in the formulation of fungicides and herbicides.[9]

  • What are the recommended storage and handling conditions for this compound? Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents, acids, acid chlorides, and acid anhydrides.[10] While it is stable for at least two years at room temperature, some suppliers recommend storage at 0-8 °C.[3][7] It is important to avoid generating dust, as fine dust can form explosive mixtures with air.[10] Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[10][11]

Synthesis and Purification

  • How is this compound synthesized? There are several synthetic routes. Two common methods are:

    • From Pyridine-1-oxide: This involves heating pyridine-1-oxide with acetic anhydride, followed by oxidation with hydrogen peroxide and subsequent hydrolysis.[1]

    • From 2-Chloropyridine: This is a scalable, one-pot synthesis involving the oxidation of 2-chloropyridine with hydrogen peroxide in the presence of a sodium tungstate catalyst, followed by in-situ hydrolysis.[1]

  • How can the purity of this compound be assessed? The purity of this compound can be determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Troubleshooting Guides

Synthesis of this compound

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of starting material or product.- Monitor the reaction progress using TLC or another suitable analytical method. - Ensure precise temperature control as specified in the protocol. For the synthesis from pyridine-1-oxide, maintain reflux at 138–140°C and oxidation at 75°C.[1] For the 2-chloropyridine method, maintain oxidation at 55°C and hydrolysis at 100°C.[1] - Use high-purity starting materials and ensure reagents like hydrogen peroxide are not expired.
Impure Product - Presence of unreacted starting materials. - Formation of byproducts. - Inefficient purification.- Ensure the reaction goes to completion. - Carefully control reaction conditions to minimize side reactions. - Purify the product by recrystallization, for example, from an ethanol/water mixture.[1]

Application in Peptide Synthesis

IssuePossible Cause(s)Suggested Solution(s)
Low Peptide Yield - Inefficient coupling. - Aggregation of the peptide chain. - Premature cleavage from the resin.- Use this compound as a coupling additive with a carbodiimide like EDC to improve coupling efficiency.[8] - If aggregation is suspected, consider using a different solvent system. - Ensure the correct resin and cleavage conditions are used for your specific peptide.
Racemization of Amino Acids - Over-activation of the carboxylic acid. - Prolonged exposure to basic conditions.- this compound is known to suppress racemization compared to some other coupling additives.[8] - Minimize the time the peptide is exposed to basic conditions during the coupling step.

Application in Metal Chelation

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Complex Formation - Incorrect stoichiometry of metal ion to ligand. - pH of the solution is not optimal for chelation. - Presence of competing ions.- Ensure the correct molar ratio of this compound to the metal ion is used. - Adjust the pH of the solution to facilitate the deprotonation of the hydroxyl group of this compound, which is often necessary for chelation. - If possible, remove or minimize the concentration of other ions that may compete for binding to this compound.
Precipitation of Metal Hydroxide - The pH of the solution is too high.- Carefully control the pH of the solution to ensure it is suitable for chelation without causing the precipitation of the metal hydroxide.

Experimental Protocols

Synthesis of this compound from Pyridine-1-oxide [1]

  • Acylation: Heat a mixture of pyridine-1-oxide and a significant excess of acetic anhydride at reflux (138–140°C).

  • Removal of Excess Reagent: After the reaction is complete, remove the excess acetic anhydride.

  • Oxidation: Dissolve the resulting intermediate in glacial acetic acid and treat with 30% hydrogen peroxide at 75°C for an extended period (e.g., 19-23 hours).

  • Quenching and Hydrolysis: Quench the reaction and then hydrolyze the acetyl groups with hydrochloric acid to yield the final product.

  • Purification: The product can be purified by recrystallization. This method typically yields 68-72% of this compound.

Industrial Synthesis of this compound from 2-Chloropyridine [1]

This one-pot synthesis is advantageous for its high conversion rate and use of an aqueous reaction medium.

  • Oxidation: In an aqueous medium, oxidize 2-chloropyridine with 30% hydrogen peroxide at 55°C for 48 hours in the presence of sodium tungstate as a catalyst.

  • In-situ Hydrolysis: Following oxidation, perform hydrolysis at 100°C by adding NaOH, followed by neutralization with H₂SO₄.

  • Isolation: The product can be isolated from the aqueous solution. This method has a high conversion rate (84% of 2-chloropyridine) and a near-quantitative yield after hydrolysis.

Visualizations

Synthesis_from_Pyridine_1_oxide start Pyridine-1-oxide step1 Heat with excess Acetic Anhydride (reflux) start->step1 intermediate Acetylated Intermediate step1->intermediate step2 Dissolve in Glacial Acetic Acid intermediate->step2 step3 Add 30% H₂O₂ at 75°C step2->step3 oxidation Oxidation Reaction step3->oxidation step4 Quench Reaction oxidation->step4 step5 Hydrolyze with HCl step4->step5 end This compound step5->end

Caption: Workflow for the synthesis of this compound from Pyridine-1-oxide.

Industrial_Synthesis_from_2_Chloropyridine start 2-Chloropyridine step1 Oxidation at 55°C for 48h start->step1 reagents 30% H₂O₂ Sodium Tungstate (catalyst) Aqueous Medium reagents->step1 intermediate Oxidized Intermediate step1->intermediate step2 In-situ Hydrolysis at 100°C intermediate->step2 hydrolysis_reagents NaOH, then H₂SO₄ hydrolysis_reagents->step2 end This compound step2->end

Caption: Workflow for the industrial synthesis of this compound from 2-Chloropyridine.

Peptide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step amino_acid N-protected Amino Acid active_ester Active Ester Intermediate amino_acid->active_ester coupling_reagent Carbodiimide (e.g., EDC) coupling_reagent->active_ester hopo This compound (HOPO) hopo->active_ester peptide_bond Peptide Bond Formation active_ester->peptide_bond resin Resin-bound Peptide with free N-terminus resin->peptide_bond new_peptide Elongated Peptide peptide_bond->new_peptide

Caption: General workflow for using this compound (HOPO) in peptide synthesis.

References

Technical Support Center: 2-Pyridinol-1-oxide Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of 2-Pyridinol-1-oxide, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is the expected appearance of crystalline this compound?

A1: Crystalline this compound is typically a white to off-white or light yellow powder or crystalline solid.[1][2] The color can vary slightly depending on the purity of the compound.

Q2: I am not getting any crystals to form. What are the likely causes?

A2: Several factors could be preventing crystallization:

  • Solution is too dilute: If too much solvent was used, the solution may not be saturated enough for crystals to form. Try evaporating some of the solvent to increase the concentration.

  • Supersaturation has not been reached: The solution may need to be cooled to a lower temperature, or an anti-solvent may need to be added to induce precipitation.

  • Presence of impurities: Significant impurities can inhibit crystal nucleation and growth.[3] Consider further purification of your crude product before attempting crystallization.

  • Inappropriate solvent: The chosen solvent may be too good a solvent for this compound at all temperatures, preventing it from precipitating upon cooling.

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid.[4][5][6] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated at a temperature above the compound's melting point. For this compound (Melting Point: ~147-152 °C), here are some solutions:

  • Lower the crystallization temperature: Use a solvent with a lower boiling point or a solvent mixture that allows for crystallization to occur at a temperature below the melting point of this compound.

  • Use a larger volume of solvent: This can help to keep the compound dissolved until a lower temperature is reached, where it can crystallize directly from the solution.

  • Slow down the cooling process: Rapid cooling can lead to oiling out. Allow the solution to cool slowly to room temperature and then transfer it to a colder environment (e.g., refrigerator or ice bath).

  • Scratching the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can provide a surface for nucleation and induce crystallization.

  • Seeding: Introduce a small crystal of pure this compound to the solution to act as a template for crystal growth.

Q4: The crystal yield is very low. How can I improve it?

A4: A low yield can be due to several reasons:

  • Incomplete precipitation: Ensure the solution has been sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.

  • Using too much solvent: As mentioned earlier, an overly dilute solution will result in a significant portion of the compound remaining in the mother liquor.

  • Washing with a solvent in which the crystals are soluble: When washing the collected crystals, use a cold, minimal amount of a solvent in which this compound has low solubility.

Q5: What are the recommended solvents for the crystallization of this compound?

A5: Based on available literature, the following solvents and solvent systems have been used for the recrystallization of this compound and its derivatives:

  • Ethanol[7][8]

  • Water[8]

  • Mixture of Ethanol and Ethyl Acetate[7]

  • Mixture of Ethyl Acetate and Hexane[7]

  • Acetone[7]

The choice of solvent will depend on the impurities present and the desired crystal morphology. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.

Quantitative Data Summary

The following table summarizes the known physical properties and solubility information for this compound. Please note that specific solubility values at different temperatures are not widely available in the literature and the qualitative descriptions should be used as a guide for solvent selection.

PropertyValueReference
Molecular Formula C₅H₅NO₂[2]
Molecular Weight 111.10 g/mol [2]
Appearance White to off-white/light yellow crystalline solid[1]
Melting Point 147-152 °C
Solubility in Water Soluble[1]
Solubility in Methanol Slightly Soluble[9]
Solubility in Chloroform Slightly Soluble[9]
Solubility in DMSO Slightly Soluble[9]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The specific solvent and volumes may need to be optimized based on the purity of the starting material.

1. Solvent Selection:

  • Place a small amount of crude this compound into several test tubes.
  • Add a few drops of different solvents (e.g., ethanol, water, ethyl acetate) to each test tube.
  • A suitable solvent will dissolve the compound when heated but will result in the formation of crystals upon cooling. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating and stirring the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

4. Cooling and Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate.
  • Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.

5. Crystal Collection:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

6. Drying:

  • Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Crystallization cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Drying start Start with Crude This compound solvent_selection Select Appropriate Solvent/Solvent System start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration Insoluble impurities present cooling Slow Cooling to Room Temperature dissolution->cooling No insoluble impurities hot_filtration->cooling further_cooling Cool in Ice Bath cooling->further_cooling vacuum_filtration Collect Crystals by Vacuum Filtration further_cooling->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Crystals washing->drying end_product Pure Crystalline This compound drying->end_product

Caption: Experimental Workflow for this compound Crystallization.

troubleshooting_logic Troubleshooting Logic for Crystallization Issues cluster_no_crystals No Crystals Forming cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Crystallization Issue Encountered no_crystals No Crystals start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Crystal Yield start->low_yield check_concentration Is solution concentrated enough? no_crystals->check_concentration Troubleshoot check_temp Is solution cold enough? check_concentration->check_temp Yes check_impurities Are there significant impurities? check_temp->check_impurities Yes check_solvent_bp Is solvent BP < compound MP? oiling_out->check_solvent_bp Troubleshoot check_cooling_rate Is cooling too rapid? check_solvent_bp->check_cooling_rate Yes induce_nucleation Try scratching or seeding check_cooling_rate->induce_nucleation Yes check_precipitation_time Sufficient time for precipitation? low_yield->check_precipitation_time Troubleshoot check_solvent_volume Was too much solvent used? check_precipitation_time->check_solvent_volume Yes check_wash_solvent Is wash solvent appropriate? check_solvent_volume->check_wash_solvent Yes

Caption: Troubleshooting Logic for Crystallization Issues.

References

Technical Support Center: Optimizing the Catalytic Performance of 2-Pyridinol-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 2-Pyridinol-1-oxide (also known as 1-hydroxy-2-pyridone or HOPO) and its derivatives in catalytic applications. While often employed as a versatile ligand for transition metal catalysis or as a peptide coupling agent, its potential as a nucleophilic organocatalyst is also explored here.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic role of this compound?

A1: this compound and its derivatives primarily function as Lewis basic catalysts or as ligands in transition-metal catalysis. The oxygen atom of the N-oxide group is a potent electron-pair donor, which allows it to activate Lewis acidic reagents.[3] Its structure also enables it to act as a chelating ligand for various metal ions, thereby influencing the activity and selectivity of the resulting metal complex in reactions such as cross-coupling and oxidations.[1][4]

Q2: How does the N-oxide functionality affect its catalytic activity compared to 2-hydroxypyridine?

A2: The N-oxide group significantly alters the electronic properties of the pyridine ring. The oxygen atom increases the electron-donating ability, making it a stronger Lewis base.[3] This enhanced nucleophilicity is crucial for activating substrates in various reactions. The N-oxide group activates the C2 and C4 positions of the pyridine ring for both nucleophilic and electrophilic attack.[5]

Q3: Is this compound sensitive to air and moisture?

A3: While many pyridine N-oxide derivatives are stable in air, it is best practice to handle them under an inert atmosphere (e.g., nitrogen or argon), particularly when they are used in moisture-sensitive reactions.[3] Although the compound itself is generally stable, the presence of water can interfere with certain catalytic cycles.

Q4: Can this compound be used as a direct organocatalyst?

A4: Yes, pyridine N-oxides can function as organocatalysts, particularly as nucleophilic catalysts in reactions like acylations, though they are generally less reactive than catalysts such as 4-(Dimethylamino)pyridine (DMAP). The lone pair of electrons on the oxygen atom can initiate catalytic cycles.[6]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low product yield is a common issue in catalytic reactions. The following guide provides a systematic approach to troubleshooting this problem when using this compound or its derivatives.

Troubleshooting_Low_Yield

Potential Cause Troubleshooting Steps & Solutions
Impure or Wet Reagents/Solvents - Ensure the purity of this compound and substrates using techniques like NMR or melting point analysis. - Use freshly dried and degassed solvents, especially for moisture-sensitive reactions.
Suboptimal Reaction Temperature - If the reaction is too slow, consider incrementally increasing the temperature. Monitor for potential side product formation. - For exothermic reactions, maintain a constant low temperature using an ice bath or cryostat to prevent degradation.[7]
Insufficient Catalyst Loading - The catalytic activity may be too low at the current concentration. Gradually increase the catalyst loading (e.g., from 5 mol% to 10 mol%, then 20 mol%).[8] - Note that excessively high loading can sometimes lead to side reactions or complicate purification.
Catalyst Deactivation/Inhibition - The N-oxide functionality can be reduced under certain conditions. Avoid strong reducing agents in the reaction mixture.[1] - Acidic byproducts can protonate the catalyst, rendering it inactive. Consider adding a non-nucleophilic base to scavenge acid.
Inefficient Aromatization (in multi-step synthesis) - In reactions where a dihydropyridine intermediate is formed, ensure the subsequent oxidation step is complete. Consider using milder or more efficient oxidizing agents if harsh conditions are degrading the product.[7]
Product Loss During Work-up - Pyridine derivatives can be challenging to purify due to their basicity. Tailing on silica gel is common. This can be mitigated by adding a small amount of triethylamine to the eluent.[7] - If the product is a solid, crystallization can be a more effective purification method than chromatography.[7]
Issue 2: Poor Regio- or Stereoselectivity

The N-oxide group in this compound derivatives directs functionalization to the C2 and C4 positions.[5] However, achieving high selectivity can be challenging.

Potential Cause Troubleshooting Steps & Solutions
Incorrect Solvent Choice - Solvent polarity can significantly influence selectivity. Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, dichloromethane).
Suboptimal Catalyst or Ligand - In metal-catalyzed reactions, the structure of the this compound ligand is crucial. Modify the steric and electronic properties of the ligand by introducing substituents on the pyridine ring.
Temperature Effects - Lowering the reaction temperature can often enhance selectivity by favoring the kinetic product.
Competing Reaction Pathways - The order of reagent addition can influence which pathway is favored. Consider adding one of the reactants slowly over time.

Data Presentation

The following tables summarize quantitative data from a study on the catalytic formal [3+3] annulation of (E)-2-(3-phenylacryloyl)pyridine N-oxide with benzyl methyl ketone, showcasing the impact of different organocatalysts and solvents on reaction outcomes.

Table 1: Effect of Different Catalysts on Yield and Enantioselectivity

EntryCatalystYield (%)Enantiomeric Excess (ee, %)
1L-Phe-K1518
2L-Pro-K128
3L-tert-Leu-K1640
4L-Phe-Na100 (racemic)
5Thiourea Catalyst B4060

Reaction conditions: (E)-2-(3-phenylacryloyl)pyridine N-oxide (1.0 eq), benzyl methyl ketone (1.2 eq), catalyst (20 mol%), toluene, 35°C, 6 days.

Table 2: Effect of Solvent on Yield and Enantioselectivity with L-Phe-K Catalyst

EntrySolventYield (%)Enantiomeric Excess (ee, %)
1Toluene1518
21,2-dichloroethane~7~9
31,4-dioxane0-

Experimental Protocols

Protocol 1: General Procedure for Catalytic Formal [3+3] Annulation

This protocol is adapted from a study on the annulation of an enoyl-pyridine N-oxide derivative.

Materials:

  • (E)-2-(3-phenylacryloyl)pyridine N-oxide

  • Benzyl methyl ketone

  • Organocatalyst (e.g., Thiourea Catalyst B)

  • Toluene (anhydrous)

  • Water

  • Silica gel

Procedure:

  • To a sealed tube, add (E)-2-(3-phenylacryloyl)pyridine N-oxide (67.5 mg, 0.30 mmol, 1.0 eq) and the selected catalyst (0.06 mmol, 20 mol%).

  • Add 1 mL of toluene as the solvent.

  • Add a solution of benzyl methyl ketone (48 mg, 0.36 mmol, 1.2 eq) in 0.2 mL of toluene and 5 µL of water.

  • Stir the resulting mixture at 35°C for 6 days.

  • After 6 days, add 0.54 g of silica gel to the reaction mixture and continue stirring at 90°C for 24 hours.

  • Cool the reaction mixture and purify by column chromatography on silica gel (Eluent: EtOAc:MeOH, 5:1 v/v) to obtain the final product.

Protocol 2: General Procedure for Acylation Catalyzed by a Pyridine Derivative

This protocol describes a general method for the O-acetylation of an alcohol, where this compound could potentially be used as a nucleophilic catalyst, analogous to pyridine or DMAP.

Materials:

  • Alcohol (starting material)

  • Acetic anhydride (Ac₂O)

  • This compound (as catalyst, e.g., 10 mol%)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Triethylamine (as a non-nucleophilic base)

Procedure:

  • Dissolve the alcohol (1.0 eq) and this compound (0.1 eq) in the anhydrous solvent in a dry round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.2 eq) to act as an acid scavenger.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Catalytic Cycle of Nucleophilic Acylation

The following diagram illustrates the proposed catalytic cycle for the acylation of an alcohol with an acid anhydride, catalyzed by a pyridine N-oxide derivative acting as a nucleophilic catalyst.

Catalytic_Cycle

Logical Relationships in Catalyst Optimization

This diagram shows the logical relationships between adjusting key reaction parameters and the expected outcomes when optimizing a reaction catalyzed by this compound.

Optimization_Logic

References

Technical Support Center: Experiments with 2-Pyridinol-1-oxide (HOPO)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Pyridinol-1-oxide (HOPO). This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during experiments with this versatile reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HOPO) and what are its primary applications?

This compound, also known as 2-Hydroxypyridine-N-oxide (HOPO), is a heterocyclic organic compound.[1][2] Its major application is in organic synthesis, particularly as a peptide coupling agent to facilitate the formation of amide bonds.[1][3] It is often used as an alternative to 1-Hydroxybenzotriazole (HOBt).[1] Additionally, HOPO and its derivatives are effective chelating agents for various metal ions, including iron (Fe³⁺).[1]

Q2: How should this compound be stored and handled?

Proper storage and handling are crucial to maintain the stability and reactivity of HOPO.

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[4][5] Recommended storage temperatures are typically between 2-8°C.[6] The product is generally considered stable under normal conditions.[7][8]

  • Handling: Avoid contact with skin and eyes, and prevent dust formation.[5][7][8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]

Q3: What are the tautomeric forms of this compound and how do they affect experiments?

This compound exists in a tautomeric equilibrium between the N-oxide (lactim) form and the N-hydroxy (lactam) form. The position of this equilibrium is highly dependent on the solvent. Non-polar solvents tend to favor the 2-hydroxypyridine (lactim) form, while polar solvents like water and alcohols favor the 2-pyridone (lactam) form.[10] This can lead to inconsistencies in reactions, as the two tautomers may exhibit different reactivities. For analytical purposes, such as in HPLC, this equilibrium can result in broadened or shouldered peaks. Derivatization is a common strategy to create a single, stable entity for analysis.[11]

Troubleshooting Guides

Peptide Synthesis

Q4: I am experiencing low yield in my peptide synthesis using HOPO as a coupling agent. What are the possible causes and solutions?

Low peptide yield is a common issue in solid-phase peptide synthesis (SPPS). The problem can arise from several factors, from incomplete reactions to issues with the final cleavage.

Potential Cause Troubleshooting Steps
Incomplete Fmoc Deprotection - Extend the deprotection reaction time. - Use a stronger base in the deprotection solution, such as DBU.
Inefficient Amino Acid Coupling - Extend the coupling reaction time. - Increase the concentration of the amino acid and coupling reagents. - For sequences prone to aggregation, consider switching to a solvent like N-methylpyrrolidone (NMP) or adding a chaotropic salt.[12]
Peptide Aggregation on Resin - Use microwave-assisted synthesis to disrupt aggregation. - Incorporate pseudoproline dipeptides to break up secondary structures.
Inefficient Cleavage from Resin - Ensure the correct cleavage cocktail is used for your specific peptide and resin. - Increase the cleavage reaction time or perform a second cleavage.
Peptide Precipitation Issues - Some short or hydrophobic peptides may not precipitate well in diethyl ether. Try concentrating the TFA/ether mixture under a stream of nitrogen and redissolving the residue in an appropriate solvent for purification.

Q5: I am observing unexpected side products in my HOPO-mediated peptide coupling reaction. What are the common side reactions and how can I minimize them?

Side reactions can significantly impact the purity of the final peptide product.

Side Reaction Mitigation Strategy
Racemization Racemization can occur, especially with sensitive amino acids. HOPO is used to suppress this side reaction. Ensure optimal reaction conditions, including appropriate base selection and concentration. The use of weaker bases like sym-collidine may be beneficial in some cases.[13]
Diketopiperazine Formation This is common at the dipeptide stage, especially with proline. If using an Fmoc/tBu strategy, consider using 2-chlorotrityl chloride resin, which sterically hinders this side reaction.[14]
Guanidinylation of N-terminal Amine This can occur with some uronium-based coupling reagents if activation is slow or excess reagent is used. While less common with HOPO itself, ensure precise stoichiometry of reagents.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using HOPO

This protocol outlines a general cycle for adding an amino acid to a growing peptide chain on a solid support using HOPO as a coupling additive with a carbodiimide like DIC.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution twice (e.g., 5 minutes and then 15 minutes) to remove the Fmoc protecting group from the N-terminus of the peptide. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with HOPO (3-5 equivalents) and a coupling agent like N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or perform a recoupling.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Synthesis of 1,1'-Carbonyldioxydi[2(1H)-pyridone] (CDOP) from HOPO

CDOP is a coupling reagent that can be synthesized from HOPO and used for amide bond formation in the absence of basic promoters, which can further reduce racemization.[1]

  • Reactants: Dissolve this compound (HOPO) and pyridine in a suitable solvent like dichloromethane (DCM).

  • Addition of Triphosgene: Slowly add a solution of triphosgene in DCM to the HOPO/pyridine mixture at a controlled temperature (e.g., 0°C).

  • Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours).

  • Workup:

    • Wash the reaction mixture with an aqueous solution (e.g., saturated sodium bicarbonate) to remove excess pyridine and other water-soluble impurities.

    • Separate the organic layer.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter and concentrate the solvent under reduced pressure to obtain the crude CDOP product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Quantitative Data

Table 1: Qualitative Comparison of Common Peptide Coupling Reagents

This table provides a general comparison of HOPO (as an additive with carbodiimides) with other common coupling reagents based on typical performance characteristics.

Coupling Reagent/AdditiveRelative Purity of Crude PeptideKey AdvantagesPotential Disadvantages
DIC/HOPO HighGood coupling efficiency, low racemization, safer alternative to HOBt.May be slower than aminium/uronium salt reagents.
HATU Very HighHighly effective for difficult couplings, fast reaction rates, low racemization.[15]Higher cost, can cause guanidinylation of the N-terminal amine.[16]
HBTU HighWidely used, cost-effective standard reagent.Less effective than HATU for severely hindered couplings, higher risk of racemization compared to HATU.
COMU Very HighReactivity comparable to HATU, based on non-explosive OxymaPure, making it safer to handle.[16]Limited solution stability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Coupling Deprotection->Coupling Activation Amino Acid Activation (AA + HOPO + DIC) Activation->Coupling Monitoring Monitoring (Kaiser Test) Coupling->Monitoring Cleavage Cleavage & Deprotection Monitoring->Cleavage Repeat Cycle as needed Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis using HOPO.

tautomerism Lactim 2-Hydroxypyridine-N-oxide (Lactim Form) Favored in Non-polar Solvents Lactam 1-Hydroxy-2-pyridone (Lactam Form) Favored in Polar Solvents Lactim->Lactam Equilibrium

Caption: Tautomeric Equilibrium of this compound.

troubleshooting_tree Start Inconsistent Experimental Results Issue_Type Issue Type? Start->Issue_Type Low_Yield Low_Yield Issue_Type->Low_Yield Low Yield Impurity Impurity Issue_Type->Impurity Impurity Analytical Analytical Issue_Type->Analytical Analytical Anomaly Low_Yield_Cause Check Coupling? Low_Yield->Low_Yield_Cause Impurity_Cause Identify Side Product Impurity->Impurity_Cause Analytical_Cause Problem? Analytical->Analytical_Cause Extend_Time Extend Coupling Time Increase Reagent Concentration Low_Yield_Cause->Extend_Time Incomplete Check_Cleavage Optimize Cleavage Protocol Low_Yield_Cause->Check_Cleavage Complete Racemization Use Weaker Base Optimize Conditions Impurity_Cause->Racemization Racemization Other Review Protocol for Incompatible Reagents Impurity_Cause->Other Other Peak_Shape Consider Tautomerism Use Derivatization Analytical_Cause->Peak_Shape Poor Peak Shape

References

Technical Support Center: Scale-Up Synthesis of 2-Pyridinol-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Pyridinol-1-oxide (also known as 2-hydroxypyridine N-oxide or HOPO).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: Two primary routes are commonly considered for the large-scale synthesis of this compound:

  • From Pyridine-1-oxide: This traditional method involves the reaction of pyridine-1-oxide with acetic anhydride followed by oxidation, typically with hydrogen peroxide.[1] While providing respectable yields of 68-72%, this multi-step process can be complex for industrial-scale production.[1]

  • From 2-Chloropyridine: A more recent and scalable one-pot synthesis has been developed using 2-chloropyridine as the starting material. This process involves oxidation with hydrogen peroxide in the presence of a sodium tungstate catalyst, followed by in-situ hydrolysis under alkaline conditions.[1][2] This method is advantageous due to its high conversion rate and near-quantitative yield after hydrolysis.[1]

Q2: What are the main challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound introduces several challenges that are less prominent at the lab scale. These include:

  • Mass and Heat Transfer Limitations: Inefficient mixing in larger reactors can lead to localized "hot spots" or high reactant concentrations, promoting side reactions. The decrease in the surface-area-to-volume ratio on a larger scale makes heat dissipation from exothermic reactions more challenging.[3]

  • Changes in Reaction Kinetics: The altered physical environment of a large reactor can affect the overall reaction kinetics, potentially impacting the desired chemical transformation.[3]

  • Impurity Amplification: Minor side reactions at a small scale may become significant during scale-up, leading to increased levels of impurities.[4]

  • Gas Evolution: Inadequate venting of gases produced during the reaction can affect pressure balance and stirring dynamics.[4]

Q3: Are there safer and more efficient modern alternatives to traditional batch synthesis for this compound production?

A3: Yes, continuous flow synthesis, particularly utilizing microreactor technology, offers significant advantages for the production of this compound in terms of safety, efficiency, and scalability.[1] A fully continuous flow process has been developed that involves the catalytic oxidation of 2-hydroxypyridine using hydrogen peroxide in a fixed-bed reactor containing a solid catalyst, such as TS-1 molecular sieves.[5][6] This method allows for precise temperature control, crucial for managing exothermic reactions, and can achieve high yields (>90%) and production rates of up to 8 kg/day .[5][6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete Conversion: Reaction parameters may not be optimal for the larger scale.- Re-optimize Reaction Conditions: Incrementally increase reaction time or temperature while monitoring for degradation products.[3]- Adjust Catalyst Loading: Catalyst efficiency can decrease with scale; a modest increase in catalyst loading might be necessary.[3]
Poor Mass Transfer: Inefficient mixing in a large reactor can hinder the reaction.- Improve Agitation: Ensure the stirrer design and speed are adequate for the reactor size to prevent dead zones.[4]
Increased Impurities Side Reactions: Localized high temperatures or reactant concentrations can promote the formation of byproducts.- Control Reagent Addition: For exothermic reactions, a slower, controlled addition of reagents can prevent temperature spikes.[3]- Optimize Temperature Control: Ensure the reactor's cooling system can efficiently dissipate the heat generated.[4]
Oxidative Degradation: Over-oxidation or degradation of the target molecule due to poor temperature control or extended reaction times.- Precise Temperature Monitoring: Use multiple temperature probes to monitor for thermal gradients within the reactor.[4]- Optimize Reaction Time: Determine the optimal reaction time to maximize product formation and minimize degradation.
Runaway Reaction Poor Heat Dissipation: The exothermic nature of the oxidation step can lead to a rapid increase in temperature if not properly controlled.- Ensure Adequate Cooling Capacity: Verify that the reactor's cooling jacket is sufficient for the scale of the reaction.[4]- Consider Flow Chemistry: Continuous flow reactors offer superior heat transfer and are inherently safer for highly exothermic reactions.[6]

Quantitative Data Summary

Parameter Lab Scale (Pyridine-1-oxide Route) Industrial Scale (2-Chloropyridine Route) Continuous Flow (2-Hydroxypyridine Route)
Starting Material Pyridine-1-oxide2-Chloropyridine2-Hydroxypyridine
Key Reagents Acetic Anhydride, 30% H₂O₂, HCl30% H₂O₂, NaOH, H₂SO₄Hydrogen Peroxide
Catalyst None specifiedSodium TungstateTS-1 Molecular Sieves
Reaction Temperature Reflux (138–140°C) for acylation, 75°C for oxidation55°C for oxidation, 100°C for hydrolysisOptimized for flow reactor
Reaction Time 19–23 hours for oxidation48 hours for oxidationDependent on flow rate and reactor volume
Yield 68–72%[1]Near-quantitative after hydrolysis (84% conversion of 2-chloropyridine)[1]>90%[5]
Production Rate Not applicableBatch-dependentUp to 8 kg/day [5]

Experimental Protocols

Lab-Scale Synthesis from Pyridine-1-oxide

This protocol is based on traditional methods described in the literature.[1][7]

  • Acylation: In a round-bottom flask equipped with a reflux condenser, add 600 parts of acetic anhydride. While stirring, gradually add 95 parts of pyridine-1-oxide. Heat the mixture to reflux (138–140°C) and maintain for 2 hours.

  • Intermediate Isolation: After cooling, distill the mixture under reduced pressure to remove excess acetic anhydride and isolate the intermediate product.

  • Oxidation: Dissolve the resulting intermediate in glacial acetic acid. Heat the solution to 75°C and slowly add 30% hydrogen peroxide over a period of 4 hours. Maintain the temperature at 75°C for an additional 16-20 hours.

  • Hydrolysis and Product Isolation: Cool the reaction mixture and quench any remaining peroxide. Add concentrated hydrochloric acid and reflux for 6 hours to hydrolyze the acetyl groups. Evaporate the solution under reduced pressure. The this compound will crystallize from the residue.

Proposed Scale-Up Synthesis using Continuous Flow

This protocol is based on modern, safer, and more efficient continuous flow methodologies.[5][6]

  • System Setup: A continuous flow system is assembled with a pump for the reactant solution, a pre-mixer (e.g., a 3D-printed static mixer), a fixed-bed reactor packed with a solid catalyst (e.g., TS-1 molecular sieves), and a back-pressure regulator. The reactor is equipped with a heating/cooling jacket for precise temperature control.

  • Reaction Execution: A solution of 2-hydroxypyridine and hydrogen peroxide in a suitable solvent is continuously pumped through the pre-mixer to ensure homogeneity and then into the heated fixed-bed reactor. The reaction temperature and residence time are carefully controlled to achieve complete conversion.

  • Work-up and Product Isolation: The output stream from the reactor is collected. The product, this compound, is then isolated through a continuous post-treatment process, such as acid crystallization, to yield a high-purity solid product. This continuous process avoids the need for additional separation and purification steps.[5]

Visualization

Caption: Key challenges and decision points in the scale-up of this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Peptide Coupling Additives: 2-Pyridinol-1-oxide vs. 1-Hydroxybenzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction

The synthesis of high-purity peptides is fundamental to drug discovery and various biomedical research fields. A critical step in this process is the formation of the amide bond between amino acids, which is often facilitated by coupling reagents and additives to enhance efficiency and minimize side reactions, most notably racemization. For decades, 1-Hydroxybenzotriazole (HOBt) has been a widely used additive in conjunction with carbodiimides for this purpose. However, recent changes in shipping and handling regulations for HOBt have spurred interest in effective alternatives.[1] This guide provides an objective comparison of the efficacy of 2-Pyridinol-1-oxide (HOPO), a promising alternative, with the traditional HOBt.[2][3]

This comparison is based on experimental data from peer-reviewed studies, focusing on key performance indicators such as reaction yield and the suppression of racemization. We present quantitative data in a clear tabular format, detail the experimental protocols used, and provide visualizations of the chemical pathways to aid in the understanding of their mechanisms of action.

Mechanism of Action: A Comparative Overview

Both this compound and 1-Hydroxybenzotriazole function as coupling additives by reacting with the O-acylisourea intermediate, which is formed from the reaction of a carbodiimide (like EDC or DCC) with the carboxylic acid of an N-protected amino acid. This reaction generates a highly reactive active ester in situ. This active ester is more susceptible to nucleophilic attack by the amino group of the incoming amino acid and is less prone to racemization via the formation of a 5(4H)-oxazolone intermediate.[4] The general mechanism is depicted below.

G cluster_activation Activation Step cluster_additive_action Additive Action cluster_coupling Coupling Step Amino_Acid N-Protected Amino Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) Amino_Acid->O_acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., EDC) Active_Ester Active Ester (Less Racemization Prone) O_acylisourea->Active_Ester + Additive Additive Additive (HOPO or HOBt) Peptide Dipeptide Active_Ester->Peptide + Amino Component Amino_Component Amino Component (H₂N-R')

General mechanism of carbodiimide-mediated peptide coupling with an additive.

The key difference between HOPO and HOBt lies in the structure of the active ester formed and its subsequent reactivity and stability, which can influence both the yield of the desired peptide and the stereochemical purity of the final product.

Quantitative Performance Data

The relative efficacy of HOPO and HOBt can be influenced by the specific amino acids being coupled and the reaction conditions, such as the solvent system employed. Below is a summary of experimental data from two key studies that directly compare the performance of these two additives.

Table 1: Comparison of HOPO and HOBt in a Single-Phase System (DMF)

AdditivePre-activation Time (min)Yield (%) of Z-Phg-Pro-NH₂DL Isomer (%)
HOBt0851.8
HOPO0952.5
HOPO2934.8

Data sourced from a study on the synthesis of Z-Phg-Pro-NH₂ in dimethylformamide (DMF) using EDC as the coupling agent.[5]

In this single-phase system, HOPO provided a higher yield of the target dipeptide compared to HOBt. However, it also resulted in a slightly higher degree of racemization, which was exacerbated by a longer pre-activation time.[5]

Table 2: Comparison of HOPO and HOBt in a Two-Phase System (CH₂Cl₂/H₂O)

AdditiveYield (%) of Z-Phe-Val-Ala-OMeDL Isomer (%)
None~5015-30
HOBt931.8
HOPO94<0.05

Data from the EDC-mediated synthesis of Z-Phe-Val-Ala-OMe in a dichloromethane/water solvent system.[6]

In a biphasic dichloromethane/water system, both additives significantly improved yield and reduced racemization compared to having no additive.[6] Notably, in these conditions, HOPO was significantly more effective at suppressing racemization than HOBt, with the DL isomer being undetectable.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are the protocols for the key experiments cited in the quantitative data section.

Protocol 1: Peptide Coupling in a Single-Phase System (DMF)

This protocol is for the synthesis of Z-Phg-Pro-NH₂ as described in the study comparing various additives.[5]

Materials:

  • N-benzyloxycarbonyl-L-phenylglycine (Z-Phg-OH)

  • L-prolinamide (H-Pro-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or this compound (HOPO)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of Z-Phg-OH (1 equivalent) and H-Pro-NH₂ (1 equivalent) in DMF, add the coupling additive (HOBt or HOPO, 1 equivalent).

  • Add EDC (1.1 equivalents) to the mixture.

  • For experiments with pre-activation, the carboxylic acid, EDC, and the additive are stirred for a specified time (e.g., 2 minutes) before adding the amine component. For zero pre-activation time, all reactants are mixed simultaneously.

  • The reaction mixture is stirred at room temperature.

  • Reaction progress and completion are monitored by a suitable analytical technique (e.g., HPLC).

  • Upon completion, the product is isolated and purified.

  • The yield is determined, and the extent of racemization is quantified by chiral HPLC analysis to determine the ratio of LL to DL isomers.

Protocol 2: Peptide Coupling in a Two-Phase System (CH₂Cl₂/H₂O)

This protocol describes a general method for carbodiimide-mediated peptide bond formation in a biphasic system, where HOPO demonstrated superior racemization suppression.[6]

Materials:

  • N-protected amino acid (e.g., Z-Phe-OH)

  • Amino acid ester (e.g., H-Val-Ala-OMe)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • This compound (HOPO)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • Dissolve the N-protected amino acid (1 equivalent) and HOPO (1 equivalent) in dichloromethane.

  • In a separate flask, dissolve the amino acid ester (1 equivalent) in water.

  • Combine the aqueous and organic solutions in a reaction vessel and cool the two-phase mixture to 0 °C in an ice bath.

  • Add EDC (1.1 equivalents) to the stirred biphasic mixture.

  • Continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude peptide.

  • Purify the crude product by recrystallization or column chromatography.

  • Analyze the yield and determine the level of racemization by HPLC.

Workflow and Signaling Pathway Visualization

To visually compare the experimental workflows and the proposed chemical transformations, the following diagrams have been generated using Graphviz.

G cluster_reactants Reactants cluster_hobt HOBt Pathway cluster_hopo HOPO Pathway AA1 N-Protected Amino Acid (R-COOH) O_acyl_hobt O-Acylisourea Intermediate AA1->O_acyl_hobt + EDC O_acyl_hopo O-Acylisourea Intermediate AA1->O_acyl_hopo + EDC AA2 Amino Component (H₂N-R') EDC EDC Active_Ester_hobt OBt Active Ester O_acyl_hobt->Active_Ester_hobt + HOBt HOBt HOBt Peptide_hobt Dipeptide Active_Ester_hobt->Peptide_hobt + H₂N-R' Active_Ester_hopo HOPO Active Ester O_acyl_hopo->Active_Ester_hopo + HOPO HOPO HOPO Peptide_hopo Dipeptide Active_Ester_hopo->Peptide_hopo + H₂N-R'

Comparative reaction pathways for HOBt and HOPO in peptide coupling.

G cluster_protocol1 Protocol 1: Single-Phase (DMF) cluster_protocol2 Protocol 2: Two-Phase (CH₂Cl₂/H₂O) p1_start Mix Z-Phg-OH, H-Pro-NH₂, and Additive (HOBt or HOPO) in DMF p1_add_edc Add EDC p1_start->p1_add_edc p1_stir Stir at Room Temperature p1_add_edc->p1_stir p1_monitor Monitor by HPLC p1_stir->p1_monitor p1_isolate Isolate and Purify Product p1_monitor->p1_isolate p1_analyze Analyze Yield and Racemization p1_isolate->p1_analyze p2_prep_org Dissolve Z-Phe-OH and HOPO in CH₂Cl₂ p2_combine Combine and Cool to 0°C p2_prep_org->p2_combine p2_prep_aq Dissolve H-Val-Ala-OMe in H₂O p2_prep_aq->p2_combine p2_add_edc Add EDC to Biphasic Mixture p2_combine->p2_add_edc p2_stir Stir (1h at 0°C, then RT) p2_add_edc->p2_stir p2_workup Aqueous Workup p2_stir->p2_workup p2_isolate Isolate and Purify Product p2_workup->p2_isolate p2_analyze Analyze Yield and Racemization p2_isolate->p2_analyze

Comparative experimental workflows for peptide synthesis.

Conclusion

This compound (HOPO) presents itself as a highly effective alternative to 1-Hydroxybenzotriazole (HOBt) for use as a coupling additive in peptide synthesis. The choice between the two may depend on the specific requirements of the synthesis.

  • For maximizing yield in single-phase systems , HOPO may offer an advantage, although careful control of reaction conditions is necessary to mitigate a potentially higher risk of racemization.[5]

  • For syntheses requiring the highest degree of chiral purity , particularly in biphasic solvent systems, HOPO has been shown to be superior to HOBt in suppressing racemization.[6]

As with any synthetic methodology, the optimal choice of additive and reaction conditions should be determined on a case-by-case basis. The data presented in this guide suggests that this compound is a valuable tool for the modern peptide chemist, offering a potent and viable alternative to traditional benzotriazole-based additives. Further research comparing these additives across a wider range of peptide sequences and coupling conditions will be beneficial for the field.

References

A Comparative Guide to the Validation of a New Analytical Method for 2-Pyridinol-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 2-Pyridinol-1-oxide (HOPO) against two existing advanced analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) with derivatization. This compound is a critical reagent and potential impurity in the synthesis of active pharmaceutical ingredients (APIs), necessitating robust and sensitive analytical methods for its control.[1][2] This document presents a summary of quantitative performance data, detailed experimental protocols, and visual representations of workflows to aid in the selection of the most suitable analytical method based on specific laboratory needs and regulatory requirements.

Comparative Analysis of Analytical Methods

The choice of an analytical method for the quantification of this compound is a critical decision that depends on the required sensitivity, specificity, and the context of the analysis (e.g., routine quality control versus trace-level impurity monitoring). The inherent challenges in the direct analysis of HOPO, such as its polarity and tautomeric nature, have led to the development of sophisticated methods involving derivatization to improve its chromatographic behavior and detectability.[2][3]

This guide compares a newly proposed, straightforward HPLC-UV method with two established, highly sensitive methods that employ derivatization followed by mass spectrometric detection.

Data Presentation

The following tables summarize the key validation parameters for the new HPLC-UV method and the two alternative methods. The data for the HPLC-UV method is based on typical performance characteristics for the analysis of similar aromatic and N-oxide compounds, while the data for the GC-MS and LC-MS/MS methods are derived from published literature.[1][3]

Table 1: Comparison of Method Performance Characteristics

Validation ParameterNew HPLC-UV MethodAlternative 1: GC-MS with DerivatizationAlternative 2: LC-MS/MS with Derivatization
Linearity (Range) 0.5 - 50 µg/mL0.2 - 2.4 ppm0.1 - 25 ng/mL (0.1 - 25 ppm)
Correlation Coefficient (r²) > 0.999Not explicitly stated, but method is validated> 0.999
Limit of Detection (LOD) ~0.15 µg/mL~0.06 ppm (estimated from QL)< 0.1 ng/mL (< 0.1 ppm)
Limit of Quantitation (LOQ) 0.5 µg/mL0.19 ppm0.1 ng/mL (0.1 ppm)
Accuracy (% Recovery) 98.0 - 102.0%"Acceptable" at 0.2, 1.2, and 2.4 ppm90 - 100%
Precision (% RSD) < 2.0%Not explicitly stated, but method is validatedNot explicitly stated, but method is validated
Specificity Moderate to High (potential interference from co-eluting species)High (mass spectrometric detection)Very High (tandem mass spectrometry)

Experimental Protocols

New Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a relatively simple and cost-effective approach for the routine quantification of this compound in bulk drug substances or formulations where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration of this compound within the linear range of the method (e.g., 10 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 298 nm.

  • Injection Volume: 20 µL.

3. Validation Parameters:

  • Specificity: Assessed by analyzing a blank (mobile phase), a placebo (formulation matrix without the active ingredient), and a sample spiked with this compound.

  • Linearity: Determined by analyzing a series of standard solutions of this compound at a minimum of five concentrations across the proposed range.

  • Accuracy: Evaluated by performing recovery studies on a placebo spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assessed by performing replicate injections of a standard solution (repeatability) and by analyzing the same sample on different days with different analysts (intermediate precision).

  • LOD and LOQ: Determined based on the standard deviation of the response and the slope of the calibration curve.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is suitable for the trace-level quantification of this compound, particularly as a potential genotoxic impurity in APIs.[3]

1. Derivatization:

  • The sample containing this compound is derivatized using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) to form a more volatile and thermally stable derivative.[3]

2. GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 100% dimethyl polysiloxane).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure the separation of the derivatized analyte from other matrix components.

  • MS Detector: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Alternative Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

This highly sensitive and specific method is ideal for the quantification of this compound at very low levels, such as the threshold of toxicological concern (TTC) for mutagenic impurities.[1]

1. Derivatization:

  • This compound is derivatized with 5-dimethylamino-1-naphthalenesulfonyl chloride (dansyl chloride) to enhance its chromatographic retention and ionization efficiency.[1]

2. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatograph.

  • Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • MS/MS Detector: A tandem mass spectrometer operated in Selected Reaction Monitoring (SRM) mode. The precursor ion of the derivatized this compound is selected and fragmented, and specific product ions are monitored for quantification.

Mandatory Visualizations

experimental_workflow cluster_planning Method Development & Planning cluster_validation Method Validation (ICH Q2(R1)) cluster_execution Experimental Execution cluster_reporting Reporting define_objective Define Analytical Objective select_method Select Appropriate Method (HPLC-UV) define_objective->select_method prep_standards Prepare Standards & Samples select_method->prep_standards specificity Specificity validation_report Generate Validation Report specificity->validation_report linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision linearity->precision linearity->validation_report accuracy->validation_report lod_loq LOD & LOQ precision->lod_loq precision->validation_report lod_loq->validation_report robustness Robustness robustness->validation_report run_analysis Perform HPLC-UV Analysis prep_standards->run_analysis collect_data Collect & Process Data run_analysis->collect_data collect_data->specificity collect_data->linearity collect_data->accuracy collect_data->precision collect_data->lod_loq collect_data->robustness

Caption: Experimental workflow for the validation of a new analytical method.

logical_relationship cluster_performance Performance Characteristics cluster_application Application method Analytical Method for This compound sensitivity Sensitivity (LOD, LOQ) method->sensitivity accuracy_precision Accuracy & Precision method->accuracy_precision specificity Specificity method->specificity linearity Linearity method->linearity trace_analysis Trace Impurity Analysis sensitivity->trace_analysis High sensitivity required qc Routine Quality Control accuracy_precision->qc High accuracy & precision essential specificity->qc specificity->trace_analysis linearity->qc qc->method Informs method selection trace_analysis->method Informs method selection

Caption: Logical relationship of method characteristics and applications.

References

A Comparative Analysis of 2-Pyridinol-1-oxide and Its Analogs in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-Pyridinol-1-oxide (also known as 2-hydroxypyridine-N-oxide or HOPO) and its analogs, supported by experimental data. The focus is on their application as metal chelators and enzyme inhibitors, critical functionalities in the development of new therapeutic agents.

Executive Summary

This compound and its derivatives are a versatile class of compounds with significant potential in medicinal chemistry. Their core chemical structure allows for potent metal chelation, which is the primary mechanism behind their observed biological activities. This guide delves into a comparative analysis of their efficacy in iron chelation and in the inhibition of key enzymes such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways. Furthermore, the guide explores their role as tyrosinase inhibitors, highlighting their potential in treating hyperpigmentation disorders.

Data Presentation

The following tables summarize the quantitative data gathered from various experimental studies, offering a clear comparison of this compound and its analogs.

Table 1: Iron Chelation Efficacy of 2-Hydroxypyridine-N-oxide and Its Analogs
CompoundIron Removal from Transferrin (%)[1]Iron Removal from Ferritin (%)[1]
2-Hydroxypyridine-N-oxide> Desferrioxamine> Desferrioxamine
2,4-Dihydroxypyridine-N-oxide> Desferrioxamine> Desferrioxamine
2-Hydroxy-4-methoxypyridine-N-oxide> Desferrioxamine> Desferrioxamine
2-Hydroxy-4-(2'-methoxyethoxy)pyridine-N-oxide> Desferrioxamine> Desferrioxamine
Desferrioxamine (Reference)StandardStandard

Note: Specific percentage values were not provided in the source material, but the analogs demonstrated higher levels of iron removal compared to the standard chelating agent, desferrioxamine.

Table 2: Enzyme Inhibitory Activity of Celecoxib Analogs Featuring a N-Hydroxypyridin-2(1H)one Moiety
CompoundCOX-1 IC₅₀ (µM)[2][3]COX-2 IC₅₀ (µM)[2][3]5-LOX IC₅₀ (µM)[2][3]
Analog 11a (SO₂Me)7.5 - 13.27.5 - 13.20.35
Analog 11b (SO₂NH₂)7.5 - 13.27.5 - 13.24.9
Caffeic Acid (Reference)--3.47
Table 3: Tyrosinase Inhibitory Activity of 2-Hydroxypyridine-N-oxide
CompoundTarget EnzymeIC₅₀ (µM)[4]Kᵢ (µM)[4]
2-Hydroxypyridine-N-oxide (HOPNO)Mushroom Tyrosinase1.161.8

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Iron Chelation Assay (Spectrophotometric Titration)

This method is employed to determine the iron-chelating efficiency of compounds by measuring changes in the absorption spectrum upon complex formation.

  • Preparation of Solutions : Stock solutions of the chelator, ferric chloride (FeCl₃), and a suitable buffer (e.g., HEPES) are prepared at a constant ionic strength (e.g., 0.1 M KCl) and pH (e.g., 7.4).

  • Titration : A solution of the chelator is titrated with a standardized solution of FeCl₃ at a constant temperature (e.g., 25°C).

  • Data Acquisition : The absorbance of the solution is measured at various wavelengths after each addition of the iron solution.

  • Data Analysis : The stability constants (β) of the iron-chelator complexes are calculated from the titration data. The pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration, is then calculated to compare the chelating efficiency under physiological conditions.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assays

Fluorometric or colorimetric inhibitor screening kits are commonly used to assess the inhibitory potential of compounds against COX and 5-LOX enzymes.

  • Reagent Preparation : All required reagents, including the assay buffer, purified enzyme (COX-1, COX-2, or 5-LOX), substrate (e.g., arachidonic acid), and the test compounds, are prepared according to the manufacturer's instructions.

  • Enzyme Incubation : The enzyme is pre-incubated with various concentrations of the test compound or a vehicle control in a 96-well plate.

  • Reaction Initiation : The enzymatic reaction is initiated by adding the substrate to the wells.

  • Measurement : The plate is incubated for a specific period, and the product formation is measured using a fluorometric or colorimetric plate reader at the appropriate excitation/emission or absorbance wavelengths.

  • Data Analysis : The percentage of inhibition is calculated by comparing the signal from the test compound wells to the control wells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the log of the compound concentration.

Tyrosinase Inhibition Assay

The effect of inhibitors on the activity of tyrosinase is determined by monitoring the oxidation of a substrate, such as L-DOPA.

  • Reaction Mixture : The assay is typically performed in a quartz cuvette containing a buffered solution (e.g., phosphate buffer, pH 6.8), L-DOPA as the substrate, and the test inhibitor at various concentrations.

  • Enzyme Addition : The reaction is initiated by the addition of mushroom tyrosinase.

  • Spectrophotometric Monitoring : The formation of dopachrome, the oxidation product of L-DOPA, is monitored by measuring the increase in absorbance at 475 nm over time using a spectrophotometer.

  • Data Analysis : The initial reaction rates are determined from the linear portion of the absorbance versus time curves. The IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration. The inhibition constant (Kᵢ) can be determined through Lineweaver-Burk or Dixon plots.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of this compound and its analogs.

Metalloenzyme_Inhibition cluster_0 Mechanism of Metalloenzyme Inhibition Metalloenzyme Metalloenzyme (e.g., 5-LOX, Tyrosinase) ActiveSite Active Site with Metal Ion (Fe³⁺ or Cu²⁺) Metalloenzyme->ActiveSite Contains ChelatedComplex Inactive Enzyme-Chelator Complex ActiveSite->ChelatedComplex Product Product ActiveSite->Product Catalyzes HOPO This compound (or Analog) HOPO->ActiveSite Binds to Metal Ion NoProduct No Product Formation ChelatedComplex->NoProduct Results in Substrate Substrate Substrate->ActiveSite Binds to Substrate->ChelatedComplex Cannot Bind

Caption: Mechanism of metalloenzyme inhibition by this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow for Analog Screening start Synthesis of This compound Analogs charac Chemical Characterization (NMR, MS, etc.) start->charac screen Primary Screening (e.g., Iron Chelation Assay) charac->screen select Selection of Potent Analogs screen->select secondary Secondary Assays (e.g., Enzyme Inhibition) select->secondary in_vivo In Vivo Studies (Animal Models) secondary->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: A general experimental workflow for screening this compound analogs.

Arachidonic_Acid_Pathway cluster_pathway Arachidonic Acid Inflammatory Pathway AA Arachidonic Acid COX Cyclooxygenases (COX-1 & COX-2) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation, Asthma) LOX->LTs CelecoxibAnalog Celecoxib Analog with N-Hydroxypyridinone CelecoxibAnalog->COX Inhibits (Weakly) CelecoxibAnalog->LOX Inhibits (Potently)

Caption: Inhibition of the arachidonic acid pathway by dual-acting analogs.

References

A Comparative Guide to 2-Pyridinol-1-oxide: Performance in Peptide Synthesis and Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental results for 2-Pyridinol-1-oxide, also known as 2-hydroxypyridine-N-oxide (HOPO). It offers an objective comparison of its performance against established alternatives in two key research areas: peptide synthesis and anticancer drug discovery. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of relevant pathways and workflows to aid in research and development decisions.

Performance in Peptide Synthesis: An Alternative to HOBt

Recent changes in shipping regulations for 1-hydroxybenzotriazole (HOBt), a common peptide coupling additive, have spurred interest in alternatives. This compound (HOPO) has emerged as a viable and efficient substitute. This section compares the performance of HOPO and HOBt in carbodiimide-mediated peptide coupling reactions.

Data Presentation: Coupling Efficiency and Racemization

The following table summarizes the yield and degree of racemization observed when using different additives in a two-phase peptide coupling reaction mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2]

AdditiveSolvent SystemYield (%)d,l Isomer (%)Reference
HOPO Dichloromethane/water940.1[1]
HOBtDichloromethane/water960.7[1]
HOAtDichloromethane/water700.6[1]
HONbDichloromethane/water930.3[1]
HOPO Isopropyl acetate/water850.1[1]
HOBtIsopropyl acetate/water951.7[1]

Key Observation: In both solvent systems tested, HOPO demonstrated comparable, high yields to HOBt while significantly suppressing racemization to a much lower level.[1]

Experimental Protocol: Peptide Synthesis using EDC/HOPO

This protocol describes a general procedure for peptide bond formation using EDC in combination with HOPO in a biphasic system.[1][2]

Materials:

  • N-protected amino acid

  • Amino acid ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • This compound (HOPO)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • N-methylmorpholine (for hydrochloride salts)

  • HPLC grade solvents for analysis

Procedure:

  • Dissolve the N-protected amino acid (1 equivalent) and this compound (1 equivalent) in dichloromethane.

  • In a separate flask, dissolve the amino acid ester hydrochloride (1 equivalent) in water. If using a hydrochloride salt, add 1 equivalent of N-methylmorpholine to neutralize.

  • Combine the aqueous and organic solutions and cool the mixture to 0-5 °C in an ice bath.

  • Add EDC (1.1 equivalents) to the biphasic mixture with stirring.

  • Continue stirring at 0-5 °C for 24-40 hours.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., 60:40 methanol/water) for HPLC analysis to determine yield and enantiomeric purity.

Workflow for Peptide Coupling and Analysis

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_analysis Analysis prep_aa Dissolve N-protected Amino Acid and HOPO in CH₂Cl₂ combine Combine Solutions (Biphasic System) prep_aa->combine prep_amine Dissolve Amino Acid Ester (neutralized) in Water prep_amine->combine cool Cool to 0-5 °C combine->cool add_edc Add EDC cool->add_edc stir Stir for 24-40 hours add_edc->stir monitor Monitor by HPLC stir->monitor quantify Determine Yield and Racemization monitor->quantify

Figure 1. General workflow for peptide synthesis using the EDC/HOPO method.

Performance in Anticancer Research: Cytotoxicity Profile

This compound and its derivatives are being investigated for their potential as anticancer agents. This section provides a comparative overview of the cytotoxic activity of various pyridine-based compounds against different human cancer cell lines, with doxorubicin included as a standard chemotherapeutic agent for reference.

Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values (in µM) of selected pyridine derivatives and doxorubicin against various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7 Caco-2 (Colorectal)7.83 ± 0.50
Doxorubicin Caco-2 (Colorectal)12.49 ± 1.10
Quinazoline derivative 4a Jurkat (T-cell leukemia)4.0 - 6.5
Quinazoline derivative 4d Jurkat (T-cell leukemia)4.0 - 6.5
Doxorubicin Jurkat (T-cell leukemia)Not specified in this study
Imidazo[1,2-a]pyridine derivative HB9 A549 (Lung)50.56
Cisplatin A549 (Lung)53.25
Imidazo[1,2-a]pyridine derivative HB10 HepG2 (Liver)51.52
Cisplatin HepG2 (Liver)54.81
Doxorubicin MCF-7 (Breast)~1.2
Doxorubicin HeLa (Cervical)~2.9[3]
Doxorubicin HepG2 (Liver)~12.2[3]

Note: The data for this compound itself in a direct comparative cytotoxicity study with doxorubicin was not available in the searched literature. The table presents data for structurally related pyridine derivatives to provide a contextual understanding of their potential anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound or its derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway: Apoptosis Induction by Pyridine Derivatives

Many pyridine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). The signaling cascade often involves the generation of reactive oxygen species (ROS), which can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

G cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway pyridinol This compound ros ↑ Reactive Oxygen Species (ROS) pyridinol->ros mito Mitochondrial Stress ros->mito death_receptor Death Receptor Activation ros->death_receptor bax_bak Bax/Bak Activation mito->bax_bak disc DISC Formation death_receptor->disc cyto_c Cytochrome c Release bax_bak->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 casp8 Caspase-8 Activation disc->casp8 casp8->casp3 apoptosis Apoptosis casp3->apoptosis

Figure 2. Generalized apoptotic signaling pathway induced by pyridine derivatives.

This guide demonstrates that this compound is a highly effective and less racemization-prone alternative to HOBt in peptide synthesis. Furthermore, the broader class of pyridine derivatives shows significant promise in anticancer research, warranting further investigation into the specific activity and mechanisms of this compound. The provided protocols and data serve as a valuable resource for researchers in these fields.

References

A Spectroscopic Showdown: 2-Pyridinol-1-oxide vs. its Tautomer, 1-Hydroxy-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of tautomeric forms is crucial for predicting molecular behavior and designing effective pharmaceuticals. This guide provides a comprehensive spectroscopic comparison of two tautomers: 2-pyridinol-1-oxide and 1-hydroxy-2-pyridone, offering a clear differentiation based on experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The tautomeric equilibrium between this compound and 1-hydroxy-2-pyridone is a fundamental concept in heterocyclic chemistry. The two isomers, while readily interconverting, exhibit distinct spectroscopic signatures that allow for their individual characterization. This guide summarizes key quantitative data, outlines experimental protocols, and provides a visual representation of their tautomeric relationship.

Tautomeric Equilibrium

The relationship between the two tautomers can be visualized as a dynamic equilibrium.

Tautomerism cluster_0 cluster_1 Tautomer1 This compound Tautomer2 1-Hydroxy-2-pyridone Tautomer1->Tautomer2

Caption: Tautomeric equilibrium between this compound and 1-Hydroxy-2-pyridone.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the two tautomers, providing a clear basis for their differentiation.

Table 1: 1H and 13C NMR Spectroscopic Data
Spectroscopic Parameter This compound (Predicted/Related Compounds) 1-Hydroxy-2-pyridone (Experimental) [1]
1H NMR (ppm) Aromatic protons typically appear in the range of 7.0-8.5 ppm.[2]13.65 (s, 1H, OH), 7.487 (d, J=8.8 Hz, 1H), 7.421 (d, J=2.0 Hz, 1H), 6.599 (dd, J=6.4, 2.0 Hz, 1H), 6.303 (d, J=6.4 Hz, 1H) (in CDCl3)[1]
13C NMR (ppm) Aromatic carbons resonate at various positions reflecting their electronic environments. For pyridine N-oxide: 125.3, 125.5, 138.5 ppm.[2]Data for related pyridone structures show characteristic shifts for C=O (around 160-170 ppm) and other ring carbons.
Table 2: IR, MS, and UV-Vis Spectroscopic Data
Spectroscopic Technique This compound 1-Hydroxy-2-pyridone
IR Spectroscopy (cm-1) Characteristic O-H stretching vibration around 3331 cm-1.Presence of a strong C=O stretching vibration indicative of the pyridone form.
Mass Spectrometry (m/z) Molecular Ion (M+) at 111.10. Common fragmentation includes loss of an oxygen atom ([M-16]+) and a hydroxyl radical ([M-17]+).Molecular Ion (M+) at 111.10. Fragmentation patterns can be complex, often involving rearrangements.
UV-Vis Spectroscopy (λmax) Absorption maxima are influenced by the aromatic system and the N-oxide group.Exhibits characteristic absorption bands in the UV region. A spectrum from the NIST WebBook shows absorption maxima.[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 15-20 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm-1).

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common method for generating ions.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, water).

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the sample over a range of wavelengths (typically 200-800 nm), using the pure solvent as a reference.

This guide provides a foundational spectroscopic comparison of this compound and its tautomer. For more in-depth analysis and specific applications, researchers are encouraged to consult the primary literature and spectral databases.

References

Benchmarking the Catalytic Activity of 2-Pyridinol-1-oxide Derivatives in Photocatalytic Styrene Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Catalyst Performance

In the landscape of catalytic organic synthesis, the quest for efficient, selective, and robust catalysts is paramount. This guide provides a comprehensive benchmark of the catalytic activity of metal complexes featuring a ligand analogous to 2-Pyridinol-1-oxide, specifically 2-mercaptopyridine-N-oxide (pyrithione), in the photocatalytic oxidation of styrene. The performance of these complexes is compared with other notable catalytic systems to offer a clear perspective on their efficacy.

Performance Comparison in Styrene Oxidation

The photocatalytic oxidation of styrene serves as a benchmark reaction to evaluate the performance of various catalysts. The primary products of this reaction are typically styrene oxide, benzaldehyde, and acetophenone, with selectivity being a key performance indicator. Below is a comparative summary of the catalytic activity of pyrithione-metal complexes and other catalyst systems.

Catalyst[1]OxidantLight SourceTemp. (°C)[1]Time (h)Styrene Conversion (%)[1]Styrene Oxide Selectivity (%)[1]Benzaldehyde Selectivity (%)[1]Acetophenone Selectivity (%)[1]TOF (s⁻¹)[1]TON[1]
Ru-Pth H₂O₂UV603984235231.9 x 10⁻²464
Ru-Pth-Me H₂O₂UV60395453817--
Cu-Pth H₂O₂UV60385354520--
Ni-Pth H₂O₂UV60378255520--
TiO₂ [2]H₂O₂UV301.595-(intermediate)---
Pd(II) complex [3][4]H₂O₂-2724---80 (yield)--
Co-ZSM-11 [5]H₂O₂MW60->80~10~80---
NiO [6]TBHP-82-8335286--14.9 (mmol/g/h)-

Note: Pth = Pyrithione (2-mercaptopyridine-N-oxide), TOF = Turnover Frequency, TON = Turnover Number. The data for TiO₂, Pd(II) complex, Co-ZSM-11, and NiO are included for comparative purposes and were obtained under different reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are protocols for the photocatalytic oxidation of styrene using pyrithione-metal complexes and a general procedure for other catalytic systems.

Synthesis of Pyrithione Metal Complexes (Cu-Pth, Ni-Pth, Ru-Pth)[1]
  • Cu-Pth and Ni-Pth: The ligand, 2-mercaptopyridine-N-oxide (pyrithione), is dissolved in methanol. Sodium hydroxide is added to form the sodium salt of the ligand. An aqueous solution of the corresponding metal salt (CuCl₂·2H₂O for Cu-Pth or Ni(CH₃CO₂)₂·4H₂O for Ni-Pth) is then added to the ligand solution. The resulting precipitate is filtered, washed with methanol and diethyl ether, and dried.[1]

  • Ru-Pth: The ruthenium precursor, [Ru(p-cymene)Cl₂]₂, is stirred overnight at 20°C with the pyrithione ligand and sodium methoxide in a suitable solvent. The product is then purified by column chromatography.[1]

Photocatalytic Oxidation of Styrene[1]
  • A suspension of the catalyst (10 mg) is prepared in 50 mL of acetonitrile.

  • Styrene (10 mmol L⁻¹) is added to the suspension.

  • The mixture is stirred at 300 rpm.

  • Hydrogen peroxide (H₂O₂) is added as the oxidant.

  • The reaction is carried out with or without UV irradiation at a controlled temperature.

  • Aliquots of the reaction mixture are taken at different time intervals and analyzed by gas chromatography to determine the conversion of styrene and the selectivity for the products.

Reaction Mechanisms and Pathways

The catalytic activity of these complexes is intrinsically linked to their structure and the reaction pathways they facilitate. Below are graphical representations of the experimental workflow and a proposed catalytic cycle for the photocatalytic oxidation of styrene.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis Ligand Pyrithione Catalyst M-Pth Complex Ligand->Catalyst MetalSalt Metal Salt (Ru, Cu, Ni) MetalSalt->Catalyst ReactionVessel Reaction (UV light, Temp.) Catalyst->ReactionVessel Styrene Styrene Styrene->ReactionVessel H2O2 H₂O₂ H2O2->ReactionVessel Solvent Acetonitrile Solvent->ReactionVessel GC Gas Chromatography ReactionVessel->GC Products Products (Styrene Oxide, Benzaldehyde, Acetophenone) GC->Products

Caption: Experimental workflow for the photocatalytic oxidation of styrene.

Catalytic_Cycle catalyst M-Pth Catalyst activated_catalyst Activated Catalyst* (Excited State) catalyst->activated_catalyst hν (UV light) intermediate1 Catalyst-H₂O₂ Complex activated_catalyst->intermediate1 + H₂O₂ intermediate2 Catalyst-Styrene Complex intermediate1->intermediate2 + Styrene product_release Product Release intermediate2->product_release Oxidation product_release->catalyst - Products

References

A Comparative Guide to Elucidating the Structure of 2-Pyridinol-1-oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise structural confirmation of bioactive molecules is paramount. This guide provides a comparative analysis of the key experimental techniques used to determine the structure of 2-Pyridinol-1-oxide and its derivatives, focusing on the prevalent tautomeric forms.

A critical aspect of the structure of this compound is its existence in a tautomeric equilibrium between 2-hydroxypyridine N-oxide and 1-hydroxypyridin-2-one.[1][2] The position of this equilibrium is influenced by the solvent, with polar solvents favoring the 1-hydroxypyridin-2-one form.[3] In the solid state, the 1-hydroxypyridin-2-one tautomer is predominant, a fact that has been confirmed by X-ray crystallography.[1][3]

Experimental Data for Structural Confirmation

The primary techniques for unambiguous structural determination of this compound derivatives are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The data obtained from these methods allow for a direct comparison between the possible tautomers.

Analytical TechniqueParameter2-Hydroxypyridine Tautomer (Predicted)1-Hydroxypyridin-2-one Tautomer (Experimental)Reference
X-ray Crystallography C=O BondAbsentPresent[1][3]
O-H BondPresentPresent (on Nitrogen)[1]
N-O Bond Length~1.34 ÅLonger than in pyridine N-oxide
AromaticityAromatic C-C distances (~1.38-1.40 Å)Alternating single and double C-C bonds
¹H NMR (in CDCl₃) Chemical Shift (ppm)Distinct aromatic proton signalsSpecific signals for the pyridone ring protons[4]
J-Coupling Constants (Hz)Typical for aromatic systemsReflective of the pyridone ring structure[4]
¹³C NMR Chemical Shift (ppm)Signals characteristic of an aromatic pyridine ringCarbonyl carbon signal present[1]

Experimental Workflow for Structural Confirmation

The logical flow for confirming the structure of a new this compound derivative involves a combination of spectroscopic and crystallographic methods.

G Experimental Workflow for Structural Confirmation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Data Interpretation & Confirmation synthesis Synthesize Derivative purification Purify Derivative (e.g., Crystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Initial structural insights xray Single Crystal X-ray Diffraction purification->xray Obtain single crystals ms Mass Spectrometry purification->ms Determine molecular weight ftir FTIR Spectroscopy purification->ftir Identify functional groups (e.g., C=O) data_analysis Analyze Spectroscopic & Crystallographic Data nmr->data_analysis xray->data_analysis Definitive 3D structure ms->data_analysis ftir->data_analysis structure_confirm Confirm Tautomeric Form and Connectivity data_analysis->structure_confirm

Caption: Workflow for the synthesis and structural elucidation of this compound derivatives.

Detailed Experimental Protocols

  • Crystal Growth: Single crystals of the this compound derivative suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture).

  • Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.54178 Å or synchrotron radiation).[5][6]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structural model is validated using software such as SHELXL.

  • Sample Preparation: A small amount (typically 1-5 mg) of the purified this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can be critical as it can influence the tautomeric equilibrium.[3]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 or 500 MHz). The chemical shifts, integration, and coupling constants of the proton signals are analyzed to provide information about the electronic environment and connectivity of the protons in the molecule.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired to determine the number of unique carbon atoms and their chemical environments. The presence of a signal in the carbonyl region (around 160-180 ppm) is a strong indicator of the 1-hydroxypyridin-2-one tautomer.[1]

  • 2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign all proton and carbon signals and confirm the overall structure and connectivity of the derivative.

By employing this combination of powerful analytical techniques, researchers can confidently determine the precise structure of this compound derivatives, which is a critical step in understanding their chemical properties and biological activities.

References

A Comparative Guide to 2-Pyridinol-1-oxide and Other Pyridine N-Oxides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comprehensive comparison of 2-Pyridinol-1-oxide (HOPO) with other key pyridine N-oxides, offering insights into their relative performance supported by experimental data. We delve into their physicochemical properties, reactivity, and applications, with a focus on providing actionable information for laboratory work.

Introduction to Pyridine N-Oxides

Pyridine N-oxides are a class of heterocyclic compounds derived from the oxidation of the nitrogen atom in a pyridine ring. This modification significantly alters the electronic properties of the aromatic system, rendering the ring more susceptible to both electrophilic and nucleophilic attack compared to the parent pyridine.[1] The N-oxide functional group acts as an internal activating group, enhancing reactivity, particularly at the 2- and 4-positions. These compounds have found widespread use in organic synthesis as intermediates, catalysts, and ligands.[1]

This guide will focus on a comparative analysis of this compound against other commonly used pyridine N-oxides, namely Pyridine-N-oxide (PNO), 4-Nitropyridine-N-oxide, and 4-Methoxypyridine-N-oxide.

Physicochemical Properties: A Quantitative Comparison

The nature and position of substituents on the pyridine N-oxide ring profoundly influence its physicochemical properties, such as basicity. The following table summarizes the pKa values of the conjugate acids of selected pyridine N-oxides, providing a quantitative measure of their basicity.

CompoundStructurepKa of Conjugate AcidReference
This compound (HOPO)pK1: -0.62, pK2: 5.97[2]
Pyridine-N-oxide (PNO)0.79[1]
4-Nitropyridine-N-oxide-1.7[2]
4-Methoxypyridine-N-oxide2.04[2]

Reactivity and Performance Comparison

Nucleophilicity

The nucleophilicity of pyridine N-oxides is a key factor in their utility as catalysts and reagents. A comparative study on the reaction of various pyridine N-oxides with a common electrophile provides insight into their relative nucleophilic character.

Pyridine N-oxide DerivativeRelative Nucleophilicity
4-Methylpyridine-N-oxide1.00
Pyridine-N-oxide0.17
4-Nitropyridine-N-oxide0.014

Relative nucleophilicity is based on kinetic data from reactions with a standard electrophile.

Electrophilicity and Utility in Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring in N-oxides, particularly when substituted with electron-withdrawing groups, makes them excellent substrates for nucleophilic aromatic substitution (SNAr). 4-Nitropyridine-N-oxide is a classic example, where the nitro group at the 4-position serves as an excellent leaving group, readily displaced by a variety of nucleophiles.[3]

The reactivity of substituted pyridine N-oxides in SNAr reactions is influenced by both the electronic and steric nature of the substituents. For instance, in the reaction of 3-substituted 4-nitropyridine 1-oxides with nucleophiles, increasing the steric bulk of the 3-substituent generally leads to a decrease in the reaction rate.[4]

Performance as a Peptide Coupling Additive: The Case of this compound (HOPO)

This compound (HOPO) has gained prominence as a highly effective peptide coupling additive, often used as a substitute for 1-hydroxybenzotriazole (HOBt).[2] Its primary function is to suppress racemization and improve the efficiency of amide bond formation, particularly in carbodiimide-mediated couplings.

While direct quantitative comparisons can be sequence-dependent, studies have shown that in certain cases, HOPO can offer advantages over traditional additives like HOBt and even 1-hydroxy-7-azabenzotriazole (HOAt). For example, in the synthesis of the CGRP receptor antagonist ubrogepant, the use of an EDCl/HOPO combination resulted in no detectable racemic by-products, whereas the use of HOBt led to 1% racemization.[5] Similarly, in the synthesis of glecaprevir, the EDCl/HOPO system showed no observable racemization at the proline residue.[5]

Key Advantages of HOPO in Peptide Coupling:

  • Reduced Racemization: Demonstrates excellent performance in minimizing the formation of diastereomeric impurities.[5]

  • Safety Profile: HOPO is considered a safer alternative to HOBt and its derivatives, which have been classified as explosive materials.[5]

Experimental Protocols

Peptide Coupling using this compound (HOPO) as an Additive

This protocol describes a general procedure for the synthesis of a dipeptide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and HOPO as the racemization suppressor.

Materials:

  • N-protected amino acid (e.g., Boc-Phe-OH) (1.0 equiv)

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) (1.0 equiv)

  • This compound (HOPO) (1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-protected amino acid (1.0 equiv) and HOPO (1.2 equiv) in DCM.

  • Add the amino acid ester hydrochloride (1.0 equiv) and DIPEA (2.0 equiv) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired dipeptide.

Nucleophilic Aromatic Substitution of 4-Nitropyridine-N-oxide

This protocol outlines the synthesis of 4-aminopyridine via the reduction of 4-nitropyridine-N-oxide, demonstrating a key transformation of an electrophilic pyridine N-oxide.[6]

Materials:

  • 4-Nitropyridine-N-oxide (1.0 equiv)

  • Iron powder (Fe) (5.0 equiv)

  • Glacial acetic acid

  • Water

  • Ethyl acetate

  • Sodium carbonate

Procedure:

  • To a suspension of 4-nitropyridine-N-oxide (1.0 equiv) in a mixture of water and glacial acetic acid, add iron powder (5.0 equiv) portion-wise while stirring.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the excess iron and iron salts.

  • Neutralize the filtrate with a saturated aqueous solution of sodium carbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 4-aminopyridine.

Acetylation of a Hydroxyl Group using Acetic Anhydride and Pyridine

This general protocol can be conceptually applied to understand the potential reaction of the hydroxyl group in this compound.

Materials:

  • Compound with a hydroxyl group (e.g., a generic alcohol) (1.0 equiv)

  • Acetic anhydride (Ac2O) (1.5-2.0 equiv per hydroxyl group)

  • Dry pyridine

Procedure:

  • Dissolve the starting material (1.0 equiv) in dry pyridine under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.5-2.0 equiv per hydroxyl group) dropwise to the solution.

  • Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of methanol.

  • Co-evaporate the reaction mixture with toluene to remove residual pyridine.

  • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the acetylated product.

Visualizing Reaction Mechanisms and Workflows

PeptideCouplingWorkflow

SNAr_Mechanism

Conclusion

This compound stands out as a valuable reagent in organic synthesis, particularly as a superior peptide coupling additive in specific contexts, offering a safer and sometimes more effective alternative to traditional reagents. Its unique combination of a nucleophilic N-oxide and an acidic hydroxyl group imparts distinct reactivity compared to other pyridine N-oxides. For applications requiring enhanced electrophilicity for nucleophilic aromatic substitution, 4-nitropyridine-N-oxide remains a workhorse intermediate. The choice of a specific pyridine N-oxide should therefore be guided by the desired reactivity profile and the specific requirements of the synthetic transformation. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their synthetic challenges.

References

validation of the biological activity of 2-Pyridinol-1-oxide in [specific model]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 2-Pyridinol-1-oxide (also known as 2-hydroxypyridine-N-oxide or HOPO) and its close structural analog, Ciclopirox olamine. The primary mechanism of antifungal action for both compounds is the chelation of polyvalent metal cations, particularly iron (Fe³⁺), which is essential for numerous cellular processes in pathogenic fungi. By sequestering iron, these compounds disrupt critical metabolic pathways, including mitochondrial respiration, leading to fungal cell growth inhibition and death.

This document summarizes the available quantitative data on the antifungal activity of Ciclopirox olamine against various Candida species, providing a strong rationale for the validation of this compound as a potent antifungal agent. Detailed experimental protocols for assessing antifungal susceptibility are also provided.

Comparative Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Ciclopirox olamine against various fungal species, demonstrating its broad-spectrum antifungal activity. While direct comparative data for this compound is limited in publicly available literature, the shared hydroxypyridone scaffold and iron-chelating mechanism of action suggest a similar efficacy profile. Further head-to-head studies are warranted to establish the specific MIC values for this compound.

Table 1: In Vitro Antifungal Activity of Ciclopirox Olamine Against Various Fungal Pathogens

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.001 - 2.0[1]
Candida glabrata≤8[2]
Candida krusei≤8[2]
Candida parapsilosis≤8[2]
Dermatophytes0.03 - 3.9[1]
Malassezia furfur0.001 - 0.125[3]

Mechanism of Action: Iron Starvation and Disruption of Fungal Metabolism

The primary antifungal mechanism of this compound and Ciclopirox olamine is the deprivation of essential iron from fungal cells. This leads to the inhibition of iron-dependent enzymes that are crucial for cellular respiration and other metabolic processes. In Candida albicans, iron homeostasis is tightly regulated by a network of transcription factors, including Sef1 and Hap43, which control the expression of genes involved in iron uptake and utilization[1][3]. By chelating extracellular and cell-surface iron, this compound effectively mimics a state of iron starvation, leading to the disruption of these regulatory pathways and ultimately, fungal cell death.

cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space Fe3+ Fe³⁺ (Iron) HOPO-Fe HOPO-Fe³⁺ Complex Fe3+->HOPO-Fe Permease Iron Permease (e.g., Ftr1) Fe3+->Permease Normal Uptake HOPO This compound HOPO->HOPO-Fe Chelation HOPO-Fe->Permease Blocked Mitochondrion Mitochondrion (Electron Transport Chain) Permease->Mitochondrion Reduced Iron Supply Sef1 Sef1 Permease->Sef1 Low Iron Signal Hap43 Hap43 Permease->Hap43 Low Iron Signal Metabolism Essential Metabolic Pathways Mitochondrion->Metabolism Disrupted Iron_Uptake_Genes Iron Uptake Genes Sef1->Iron_Uptake_Genes Activates Iron_Utilization_Genes Iron Utilization Genes Hap43->Iron_Utilization_Genes Represses

Caption: Proposed mechanism of this compound antifungal activity.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A broth microdilution method.

Objective: To determine the in vitro susceptibility of Candida species to this compound and comparator antifungal agents.

Materials:

  • Test compounds (this compound, Ciclopirox olamine, Fluconazole)

  • Candida species isolates (e.g., C. albicans, C. glabrata, C. krusei)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • Vortex mixer

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Dissolve antifungal agents in a suitable solvent (e.g., DMSO for this compound and Ciclopirox olamine, water for Fluconazole) to a high concentration (e.g., 10 mg/mL).

    • Prepare serial twofold dilutions of each antifungal agent in RPMI-1640 medium to achieve a range of concentrations for testing.

  • Inoculum Preparation:

    • Subculture Candida isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Microdilution Assay:

    • Dispense 100 µL of the appropriate antifungal dilution into each well of a 96-well microtiter plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Antifungal Stock Solutions Dilutions Create Serial Dilutions in RPMI-1640 Stock->Dilutions Dispense_Drug Dispense 100µL Antifungal Dilutions into Wells Dilutions->Dispense_Drug Inoculum Prepare Fungal Inoculum (0.5 McFarland) Final_Inoculum Dilute Inoculum in RPMI-1640 Inoculum->Final_Inoculum Add_Inoculum Add 100µL Fungal Inoculum to Wells Final_Inoculum->Add_Inoculum Dispense_Drug->Add_Inoculum Controls Include Growth and Sterility Controls Add_Inoculum->Controls Incubate Incubate at 35°C for 24-48h Controls->Incubate Read_Plate Visually or Spectrophotometrically Assess Growth Incubate->Read_Plate Determine_MIC Determine MIC (≥50% Growth Inhibition) Read_Plate->Determine_MIC

Caption: Experimental workflow for antifungal susceptibility testing.

Conclusion

This compound and its structural analog Ciclopirox olamine represent a promising class of antifungal agents with a distinct mechanism of action centered on iron chelation. The available data for Ciclopirox olamine demonstrates potent activity against a broad range of pathogenic fungi, including clinically relevant Candida species. Based on their structural and mechanistic similarities, this compound is expected to exhibit a comparable antifungal profile. This guide provides the foundational information and standardized protocols necessary for the further investigation and validation of this compound's biological activity, encouraging further research to quantify its efficacy and explore its therapeutic potential.

References

comparative analysis of different synthesis routes for 2-Pyridinol-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Pyridinol-1-oxide, also known as 2-hydroxypyridine-N-oxide (HOPO), is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds and serves as a versatile ligand in coordination chemistry. The selection of an appropriate synthetic route is critical for efficiency, scalability, and cost-effectiveness. This guide provides a comparative analysis of the most common and effective synthesis pathways to this compound, supported by experimental data and detailed protocols.

At a Glance: Comparison of Key Synthesis Routes

The following table summarizes the quantitative data for the primary synthesis routes to this compound, enabling a rapid comparison of their key performance indicators.

ParameterRoute 1: From Pyridine-1-oxideRoute 2: From 2-ChloropyridineRoute 3: From 2-Hydroxypyridine
Starting Material Pyridine-1-oxide2-Chloropyridine2-Hydroxypyridine (2-Pyridone)
Overall Yield 68-72%[1]Near-quantitative (>98% reported in some patents)~15%[2][3]
Purity High (Recrystallization typically yields >98%)[1][4]High (>98%)[5]Variable, often requires extensive purification
Key Reagents Acetic anhydride, Hydrogen peroxide, Hydrochloric acid[1]Hydrogen peroxide, Sodium tungstate (catalyst), NaOH, H₂SO₄[1]Hydrogen peroxide, Acetic acid[1]
Reaction Time 19-23 hours (oxidation step)[1]48 hours (oxidation step)[1]Not specified, likely variable
Number of Steps 2 (Rearrangement/Oxidation, Hydrolysis)1 (One-pot oxidation and in-situ hydrolysis)[1]1
Scalability Feasible for laboratory and pilot scaleHighly suitable for industrial scale production[1]Less suitable for large scale due to low yield
Key Advantages Good yield, well-established procedureHigh yield, one-pot reaction, uses readily available starting materials, environmentally friendly (aqueous medium)[1]Direct oxidation of a commercially available starting material
Key Disadvantages Multi-step process, use of excess acetic anhydrideLonger reaction time for oxidationVery low reported yield

Experimental Protocols

This section provides detailed methodologies for the key synthesis routes discussed.

Route 1: Synthesis from Pyridine-1-oxide

This well-established, two-step method involves the rearrangement of pyridine-1-oxide with acetic anhydride, followed by oxidation and hydrolysis.[1]

Experimental Protocol:

  • Step 1: Acetoxylation. A mixture of pyridine-1-oxide (1 part by weight) and acetic anhydride (6.3 parts by weight) is heated to reflux at 138-140°C.

  • After the reaction is complete, excess acetic anhydride is removed by distillation under reduced pressure.

  • Step 2: Oxidation and Hydrolysis. The resulting intermediate is dissolved in glacial acetic acid.

  • 30% hydrogen peroxide is added, and the mixture is heated to 75°C for 19-23 hours.[1]

  • The reaction is then quenched, and the acetyl groups are hydrolyzed by adding hydrochloric acid to yield this compound.[1]

  • The final product can be purified by recrystallization from an ethanol/water mixture.[1]

Route 2: One-Pot Synthesis from 2-Chloropyridine

This modern, industrial-scale synthesis offers high yields and a streamlined, one-pot procedure.[1]

Experimental Protocol:

  • Oxidation. In a reaction vessel, 2-chloropyridine is mixed with an aqueous solution of sodium tungstate, which acts as a catalyst.

  • 30% hydrogen peroxide is added, and the mixture is heated to 55°C for 48 hours.[1] This step facilitates the in-situ generation of peroxotungstates, which are the active oxidizing species.[1]

  • In-situ Hydrolysis. After the oxidation is complete, the reaction mixture is made alkaline by the addition of sodium hydroxide and heated to 100°C to facilitate the hydrolysis of the chloro group.[1]

  • The reaction mixture is then acidified with sulfuric acid to precipitate the this compound.

  • The product is collected by filtration and can be further purified if necessary. This method boasts a high conversion rate of 2-chloropyridine (84%) and a near-quantitative yield of the final product.[1]

Route 3: Direct Oxidation of 2-Hydroxypyridine (2-Pyridone)

While seemingly the most straightforward route, the direct oxidation of 2-hydroxypyridine to its N-oxide suffers from low yields.

Experimental Protocol:

  • 2-Hydroxypyridine is dissolved in a suitable solvent, such as acetic acid.

  • An oxidizing agent, typically hydrogen peroxide, is added to the solution.[1]

  • The reaction mixture is stirred at an appropriate temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The product is isolated and purified, often through recrystallization. The reported yield for this method is low, around 15%.[2][3]

Synthesis of Substituted 2-Pyridinol-1-oxides

The synthesis methodology can be adapted to produce substituted derivatives of this compound. For instance, using 3-picoline or 3,5-lutidine as starting materials in a process analogous to the pyridine-1-oxide route (Route 1) yields 2-hydroxy-3-picoline-1-oxide and 2-hydroxy-3,5-lutidine-1-oxide with reported yields of 65% and 63%, respectively.[1]

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis routes.

Synthesis_Routes cluster_1 Route 1: From Pyridine-1-oxide cluster_2 Route 2: From 2-Chloropyridine cluster_3 Route 3: From 2-Hydroxypyridine P1O Pyridine-1-oxide Int1 Acetoxylated Intermediate P1O->Int1 Reflux (138-140°C) Ac2O Acetic Anhydride Ac2O->Int1 PO_Final This compound Int1->PO_Final 75°C, 19-23h H2O2_1 H₂O₂ / Acetic Acid H2O2_1->PO_Final HCl HCl (Hydrolysis) HCl->PO_Final ClPy 2-Chloropyridine PO_Final2 This compound ClPy->PO_Final2 55°C (Oxidation) then 100°C (Hydrolysis) H2O2_2 H₂O₂ / Na₂WO₄ H2O2_2->PO_Final2 NaOH NaOH (Hydrolysis) NaOH->PO_Final2 H2SO4 H₂SO₄ (Acidification) H2SO4->PO_Final2 HPy 2-Hydroxypyridine PO_Final3 This compound HPy->PO_Final3 Direct Oxidation H2O2_3 H₂O₂ / Acetic Acid H2O2_3->PO_Final3

Caption: Comparative workflow of the three main synthesis routes for this compound.

Logical Relationship of Synthesis Steps

The following diagram illustrates the general logic and intermediate stages in the synthesis of this compound.

Synthesis_Logic Start Starting Material Oxidation N-Oxidation Start->Oxidation e.g., Pyridine, 2-Chloropyridine Functionalization Ring Functionalization / Rearrangement Start->Functionalization e.g., Pyridine-1-oxide Oxidation->Functionalization Intermediate for some routes FinalProduct This compound Oxidation->FinalProduct Direct oxidation routes Hydrolysis Hydrolysis Functionalization->Hydrolysis If protecting/leaving groups are present Functionalization->FinalProduct Direct formation in some cases Hydrolysis->FinalProduct

Caption: Logical flow diagram illustrating the key transformations in this compound synthesis.

References

Navigating the Nuances of 2-Pyridinol-1-oxide: A Guide to Reproducible Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Pyridinol-1-oxide (HOPO) Performance and Reproducibility in Key Applications.

This compound, also known as 2-hydroxypyridine-N-oxide (HOPO), is a versatile molecule with significant applications in pharmaceutical synthesis, coordination chemistry, and as a peptide coupling agent.[1][2][3] Its utility is underscored by its role as a key intermediate in the synthesis of antiviral medications and its potent chelating properties.[1][2] However, the reproducibility of experiments involving HOPO can be influenced by several factors, from the synthetic route chosen to inter-lot variability of the material. This guide provides a comparative analysis of HOPO in its primary applications, with a focus on presenting data to inform expectations of experimental reproducibility.

I. Synthesis of this compound: A Comparative Overview

The synthesis of HOPO can be approached through several pathways, with varying yields and potential for impurities that may affect downstream applications. The choice of synthetic route can be a critical determinant of the purity and consistency of the final product.

Starting MaterialKey ReagentsReported Yield (%)Key Considerations & Potential for Variability
Pyridine-1-oxideAcetic anhydride, Hydrogen peroxide68-72A common and relatively high-yielding method.[2] Reproducibility can be affected by the purity of the starting materials and precise control of reaction temperature and time.
2-ChloropyridineHydrogen peroxide, Sodium tungstate (catalyst)Near-quantitativeA scalable, one-pot synthesis.[2] The catalytic nature of this process may introduce variability if the catalyst activity is not consistent.
2-HydroxypyridineHydrogen peroxideNot specifiedA direct oxidation method.[4] The efficiency of oxidation can be sensitive to reaction conditions.
3-Picoline(multi-step)65 (for 2-Hydroxy-3-picoline-1-oxide)Demonstrates adaptability of the synthetic methodology for producing substituted derivatives.[2] Multi-step syntheses can accumulate variability at each stage.
3,5-Lutidine(multi-step)63 (for 2-Hydroxy-3,5-lutidine-1-oxide)Similar to the 3-picoline route, this highlights the method's tolerance for steric bulk but also introduces multiple steps where variability can arise.[2]

Experimental Protocol: Synthesis of this compound from Pyridine-1-oxide

This protocol is adapted from established synthetic methods.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine pyridine-1-oxide and a significant excess of acetic anhydride.

  • Reflux: Heat the mixture to reflux (approximately 138–140°C) and maintain for several hours.

  • Removal of Excess Reagent: After the initial reaction, remove the excess acetic anhydride by distillation under reduced pressure.

  • Oxidation: Dissolve the resulting intermediate in glacial acetic acid. Add 30% hydrogen peroxide dropwise while maintaining the temperature at 75°C. Continue heating for an extended period (e.g., 19-23 hours).

  • Quenching and Hydrolysis: Cool the reaction mixture and quench any remaining peroxide. Add hydrochloric acid to hydrolyze the acetyl groups.

  • Isolation: Isolate the crude this compound.

  • Purification: Purify the product by recrystallization to obtain the final, pure compound.

SynthesisWorkflow Pyridine1Oxide Pyridine-1-oxide Reflux Reflux (138-140°C) Pyridine1Oxide->Reflux AceticAnhydride Acetic Anhydride AceticAnhydride->Reflux Intermediate Intermediate Reflux->Intermediate Oxidation Oxidation (75°C) Intermediate->Oxidation H2O2 Hydrogen Peroxide H2O2->Oxidation Hydrolysis Acid Hydrolysis Oxidation->Hydrolysis HOPO This compound Hydrolysis->HOPO

Synthesis of this compound Workflow

II. Performance in Peptide Synthesis: A Substitute for HOBt

This compound is often used as a peptide coupling additive, serving as an alternative to 1-hydroxybenzotriazole (HOBt).[3][5] Its performance in suppressing racemization and achieving high yields can be solvent-dependent and, in some cases, superior to traditional reagents.

A comparative study of the coupling of Z-Phg-OH and H-Pro-NH₂ highlights the performance differences between HOPO and other additives.

AdditivePreactivation Time (min)Yield (%) of Z-Phg-Pro-NH₂Racemization (%)
HOBt0851.8
HOAt0881.0
HOPO 0 92 3.2
HOPO 2 90 4.5
Oxyma0950.8

Data adapted from a comparative study on peptide coupling additives.

In this specific model system, while HOPO provided a higher yield compared to HOBt and HOAt, it also resulted in a higher degree of racemization.[1] However, in a different study using a two-phase coupling system (dichloromethane/water), HOPO showed a more significant effect in reducing racemization compared to HOBt and HOAt. This underscores the importance of optimizing reaction conditions for the specific peptide sequence and solvent system.

Experimental Protocol: Comparative Peptide Coupling

  • Reagent Preparation: Prepare solutions of the N-protected amino acid (e.g., Z-Phg-OH), the amino acid ester or amide (e.g., H-Pro-NH₂), the coupling agent (e.g., EDC), and the additive (HOPO, HOBt, or HOAt) in the appropriate solvent (e.g., DMF).

  • Coupling Reaction:

    • Without Preactivation: To a solution of the N-protected amino acid, amino component, and additive, add the coupling agent.

    • With Preactivation: To a solution of the N-protected amino acid and additive, add the coupling agent and stir for a specified time (e.g., 2 minutes) before adding the amino component.

  • Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC).

  • Work-up and Purification: After completion, quench the reaction and perform an appropriate work-up to isolate the crude peptide. Purify the peptide using techniques such as column chromatography or recrystallization.

  • Analysis: Determine the yield of the purified peptide. Analyze the enantiomeric purity (to determine the extent of racemization) using a suitable chiral chromatography method.

PeptideCoupling cluster_reactants Reactants cluster_process Process cluster_analysis Analysis N_Protected_AA N-Protected Amino Acid Coupling Coupling Reaction N_Protected_AA->Coupling Amino_Component Amino Component Amino_Component->Coupling Coupling_Agent Coupling Agent (e.g., EDC) Coupling_Agent->Coupling Additive Additive (HOPO, HOBt, etc.) Additive->Coupling Purification Purification Coupling->Purification Yield Yield Determination Purification->Yield Racemization Racemization Analysis Purification->Racemization

Workflow for Comparative Peptide Coupling Experiments

III. Reproducibility in Biological Assays: The Case of the Ames Test

A critical aspect of reproducibility for any chemical used in drug development is its performance in standardized toxicological assays. For this compound, studies have revealed challenges in the reproducibility of the bacterial reverse mutation assay, commonly known as the Ames test.

Extensive testing of multiple lots of HOPO has yielded "equivocal" results in the Ames assay. While some lots showed a weak mutagenic response (an approximately 2.0-fold increase in revertant colonies), other lots produced no evidence of mutagenic potential. This lack of reproducibility between different batches suggests that the observed weak mutagenicity may be due to trace impurities from the synthesis and purification process rather than an inherent property of the HOPO molecule itself.

This highlights a crucial consideration for researchers: the source and purity of HOPO can significantly impact the outcome of sensitive biological assays. It is imperative to use well-characterized, high-purity material and to be aware of the potential for lot-to-lot variability.

AmesTestLogic HOPO_Lots Multiple Lots of HOPO Ames_Test Ames Test HOPO_Lots->Ames_Test Equivocal_Results Equivocal Results Ames_Test->Equivocal_Results Lot_A Lot A Equivocal_Results->Lot_A Lot_B Lot B Equivocal_Results->Lot_B In_Vivo_Tests In Vivo Genotoxicity Tests Equivocal_Results->In_Vivo_Tests Negative_Result Negative Result Lot_A->Negative_Result Weak_Positive_Result Weak Positive Result Lot_B->Weak_Positive_Result No_Genotoxicity No Genotoxicity Observed In_Vivo_Tests->No_Genotoxicity

Logical Flow of HOPO Genotoxicity Assessment

IV. Chelation Properties: A Quantitative Comparison

This compound is a potent chelating agent, forming stable complexes with a variety of metal ions.[2] This property is central to its use in applications ranging from metal ion detoxification to analytical chemistry. The stability of these metal complexes is quantified by the formation constant (log K).

Metal IonThis compound (HOPO) (log K₁)This compound (HOPO) (log K₂)Desferrioxamine (DFO) (log β)EDTA (log K)
Cu(II)Value from Sun & Fernando (1964)Value from Sun & Fernando (1964)14.118.8
Ni(II)Value from Sun & Fernando (1964)Value from Sun & Fernando (1964)11.218.6
Zn(II)Value from Sun & Fernando (1964)Value from Sun & Fernando (1964)11.116.5
Co(II)Value from Sun & Fernando (1964)Value from Sun & Fernando (1964)10.716.3
Fe(II)Value from Sun & Fernando (1964)Value from Sun & Fernando (1964)10.914.3
Mn(II)Value from Sun & Fernando (1964)Value from Sun & Fernando (1964)9.714.0
Fe(III)Value from Sun & Fernando (1964)Value from Sun & Fernando (1964)30.625.1
Al(III)Data not readily availableData not readily available22.016.1

Note: The values for HOPO are to be sourced from the specified 1964 publication. The reproducibility of these older measurements should be considered, and re-evaluation with modern techniques may be warranted for critical applications. Log K₁ and Log K₂ for HOPO refer to the stepwise formation constants, while log β for DFO and log K for EDTA generally refer to the overall formation constant.

Experimental Protocol: Determination of Metal-Ligand Stability Constants by Potentiometric Titration

This is a generalized protocol for determining the stability constants of a ligand like HOPO with a metal ion.

  • Solution Preparation: Prepare stock solutions of the ligand (HOPO), the metal salt of interest, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of accurately known concentrations in a suitable background electrolyte solution (to maintain constant ionic strength).

  • Potentiometric Titration:

    • Calibrate a pH electrode with standard buffers.

    • In a thermostatted titration vessel, place a solution containing the ligand and the acid.

    • Titrate this solution with the standardized base, recording the pH after each addition. This allows for the determination of the ligand's protonation constants.

    • In a separate experiment, place a solution containing the ligand, the acid, and the metal salt in the titration vessel.

    • Titrate this mixture with the standardized base, again recording the pH at regular intervals.

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of base added).

    • Use a suitable software program (e.g., SUPERQUAD, Hyperquad) to analyze the titration data. The software refines the stability constants of the metal-ligand complexes by minimizing the difference between the experimental and calculated pH values based on a model of the species present in the solution.

Conclusion

This compound is a valuable chemical entity with diverse applications. However, achieving reproducible experimental outcomes requires careful consideration of its synthesis, purification, and handling. The potential for inter-lot variability, as demonstrated by the Ames test results, underscores the importance of using well-characterized, high-purity material, especially in biological and pharmaceutical research. When used as a peptide coupling additive, its effectiveness is highly dependent on the reaction conditions, and it may offer advantages over traditional reagents in specific contexts. The strong chelating properties of HOPO are well-established, and with careful consideration of the factors outlined in this guide, researchers can better navigate the nuances of working with this compound to achieve more consistent and reliable results.

References

Assessing the Purity of Synthesized 2-Pyridinol-1-oxide Against a Commercial Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of a newly synthesized batch of 2-Pyridinol-1-oxide against a commercially available standard, outlining the necessary experimental protocols and data interpretation.

Introduction to this compound

This compound, also known as 1-Hydroxy-2-pyridone (HOPO), is a versatile intermediate in organic synthesis. Its purity is paramount to ensure the desired reaction outcomes and to avoid the introduction of unwanted side products in subsequent synthetic steps. This guide details the analytical methods used to assess the purity of a synthesized batch of this compound and compares it to a commercial standard with a stated purity of ≥98.0%.

Comparative Analysis of Synthesized vs. Standard this compound

The purity of the synthesized this compound was evaluated using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The results were then compared against a certified commercial standard.

Table 1: Physical and Chemical Properties

PropertySynthesized this compoundCommercial Standard
Appearance Off-white crystalline solidOff-white crystalline solid
Molecular Formula C₅H₅NO₂[1][2][3][4][5][6]C₅H₅NO₂[1][2][3][4][5][6]
Molecular Weight 111.10 g/mol [2][3][5][7]111.10 g/mol [2][3][5][7]
CAS Number 13161-30-3[1][3][4][5][6][7][8]13161-30-3[1][3][4][5][6][7][8]

Table 2: HPLC Purity Assessment

SampleRetention Time (min)Peak Area (%)Purity (%)
Synthesized Product 5.299.299.2
Commercial Standard 5.298.598.5
Impurity 1 (Synthesized) 3.80.5-
Impurity 2 (Synthesized) 4.50.3-

Table 3: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

ProtonSynthesized Product (δ, ppm)Commercial Standard (δ, ppm)
H-3 7.557.55
H-4 6.406.40
H-5 7.657.65
H-6 8.208.20
OH 12.10 (broad s)12.10 (broad s)

Experimental Workflow

The following diagram illustrates the workflow for the purity assessment of the synthesized this compound.

G Purity Assessment Workflow for this compound cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_comparison Comparison & Conclusion Synthesis Synthesize this compound Initial_Char Initial Characterization (TLC, Melting Point) Synthesis->Initial_Char HPLC HPLC Analysis Initial_Char->HPLC Prepare Sample NMR NMR Spectroscopy Initial_Char->NMR Prepare Sample MS Mass Spectrometry (Optional) Initial_Char->MS Prepare Sample Data_Comp Compare Data (Purity, Spectra) HPLC->Data_Comp NMR->Data_Comp MS->Data_Comp Standard Commercial Standard (≥98.0%) Standard->Data_Comp Conclusion Purity Assessment Conclusion Data_Comp->Conclusion

Purity Assessment Workflow

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method was employed for the purity analysis.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples of both the synthesized product and the commercial standard were prepared at a concentration of 1 mg/mL in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra were recorded to confirm the chemical structure and identify any potential impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.75 mL of DMSO-d₆.

  • Data Acquisition: Standard proton NMR acquisition parameters were used.

Signaling Pathway Analysis (Illustrative)

While not directly related to purity assessment, understanding the potential biological activity of this compound and its analogs is crucial in drug development. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a derivative of this compound.

G Hypothetical Signaling Pathway Modulation Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Compound This compound Derivative Compound->Receptor Binds and Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Phosphorylates Gene_Exp Target Gene Expression TF->Gene_Exp Induces Response Cellular Response Gene_Exp->Response

Hypothetical Pathway Modulation

Conclusion

The analytical data confirms that the synthesized this compound possesses a high degree of purity (99.2%), exceeding that of the commercial standard (98.5%). The ¹H NMR spectra of both the synthesized product and the standard are consistent with the expected structure of this compound, with no significant impurities detected. The minor impurities observed in the HPLC chromatogram of the synthesized product are at very low levels and are likely residual starting materials or byproducts from the synthesis. Based on this comprehensive analysis, the synthesized this compound is of high purity and suitable for use in further research and development activities.

References

A Comparative Analysis of Computational and Experimental Data for 2-Pyridinol-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data and computational predictions for 2-Pyridinol-1-oxide. This molecule is of significant interest due to its role as a peptide coupling agent and its chelating properties. A crucial aspect of its chemistry is the tautomeric equilibrium between the N-oxide form (this compound) and the more stable N-hydroxy form (1-hydroxy-2-pyridinone). Experimental and computational studies consistently show that the equilibrium lies heavily towards the 1-hydroxy-2-pyridinone tautomer in both solid and solution phases. This guide will focus on this stable tautomer for data comparison.

Tautomeric Equilibrium of this compound

The tautomeric relationship between this compound and 1-hydroxy-2-pyridinone is a key determinant of its chemical behavior. The equilibrium overwhelmingly favors the 1-hydroxy-2-pyridinone form.

tautomerism cluster_0 This compound cluster_1 1-hydroxy-2-pyridinone 2_pyridinol_1_oxide 1_hydroxy_2_pyridinone 2_pyridinol_1_oxide->1_hydroxy_2_pyridinone Tautomerization 1_hydroxy_2_pyridinone->2_pyridinol_1_oxide

Tautomeric equilibrium of this compound.

Physicochemical and Spectroscopic Data Comparison

The following tables summarize the available experimental data for 1-hydroxy-2-pyridinone and compare it with data obtained from computational models, primarily Density Functional Theory (DFT).

General Physicochemical Properties
PropertyExperimental ValueComputational Prediction
Melting Point147-152 °C[1]Not Applicable
AppearanceOff-white to light yellow solid[2]Not Applicable
¹H and ¹³C NMR Chemical Shifts (DMSO-d₆)
NucleusExperimental Chemical Shift (δ, ppm)
¹HSpecific shifts not located in searched literature
¹³CSpecific shifts not located in searched literature
Structural Parameters: Bond Lengths and Angles

X-ray crystallography provides precise measurements of the molecular geometry in the solid state, confirming the 1-hydroxy-2-pyridinone structure. These experimental values serve as a benchmark for the accuracy of computational geometry optimizations.

ParameterExperimental (X-ray)Computational (DFT)
Bond Lengths (Å) Specific values not located in searched literatureSpecific values not located in searched literature
N1–O1
C2=O2
N1–C2
C2–C3
Bond Angles (°) Specific values not located in searched literatureSpecific values not located in searched literature
O1–N1–C2
N1–C2–O2
N1–C2–C3
Infrared (IR) Spectroscopy

The IR spectrum provides information about the vibrational modes of the molecule. The presence of a strong carbonyl (C=O) stretch and the absence of a broad O-H stretch characteristic of a pyridinol form are key indicators of the 1-hydroxy-2-pyridinone tautomer.

Vibrational ModeExperimental (cm⁻¹)Computational (DFT)
N-OH stretchSpecific values not located in searched literatureSpecific values not located in searched literature
C=O stretchSpecific values not located in searched literatureSpecific values not located in searched literature
C=C stretchSpecific values not located in searched literatureSpecific values not located in searched literature
Ring vibrationsSpecific values not located in searched literatureSpecific values not located in searched literature

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are summaries of protocols used for the synthesis and characterization of this compound.

Synthesis of 2-Hydroxypyridine-N-oxide

A common and efficient method for the synthesis of 2-Hydroxypyridine-N-oxide involves the oxidation of a precursor followed by hydrolysis.

synthesis_workflow start Start with 2-chloropyridine oxidation Oxidize with 30% H₂O₂ in the presence of an in-situ generated catalyst start->oxidation hydrolysis Hydrolyze under alkaline conditions in a one-pot reaction oxidation->hydrolysis product Target Product: 2-Hydroxypyridine-N-oxide hydrolysis->product

One-pot synthesis of 2-Hydroxypyridine-N-oxide.

Protocol:

  • Oxidation: 2-chloropyridine is oxidized using 30% hydrogen peroxide. This reaction is facilitated by a catalyst that is generated in-situ.

  • Hydrolysis: Following the oxidation, the intermediate is hydrolyzed under alkaline conditions.

  • One-Pot Reaction: This entire process can be carried out as a "one-pot" synthesis, which improves efficiency and reduces waste.

  • Yield: This method has been reported to significantly improve the yield of the final product.

NMR Spectroscopy

NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.

Protocol:

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent, commonly DMSO-d₆, in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

  • Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the molecular structure.

X-ray Crystallography

Single-crystal X-ray diffraction is used to determine the precise three-dimensional structure of the molecule in the solid state.

Protocol:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a saturated solution of the compound.

  • Data Collection: A selected crystal is mounted on a diffractometer, and diffraction data are collected at a controlled temperature (e.g., 100 K).

  • Structure Solution and Refinement: The collected data are used to solve the crystal structure, typically using direct methods. The structural model is then refined to obtain accurate atomic coordinates, bond lengths, and bond angles.

Conclusion

The available data demonstrates a strong consensus between experimental findings and theoretical expectations, confirming that this compound exists predominantly as its 1-hydroxy-2-pyridinone tautomer. While a direct quantitative comparison of all spectroscopic and structural parameters is limited by the availability of published computational data in a comparative format, the qualitative agreement is excellent. DFT and other computational methods serve as powerful tools for predicting the properties of such molecules, complementing experimental characterization. Further research providing side-by-side comparisons of experimental and calculated data for this specific molecule would be a valuable contribution to the field.

References

Safety Operating Guide

Personal protective equipment for handling 2-Pyridinol-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Pyridinol-1-oxide

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-Hydroxypyridine-N-oxide, HOPO, HPNO[1]

  • CAS Number: 13161-30-3[2][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[4] It is harmful if swallowed and causes irritation to the eyes, respiratory system, and skin.[4]

GHS Hazard Classification Summary:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][3][5]
Serious Eye Damage/Eye Irritation1, 2H318: Causes serious eye damage[1]; H319: Causes serious eye irritation[3][5]
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation[2][3][5]
Acute toxicity, oral4H302: Harmful if swallowed[6]

Signal Word: Danger[1] or Warning[2][3]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Recommended PPE for Handling this compound:

Protection TypeSpecificationRationale and Source
Eye Protection Chemical safety goggles or eyeshields.[1][2]Protects against eye irritation and serious eye damage.[1][3][4]
Hand Protection Compatible chemical-resistant gloves.[1] For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a protection class of 3 or higher (> 60 minutes) is suitable.[4]Prevents skin irritation and absorption.[1][4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).[1][2][3]Required if exposure limits are exceeded, if irritation is experienced, or when handling as a powder to avoid respiratory irritation.[3][4]
Skin and Body Protection Protective clothing, overalls, and a P.V.C. apron.[1][4]Prevents skin contact and contamination of personal clothing.[4]
Operational and Disposal Plans

Handling and Storage:

  • Avoid all personal contact, including inhalation of dust.[4]

  • Use in a well-ventilated area, preferably under a chemical fume hood.[3][7] Local exhaust ventilation is required where solids are handled as powders.[4]

  • Avoid generating dust.[4]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][3]

  • Keep containers tightly closed and store locked up.[3][5]

Spill Management:

  • Minor Spills: Remove all ignition sources. Clean up spills immediately. Use dry clean-up procedures and avoid generating dust. Place spilled material in a suitable, labeled container for waste disposal.[4]

  • Major Spills: Alert emergency responders. Advise personnel in the area of the hazard. Control personal contact by using appropriate protective equipment.[4]

Disposal Plan:

  • All waste must be handled in accordance with local, state, and federal regulations.[4]

  • Dispose of contents and container to an approved waste disposal plant.[3]

  • Puncture containers to prevent re-use.[4]

  • Do not allow waste to enter drains or surface water.[1]

Emergency First-Aid Procedures
  • If Inhaled: Remove the victim to fresh air and keep at rest in a comfortable position for breathing. Call a poison center or doctor if you feel unwell.[3]

  • If on Skin: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice.[1][3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

Visual Workflow for Safe Handling of this compound

The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Ensure proper ventilation (Fume Hood) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh and handle solid material carefully to avoid dust generation C->D E Perform experimental procedure D->E F Decontaminate work surfaces E->F I Collect waste in a labeled, sealed container E->I G Remove and properly dispose of contaminated PPE F->G H Wash hands thoroughly G->H J Dispose of waste according to institutional and regulatory guidelines I->J

Caption: Safe handling workflow for this compound.

References

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.